Beryllium borohydride
Description
Properties
InChI |
InChI=1S/2B.Be/q2*-1;+2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYDOHLUQTZCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].[B-].[B-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Be | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030508 | |
| Record name | Beryllium borohydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
30.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30374-53-9 | |
| Record name | Beryllium borohydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030374539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beryllium borohydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BERYLLIUM BOROHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GV25JT031 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Determination of Beryllium Borohydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of the crystal structure of beryllium borohydride (B1222165) (Be(BH₄)₂). It details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations to aid in the understanding of the complex structure and experimental workflows.
Introduction
Beryllium borohydride is a fascinating and highly reactive inorganic compound with a high hydrogen content, which has garnered interest for its potential in hydrogen storage.[1] Understanding its crystal structure is fundamental to elucidating its properties and potential applications. Early studies of Be(BH₄)₂ were challenging due to the difficulty in handling the compound and the low scattering power of hydrogen atoms in X-ray diffraction.[2] However, a definitive single-crystal X-ray diffraction study by Marynick and Lipscomb in 1972 successfully unraveled its complex polymeric structure in the solid state.[3] This guide will delve into the methods and findings of this seminal work and other relevant studies.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of beryllium chloride (BeCl₂) with lithium borohydride (LiBH₄).
Experimental Protocol: Synthesis
-
Reactant Preparation: Anhydrous beryllium chloride is used as the starting material. Lithium borohydride is purified by dissolution in a suitable dry solvent, such as diethyl ether, followed by filtration and vacuum drying to remove any impurities.
-
Reaction: The reaction is carried out by heating a mixture of beryllium chloride and lithium borohydride.
-
Purification: this compound is a volatile solid and can be purified by sublimation at room temperature under vacuum. This process yields colorless crystals suitable for single-crystal X-ray diffraction analysis.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
The primary technique used to determine the crystal structure of this compound was single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head in a dry, inert atmosphere due to its reactivity.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the positions and intensities of the diffracted beams.
-
Structure Solution and Refinement: The collected diffraction data are used to determine the unit cell dimensions and the space group of the crystal. The positions of the beryllium and boron atoms are located from the Patterson function or direct methods. The positions of the hydrogen atoms are typically determined from difference Fourier maps. The structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
Crystal Structure of this compound
The solid-state structure of this compound is a helical polymer. It crystallizes in the tetragonal space group I4₁cd.[4] The structure consists of repeating Be(BH₄)₂ units that form helical chains extending along the c-axis.
Key Structural Features:
-
Polymeric Chains: The structure is not composed of discrete Be(BH₄)₂ molecules but rather of infinite helical polymers.
-
Coordination of Beryllium: Each beryllium atom is coordinated to three borohydride groups. Two of these borohydride groups act as bridging ligands, connecting to adjacent beryllium atoms in the helical chain. The third borohydride group is terminal.[5]
-
Hydrogen Bridges: The interaction between the beryllium and the borohydride groups is mediated by hydrogen bridges. Each bridging borohydride group forms two hydrogen bridges with the beryllium atom.
-
Coordination Geometry: The arrangement of hydrogen atoms around the beryllium atom is approximately a trigonal prism.
// Nodes for the first Be(BH4)2 unit Be1 [label="Be", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B1a [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B1b [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B1c [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Terminal
// Nodes for the second Be(BH4)2 unit Be2 [label="Be", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B2a [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B2b [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B2c [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Terminal
// Nodes for the third Be(BH4)2 unit Be3 [label="Be", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B3a [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B3b [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B3c [label="B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Terminal
// Edges representing the helical polymer chain Be1 -> B1a [label=" bridging", color="#34A853"]; Be1 -> B1b [label=" bridging", color="#34A853"]; Be1 -> B1c [label=" terminal", color="#FBBC05"];
B1a -> Be2 [label=" bridging", color="#34A853"]; Be2 -> B2a [label=" bridging", color="#34A853"]; Be2 -> B2b [label=" bridging", color="#34A853"]; Be2 -> B2c [label=" terminal", color="#FBBC05"];
B2a -> Be3 [label=" bridging", color="#34A853"]; Be3 -> B3a [label=" bridging", color="#34A853"]; Be3 -> B3b [label=" bridging", color="#34A853"]; Be3 -> B3c [label=" terminal", color="#FBBC05"];
// Dummy nodes for layout dummy1 [style=invis]; dummy2 [style=invis]; B1b -> dummy1 [style=invis]; dummy1 -> B2b [style=invis]; B2b -> dummy2 [style=invis]; dummy2 -> B3b [style=invis];
{rank=same; B1c; B2c; B3c;} } caption: "Simplified 2D representation of the helical polymer chain in solid Be(BH₄)₂."
Quantitative Crystallographic Data
The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction study of this compound.
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I4₁cd |
| a (Å) | 13.62 ± 0.01 |
| c (Å) | 9.10 ± 0.01 |
| Z (formula units/cell) | 16 |
Table 1: Crystallographic Data for this compound.
| Bond | Distance (Å) |
| Be-B (terminal) | 1.918 ± 0.004 |
| Be-B (bridging) | 2.001 ± 0.004 |
| Be-H | 1.55 - 1.69 |
| B-H | 1.11 - 1.14 |
Table 2: Selected Interatomic Distances in this compound.[4]
Comparison with Gas Phase and Theoretical Studies
It is important to note that the polymeric structure of this compound exists in the solid state. In the gas phase, the structure is believed to be monomeric. Computational studies, including Ab initio and Density Functional Theory (DFT) calculations, have explored various possible geometries for the Be(BH₄)₂ molecule. These studies suggest that a structure with D₂d symmetry, featuring two double hydrogen bridges, is the most stable in the gas phase.[2] This highlights the significant influence of intermolecular interactions in the solid state on the overall crystal structure.
Conclusion
The crystal structure of this compound has been unequivocally determined by single-crystal X-ray diffraction to be a complex helical polymer. This detailed structural information is crucial for understanding the chemical and physical properties of this high-hydrogen-content material. The methodologies and data presented in this guide provide a solid foundation for further research and development in the field of advanced materials and hydrogen storage.
References
An In-depth Technical Guide to the Discovery and Synthesis of Beryllium Borohydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and core properties of beryllium borohydride (B1222165) (Be(BH₄)₂). It is intended to serve as a detailed resource for researchers and professionals in chemistry and materials science.
Introduction
Beryllium borohydride, first synthesized in 1940 by Burg and Schlesinger, is a highly reactive and explosive inorganic compound with the chemical formula Be(BH₄)₂.[1] It has garnered significant interest due to its potential as a hydrogen storage material, possessing one of the highest hydrogen capacities among all metal borohydrides.[1] The complex structure and bonding of this compound have been a subject of scientific inquiry for over seven decades.[1]
Physicochemical Properties
This compound is a white crystalline solid that is soluble in benzene (B151609) and diethyl ether.[2] It reacts with water and is unstable in air, sometimes explosively.[3] Key quantitative properties are summarized in Table 1.
| Property | Value |
| Chemical Formula | Be(BH₄)₂ |
| Molar Mass | 38.70 g·mol⁻¹[2] |
| Appearance | White crystals[2] |
| Density | 0.604 g/cm³[2] |
| Melting Point | 91.3 °C (sublimes)[2][4] |
| Boiling Point | Decomposes at 123 °C[2] |
| Crystal Structure | Tetragonal[2] |
| Space Group | I4₁cd, No. 110[2] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | −108 kJ/mol[2] |
Table 1: Physicochemical Properties of this compound
Crystal Structure
The crystal structure of solid this compound is a helical polymer.[1] The structure consists of repeating BH₄Be and BH₄ units.[2] The beryllium atom is six-coordinate, bonded to six hydrogen atoms in a distorted trigonal prismatic geometry.[2][5] The borohydride ions ([BH₄]⁻) maintain a tetrahedral geometry.[2]
A single-crystal X-ray diffraction study established that the solid consists of helical polymers. The Be-B distances within the BH₄Be unit are 1.918 Å, while the Be-B distance linking to other BH₄ units in the helix is 2.001 Å. There are two hydrogen bridges between the boron and beryllium atoms within the BH₄Be units and also in the helical polymer contacts.
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. The choice of method often depends on the desired purity and scale.
This is a common laboratory-scale synthesis.
-
Reaction: BeCl₂ + 2 LiBH₄ → Be(BH₄)₂ + 2 LiCl[2]
-
Experimental Protocol:
-
Anhydrous beryllium chloride and lithium borohydride are placed in a sealed tube.
-
The mixture is heated to 120-150 °C.[2]
-
The reaction is allowed to proceed for several hours (e.g., 6 hours at 155 °C).
-
The product, this compound, is volatile and can be separated from the non-volatile lithium chloride by sublimation. This compound has a vapor pressure of about 6 mm at room temperature.
-
This method involves the use of pre-synthesized beryllium hydride.
-
Reaction: BeH₂ + B₂H₆ → Be(BH₄)₂ (in ether solution)[2]
-
Experimental Protocol:
-
Beryllium hydride is suspended in an anhydrous ether solution.
-
Diborane gas is bubbled through the suspension.
-
The reaction proceeds to form this compound dissolved in the ether.
-
The product can be isolated by evaporation of the solvent under vacuum.
-
A patented process describes a high-yield synthesis using sodium borohydride.[6]
-
Reaction: BeCl₂ + 2 NaBH₄ → Be(BH₄)₂ + 2 NaCl
-
Experimental Protocol:
-
Beryllium chloride and sodium borohydride are mixed in a gram mole proportion of approximately 1.05 to 1.1/2.[6]
-
The mixture is agitated at a temperature between 80 to 100 °C.[6]
-
The reaction is carried out under a reduced pressure of 0.1 to 0.5 millimeters of mercury absolute.[6]
-
The reaction is allowed to proceed for 1 to 2 hours.[6]
-
The this compound product is recovered, typically by sublimation.[6] This process is reported to yield upwards of 90%.[6]
-
Synthesis Reaction Pathways
Caption: Synthetic routes to this compound.
Spectroscopic Data
Vibrational spectroscopy has been a key tool in elucidating the structure of this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| B-H (terminal) stretching | ~2627 |
| B-H (bridge) stretching | ~2573, ~2574 |
| BH wag | ~1622, ~1666 |
| B-H (bridge) deformation | ~1169, ~1283 |
| B-Be-B stretching | ~550 |
| B-Be-B bending | ~421 |
Table 2: Key Vibrational Frequencies for this compound (Theoretical) [7]
Note: Experimental values from various studies on related compounds are in general agreement with these theoretical predictions.[7][8][9]
Applications and Handling
The primary interest in this compound lies in its potential for hydrogen storage due to its high hydrogen content by weight.[1][3] It is also used as a precursor for the synthesis of pure beryllium hydride via reaction with triphenylphosphine (B44618) at 180 °C.[2][10]
Reaction for Beryllium Hydride Synthesis
Caption: Synthesis of beryllium hydride from this compound.
Due to its high reactivity and toxicity, this compound must be handled with extreme caution in a controlled, inert atmosphere. It is pyrophoric and reacts violently with water and moisture.[3] All handling should be performed in a glovebox or under a dry, inert gas.
Conclusion
This compound remains a compound of significant academic and research interest. Its discovery and the subsequent elucidation of its complex structure have contributed to the understanding of chemical bonding in electron-deficient molecules. While its practical applications are limited by its instability and toxicity, it serves as a valuable precursor in certain synthetic routes and continues to be a benchmark compound in computational and structural chemistry. Further research, particularly with modern analytical techniques, may yet uncover new properties and potential uses for this energetic material.
References
- 1. This compound structure is now crystal clear | Department of Chemistry [chem.uga.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. Berylliumborhydrid – Wikipedia [de.wikipedia.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. US3348928A - Process for preparing a this compound - Google Patents [patents.google.com]
- 7. Ab initio and DFT Studies of Be(BH4)2 – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Beryllium hydride - Wikipedia [en.wikipedia.org]
Theoretical Prediction of Beryllium Borohydride Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretically predicted properties of beryllium borohydride (B1222165) (Be(BH₄)₂), a compound of interest for its high hydrogen content and potential applications in hydrogen storage. The following sections detail its molecular structure, stability, and vibrational properties as determined by various computational chemistry methods.
Molecular Structure and Stability
Theoretical investigations have explored several possible structures for the isolated Be(BH₄)₂ molecule. The primary methods employed for these predictions include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), particularly the B3LYP functional, with various basis sets.[1]
Studies comparing the relative energies of different conformations, such as those with D₂d, D₃d, C₃v, and Cₛ symmetry, have consistently shown that the D₂d structure is the most stable, possessing the lowest energy across different levels of theory.[1] This structure features two double hydrogen bridges connecting the beryllium atom to each of the two BH₄ groups.[1] The D₃d structure is predicted to be less stable.[1] In the solid state, beryllium borohydride is known to form a helical polymeric chain structure.[2][3]
First-principles calculations have been employed to study the electronic structure and energetics of this compound, revealing a formation enthalpy of -0.12 eV/H₂ at 0K.[4][5] These calculations suggest that hydrogen desorption directly to the elements is a likely decomposition pathway.[4][5] The low formation enthalpy is attributed to the covalent nature of the bonding, in contrast to the ionic bonding observed in other borohydrides.[4][5] Thermodynamic property calculations at finite temperatures estimate a decomposition temperature of 162 K at a pressure of 1 bar.[4][5]
Table 1: Predicted Relative Energies of Be(BH₄)₂ Isomers (kcal/mol)
| Method/Basis Set | D₂d | D₃d | C₃v | Cₛ |
|---|---|---|---|---|
| HF/6-31G(d) | 0.00 | 10.35 | 10.41 | 10.41 |
| HF/6-311G(d,p) | 0.00 | 10.19 | 10.24 | 10.24 |
| MP2/6-31G(d) | 0.00 | 1.89 | 1.94 | 1.94 |
| MP2/6-311G(d,p) | 0.00 | 2.50 | 2.55 | 2.55 |
| B3LYP/6-31G(d) | 0.00 | 4.88 | 4.93 | 4.93 |
| B3LYP/6-311G(d,p) | 0.00 | 5.20 | 5.25 | 5.25 |
Data sourced from Al-Otaibi et al., Oriental Journal of Chemistry.[1]
Table 2: Predicted Bond Lengths (Å) for the D₂d Structure of Be(BH₄)₂
| Method/Basis Set | Be-B | Be-Hb | B-Hb | B-Ht |
|---|---|---|---|---|
| HF/6-311++G(d,p) | 1.838 | 1.545 | 1.238 | 1.180 |
| MP2/6-311++G(d,p) | 1.812 | 1.564 | 1.258 | 1.194 |
| B3LYP/6-311++G(d,p) | 1.841 | 1.579 | 1.265 | 1.192 |
Hb refers to bridging hydrogen and Ht refers to terminal hydrogen. Data sourced from Al-Otaibi et al., Oriental Journal of Chemistry.[1]
Vibrational Properties
The vibrational spectra (Infrared and Raman) of Be(BH₄)₂ have been theoretically predicted to further confirm its structure. The calculations performed at the B3LYP/6-311++G(d,p) level of theory have shown good agreement with experimental data.[1]
Key vibrational modes and their predicted frequencies are summarized below:
Table 3: Predicted Vibrational Frequencies (cm⁻¹) for the D₂d Structure of Be(BH₄)₂ at the B3LYP/6-311++G(d,p) Level
| Vibrational Mode | IR Frequency | Raman Frequency |
|---|---|---|
| B-Ht stretching | 2647 | 2605 |
| B-Hb stretching (symmetric) | 2573 | 2573 |
| B-Hb stretching (asymmetric) | 2574 | 2575 |
| BH₂ wagging | 1622 | 1666 |
| B-Hb deformation (symmetric) | 1169 | - |
| B-Hb deformation (asymmetric) | 1283 | - |
| B-Be-B stretching | 550 | - |
| B-Be-B bending | 421 | - |
Data sourced from Al-Otaibi et al., Oriental Journal of Chemistry.[1]
These theoretical results are consistent with experimental findings, which show a terminal B-H stretching band in the IR spectrum at 2627 cm⁻¹.[1]
Experimental Protocols: Computational Methodologies
The theoretical predictions summarized in this guide are based on the following computational protocols:
3.1. Geometry Optimization and Energy Calculations:
-
Software: GAUSSIAN 03W program package was utilized for the calculations.[1]
-
Methods:
-
Hartree-Fock (HF): A fundamental ab initio method that solves the Schrödinger equation in a mean-field approximation.
-
Møller-Plesset Perturbation Theory (MP2): This method adds electron correlation effects to the HF theory, providing more accurate energy predictions.
-
Density Functional Theory (DFT) with B3LYP functional: A popular DFT method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
-
Basis Sets: A range of Pople-style basis sets were employed to assess the dependence of the results on the quality of the atomic orbital representation:[1]
-
6-31G(d)
-
6-311G(d,p)
-
6-311+G(d,p)
-
6-311++G(d,p) The addition of polarization (d,p) and diffuse functions (+) allows for a more flexible description of the electron density, which is crucial for capturing the nuances of the chemical bonding in this compound.
-
3.2. Vibrational Frequency Calculations:
-
Following the geometry optimization at each level of theory, vibrational frequency calculations were performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to predict the IR and Raman spectra.[1] The B3LYP/6-311++G(d,p) level of theory was found to provide the best agreement with experimental vibrational data.[1]
3.3. First-Principles Calculations for Stability:
-
Method: Density Functional Theory (DFT) as implemented in a plane-wave code.
-
Functionals: Generalized Gradient Approximation (GGA) was used for the exchange-correlation functional.
-
Pseudopotentials: Projector Augmented-Wave (PAW) pseudopotentials were used to describe the interaction between the core and valence electrons.
-
Calculations: Total energy calculations were performed for Be(BH₄)₂, BeH₂, and the elemental constituents (Be, B, H₂) to determine the formation enthalpy. Thermodynamic properties at finite temperatures were calculated to estimate the decomposition temperature.[4][5]
Visualization of Theoretical Workflow
The following diagram illustrates the logical workflow for the theoretical prediction of this compound properties.
Caption: Workflow for theoretical prediction of Be(BH₄)₂ properties.
References
- 1. Ab initio and DFT Studies of Be(BH4)2 – Oriental Journal of Chemistry [orientjchem.org]
- 2. arxiv.org [arxiv.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. [0712.0907] A first-principles study of the electronic structure and stability of Be(BH4)2 [arxiv.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Gas-Phase Molecular Structure of Beryllium Borohydride
For Researchers, Scientists, and Drug Development Professionals
The determination of the molecular structure of beryllium borohydride (B1222165), Be(BH₄)₂, in the gas phase has been a subject of considerable scientific inquiry and debate for over seven decades.[1] This lightweight metal borohydride is of significant interest due to its high hydrogen content, which makes it a potential candidate for hydrogen storage applications.[1] However, its structural complexity, both in the gaseous and solid states, has presented a persistent challenge to experimentalists and theorists alike. This guide provides a comprehensive overview of the key experimental and theoretical investigations into the gas-phase structure of Be(BH₄)₂, presenting the data, methodologies, and proposed models in a detailed and structured format.
Experimental Determination of the Gas-Phase Structure
The primary experimental techniques employed to investigate the molecular structure of gaseous Be(BH₄)₂ have been gas electron diffraction and vibrational spectroscopy. These methods have often yielded conflicting or ambiguous results, leading to the proposal of several different structural models over the years.
Gas Electron Diffraction Studies
Gas electron diffraction is a powerful technique for determining the geometric parameters of molecules in the gas phase. Several such studies have been conducted on beryllium borohydride, with early investigations by Silbiger and Bauer suggesting a linear arrangement of the heavy atoms (B-Be-B).[2][3] However, subsequent studies and re-investigations have proposed both linear and triangular heavy-atom configurations.
A significant reinvestigation at a nozzle temperature of 40°C surprisingly supported a linear heavy-atom structure.[4] The analysis of the diffraction data was compatible with models having D₃d or C₃v symmetry for a B-Be-B arrangement, and a C₃v symmetry for a Be-B-B arrangement.[4] A key finding from this work was the presence of three hydrogen bridges connecting the peripheral atoms to the central atom, resulting in a six-fold coordination for the central atom.[4]
Infrared and Raman Spectroscopy
Vibrational spectroscopy provides valuable insights into the bonding and symmetry of a molecule. The infrared (IR) and Raman spectra of gaseous and matrix-isolated Be(BH₄)₂ have been studied to complement the electron diffraction data.[2] The presence of strong bands around 1500 cm⁻¹ and 2000 cm⁻¹ was interpreted as strong evidence for a bridged structure.[3] However, the interpretation of the vibrational spectra has been challenging and has been used to support different structural models.
Theoretical and Computational Studies
With advancements in computational chemistry, ab initio and Density Functional Theory (DFT) calculations have become instrumental in exploring the potential energy surface of Be(BH₄)₂ and evaluating the stability of various possible structures.[5] These theoretical studies have investigated several geometries, including those with D₂d, D₃d, C₃v, and Cₛ symmetries.
A key finding from several computational studies is that a structure with D₂d symmetry, which contains two identical double hydrogen bridge groups, possesses the lowest energy and is therefore considered the most stable conformation.[5] The theoretical vibrational spectra calculated for the D₂d structure show good agreement with experimental IR and Raman data.[5]
Data Presentation: Structural and Vibrational Parameters
The following tables summarize the quantitative data obtained from various experimental and theoretical studies on the gas-phase structure of this compound.
Table 1: Geometric Parameters of Proposed Be(BH₄)₂ Structures
| Parameter | B-Be-B Model (D₃d/C₃v)[4] | Be-B-B Model (C₃v)[4] | D₂d Structure (Theoretical)[5] |
| Bond Distances (Å) | |||
| r(Be-B) | 1.790 (avg) | - | 1.832 |
| r(B-Hterminal) | 1.16 (avg) | 1.16 (avg) | 1.187 |
| r(B-Hbridge) | 1.303 (avg) | 1.303 (avg) | 1.251 |
| r(Be-Hbridge) | - | - | 1.639 |
| **Bond Angles (°) ** | |||
| ∠ Hbridge-B-Hterminal | 117.5 (avg) | 117.5 (avg) | - |
| ∠ Hterminal-B-Hterminal | - | - | 115.3 |
| ∠ Hbridge-B-Hbridge | - | - | 102.5 |
Note: The values from the electron diffraction study represent broad regions of parameter space and have associated uncertainties.[4]
Table 2: Key Vibrational Frequencies of Be(BH₄)₂ (cm⁻¹)
| Vibrational Mode | Experimental (IR)[5] | Theoretical (B3LYP/6-311++G(d,p))[5] |
| B-Hterminal Stretch | 2627 | 2647 (IR), 2605 (Raman) |
| B-Hbridge Stretch | - | 2573, 2575 (Raman) |
| B-H Wag | - | 1622 (IR), 1666 (Raman) |
| B-Hbridge Deformation | - | 1169, 1283 |
| B-Be-B Stretch | - | 550 |
| B-Be-B Bend | - | 421 |
| B-Hbridge Bend | 287, 368 | 351 (IR), 353 (Raman) |
Experimental and Theoretical Protocols
Gas Electron Diffraction
The determination of the molecular structure of gaseous this compound by electron diffraction involves a multi-step process.
Caption: Workflow for Gas Electron Diffraction Analysis of Be(BH₄)₂.
The synthesis of this compound can be achieved by reacting beryllium chloride with lithium borohydride in a sealed tube.[6] The purified sample is then introduced into a high-vacuum apparatus through a nozzle maintained at a specific temperature (e.g., 40°C).[4] A high-energy electron beam is directed through the gaseous sample, and the resulting scattered electrons create a diffraction pattern on a detector, such as a photographic plate.[2] The intensity of the scattered electrons as a function of the scattering angle is then measured. This information is used to generate a radial distribution curve, which provides information about the interatomic distances within the molecule. Finally, various theoretical molecular models are refined to find the best fit to the experimental data, yielding bond lengths, bond angles, and torsional angles.[4]
Computational Methods
Theoretical investigations of Be(BH₄)₂ have employed a range of ab initio and DFT methods to determine the most stable structures and their properties.
Caption: General Workflow for Computational Analysis of Be(BH₄)₂.
The process begins by proposing several plausible molecular structures based on different point group symmetries.[5] For each proposed structure, quantum chemical calculations are performed using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or, most commonly, Density Functional Theory (DFT) with a functional such as B3LYP.[5] These calculations utilize various basis sets (e.g., 6-311++G(d,p)) to approximate the molecular orbitals.[5] A geometry optimization is carried out to find the lowest energy conformation for each symmetry. Subsequently, vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to allow for comparison with experimental IR and Raman spectra. By comparing the relative energies of the different optimized structures, the most stable isomer can be identified.[5]
Visualization of Proposed Structures and Logical Relationships
The structural ambiguity of gaseous Be(BH₄)₂ is best understood by visualizing the proposed models and their relationship to the supporting evidence.
Caption: Relationship Between Proposed Structures and Evidence for Be(BH₄)₂.
Conclusion
It is important to distinguish the monomeric gas-phase structure from the solid-state structure, which is known to be a helical polymer.[7][8] The high reactivity and tendency for polymerization add to the challenges of studying the isolated molecule. For researchers and professionals in materials science and drug development, understanding the nuanced bonding and structural possibilities of such fluxional molecules is crucial for predicting their properties and potential applications. Future work combining high-resolution spectroscopic techniques with advanced theoretical models will be essential to conclusively resolve the remaining ambiguities surrounding the gas-phase structure of this compound.
References
- 1. This compound structure is now crystal clear | Department of Chemistry [chem.uga.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Ab initio and DFT Studies of Be(BH4)2 – Oriental Journal of Chemistry [orientjchem.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. arxiv.org [arxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
electronic structure of monomeric Be(BH₄)₂
An In-depth Technical Guide on the Electronic Structure of Monomeric Be(BH₄)₂
Abstract
Beryllium borohydride (B1222165), Be(BH₄)₂, is a fascinating metal borohydride notable for its structural complexity and borderline ionic-covalent bonding characteristics. In the gas phase, it exists as a monomeric species, the electronic and geometric structure of which has been the subject of numerous theoretical and experimental investigations. This document provides a comprehensive overview of the , consolidating data from computational and spectroscopic studies. It details the molecule's geometry, the nature of its chemical bonds, and its vibrational properties, presenting quantitative data in structured tables and visualizing its molecular structure. The methodologies employed in key experimental and theoretical studies are also described to provide context for the presented data.
Molecular Geometry and Structure
The molecular structure of monomeric Be(BH₄)₂ has been a subject of considerable investigation, with several possible geometries proposed and evaluated. Computational studies, utilizing methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (B3LYP), have consistently identified the D₂d structure as the most stable isomer.[1][2] This structure features two borohydride (BH₄) groups attached to the central beryllium atom via double hydrogen bridges.[1][2]
Other potential structures, including a D₃d model with triple hydrogen bridges, have been found to be less stable.[1] While early electron diffraction studies suggested a D₃d structure, subsequent theoretical calculations have established the D₂d geometry as having the lowest energy.[1] In the solid state, Be(BH₄)₂ adopts a helical polymeric chain structure, which is distinct from the monomeric form observed in the gas phase.[3][4][5]
Geometrical Parameters
Theoretical calculations provide precise data on the bond lengths and angles for the stable D₂d isomer of Be(BH₄)₂. These parameters are crucial for understanding the molecule's steric and electronic properties. The values obtained from DFT calculations at the B3LYP/6-311++G(d,p) level are summarized below.[1]
Table 1: Calculated Geometrical Parameters for D₂d Be(BH₄)₂
| Parameter | Bond | Value |
| Bond Length | Be-B | 2.01 Å |
| Bond Length | Be-Hb (bridging) | 1.55 Å |
| Bond Length | B-Hb (bridging) | 1.25 Å |
| Bond Length | B-Ht (terminal) | 1.20 Å |
| Bond Angle | B-Be-B | 134.0° |
| Bond Angle | Hb-Be-Hb | 105.0° |
| Bond Angle | Ht-B-Ht | 116.0° |
| Bond Angle | Hb-B-Hb | 106.0° |
Note: Hb refers to bridging hydrogen atoms, and Ht refers to terminal hydrogen atoms.
Bonding and Electronic Structure
The bonding in monomeric Be(BH₄)₂ is characterized by its electron-deficient nature, leading to the formation of three-center two-electron (3c-2e) bonds.[6] In the D₂d structure, the beryllium atom is linked to each boron atom through two bridging hydrogen atoms, forming Be-H-B bridges. This bonding can be described as covalent, though it possesses some ionic character.[7][8] Molecular orbital calculations on polymeric fragments suggest the solid is best viewed as being composed of nearly ionic BeBH₄⁺ and BH₄⁻ groups.[9]
First-principles calculations reveal that Be(BH₄)₂ is a wide-gap insulator, with a calculated energy gap of approximately 7.815 eV.[10] This large band gap is indicative of strong covalent bonding and low electrical conductivity. The formation enthalpy is relatively low, calculated at -0.12 eV/H₂, suggesting that hydrogen desorption directly to the elements is a likely decomposition pathway.[8]
Caption: D₂d structure of monomeric Be(BH₄)₂ with bridging hydrogens.
Vibrational Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for elucidating the structure of borohydrides.[11] Theoretical frequency calculations complement experimental data, allowing for detailed assignments of vibrational modes. The calculated vibrational frequencies for the D₂d structure of Be(BH₄)₂ are in good agreement with experimental results.[1]
The spectra are typically divided into regions corresponding to different types of vibrations:
-
B-Ht Stretching: High-frequency modes associated with the terminal B-H bonds.
-
B-Hb Stretching: Modes corresponding to the bridging B-H bonds, typically at lower frequencies than terminal stretches.
-
Deformation and Wagging Modes: Bending and wagging motions of the BH₄ groups.
-
Skeletal Modes: Vibrations involving the B-Be-B skeleton.
Table 2: Key Calculated Vibrational Frequencies (cm⁻¹) for D₂d Be(BH₄)₂
| Vibrational Mode | Assignment | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Stretching | B-Ht (terminal) | 2647 | 2605 |
| Stretching | B-Hb (bridging) | 2155 | 2160 |
| Wagging | BH wag | 1622 | 1666 |
| Deformation | B-Hb (asymmetric) | 1283 | - |
| Deformation | B-Hb (symmetric) | 1169 | - |
| Stretching | B-Be-B | 550 | - |
| Bending | B-Be-B | 421 | - |
Source: Data from B3LYP/6-311++G(d,p) calculations.[1] These calculated values align well with experimental data for beryllium borohydrides, which show a characteristic tension bundle in the IR spectra around 2627 cm⁻¹.[1]
Methodologies
Experimental Protocols
-
Gas-Phase Electron Diffraction (ED): This technique was historically used to probe the structure of volatile compounds like Be(BH₄)₂. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine internuclear distances and bond angles. While early studies were pivotal, their interpretation has been refined by later computational work.[1]
-
Infrared (IR) and Raman Spectroscopy: These methods probe the vibrational modes of the molecule. In a typical experiment, a sample is exposed to infrared radiation or a laser source (for Raman). The absorption or scattering of light at specific frequencies corresponds to the molecule's vibrational transitions. For highly reactive or volatile compounds, low-temperature matrix isolation techniques are often employed to obtain high-resolution spectra.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Gas-phase and solution NMR studies have been used to investigate the structure and dynamics of Be(BH₄)₂. These experiments indicate that the BH₄ groups are magnetically equivalent, which is due to rapid internal hydrogen exchange.[12]
Computational Protocols
-
Ab Initio and Density Functional Theory (DFT) Calculations: The geometric and electronic structures of Be(BH₄)₂ have been extensively studied using computational quantum chemistry. The primary workflow involves:
-
Structure Optimization: Proposing various initial geometries (e.g., D₂d, D₃d, C₃v, Cₛ).[1]
-
Energy Calculation: Using a chosen theoretical method (e.g., HF, MP2, B3LYP) and basis set (e.g., 6-31G(d), 6-311++G(d,p)), the total electronic energy for each geometry is calculated.[1][2] The geometry is systematically varied to find the minimum energy structure.
-
Frequency Calculation: Once the optimized geometry is found, the vibrational frequencies are calculated to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.[1]
-
Software: The GAUSSIAN 03W program package is one of the software suites used for these types of calculations.[1]
-
Caption: Computational workflow for determining Be(BH₄)₂ structure.
Conclusion
The electronic structure of monomeric beryllium borohydride is a prime example of complex bonding in an electron-deficient molecule. Extensive computational studies have robustly determined its ground-state geometry to be of D₂d symmetry, characterized by double hydrogen bridges linking the central beryllium atom to the two borohydride units. This structure is stabilized by the formation of three-center two-electron Be-H-B bonds. Spectroscopic data corroborate the theoretical models, providing a consistent picture of the molecule's vibrational properties. The combination of advanced experimental techniques and high-level theoretical calculations has been instrumental in unraveling the intricate structural and electronic details of this unique compound.
References
- 1. Ab initio and DFT Studies of Be(BH4)2 – Oriental Journal of Chemistry [orientjchem.org]
- 2. orientjchem.org [orientjchem.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. arxiv.org [arxiv.org]
- 6. What is the structure of Be(BH4)2 ?how to determine no. of 3centre-2e - askIITians [askiitians.com]
- 7. Describe the core structure of Be(BH4)2. | Filo [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. unige.ch [unige.ch]
- 12. Gas-phase nuclear magnetic resonance spectroscopic study of the molecular structure of this compound, Be(BH4)2 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Bonding in Metal Borohydrides: A Technical Guide for Researchers
An in-depth exploration of the structural and bonding characteristics of metal borohydrides, offering insights for researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of the fundamental bonding characteristics of metal borohydrides, a class of compounds with significant potential in various scientific and technological fields, including energy storage and specialized applications in medicine. The document details the nature of the metal-borohydride bond, presents key structural and spectroscopic data, outlines common experimental methodologies for their characterization, and explores a relevant application in the field of oncology.
The Nature of the Metal-Borohydride Bond: A Spectrum from Ionic to Covalent
The interaction between the metal cation (Mⁿ⁺) and the borohydride (B1222165) anion ([BH₄]⁻) in metal borohydrides spans a wide spectrum from predominantly ionic to significantly covalent. This bonding nature is a critical determinant of the compound's stability, reactivity, and physical properties.
The borohydride anion itself features a central boron atom covalently bonded to four hydrogen atoms in a tetrahedral geometry. The character of the bond between the metal and the [BH₄]⁻ unit is largely influenced by the electronegativity and size of the metal cation.
-
Ionic Bonding: In alkali and alkaline earth metal borohydrides, such as lithium borohydride (LiBH₄) and sodium borohydride (NaBH₄), the bonding is primarily ionic. This is due to the large difference in electronegativity between the highly electropositive metal and the borohydride anion. In these structures, the [BH₄]⁻ tetrahedron is often considered as a single anionic entity.
-
Covalent Bonding: For transition metals and metals with higher electronegativity, such as aluminum (Al) and zirconium (Zr), the bonding to the borohydride anion exhibits a greater degree of covalency. This covalent interaction arises from the sharing of electrons between the metal d-orbitals and the hydrogen atoms of the [BH₄]⁻ group. This often results in the formation of bridging hydrogen bonds, where one, two, or three hydrogen atoms of the borohydride anion coordinate to the metal center. These coordination modes are denoted as η¹, η², and η³, respectively.
The transition from ionic to covalent bonding significantly impacts the thermal stability of metal borohydrides. Generally, a higher degree of covalency is associated with lower decomposition temperatures.
Structural and Spectroscopic Data of Representative Metal Borohydrides
The precise structural and vibrational properties of metal borohydrides are crucial for understanding their bonding and reactivity. The following tables summarize key quantitative data for a selection of representative compounds.
Structural Parameters: Bond Lengths and Angles
The geometry of the metal coordination environment and the [BH₄]⁻ tetrahedron provides fundamental insights into the bonding within these compounds. Bond lengths are typically determined using X-ray and neutron diffraction techniques.
| Compound | Metal Cation | M-H Bond Length (Å) | B-H Bond Length (Å) | M-B Bond Length (Å) | H-B-H Bond Angle (°) | Crystal System |
| LiBH₄ | Li⁺ | 1.94 - 2.23[1] | ~1.22[1] | 2.37 - 2.57[2] | 107.2 - 111.7[2] | Orthorhombic (Pnma)[1][3] |
| NaBH₄ | Na⁺ | ~2.52 | ~1.22 | ~3.07 | ~109.5[4] | Cubic (Fm-3m) |
| Mg(BH₄)₂ | Mg²⁺ | 1.99 - 2.21[5] | 1.20 - 1.24[5] | 2.34 - 2.47[2] | Varies with polymorph | Orthorhombic (Pmc2₁)[5] |
| Al(BH₄)₃ | Al³⁺ | - | - | - | - | - |
| Zr(BH₄)₄ | Zr⁴⁺ | 2.14 - 2.15[6] | 1.19 - 1.28[6] | ~2.32[6] | - | Cubic (P-43m)[7] |
Note: Bond lengths and angles can vary depending on the crystallographic phase and the experimental technique used. The data presented here are representative values.
Vibrational Frequencies from Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectroscopy are powerful tools for probing the vibrational modes of the [BH₄]⁻ anion and its interaction with the metal cation. The positions of the B-H stretching and bending modes are particularly informative.
| Compound | B-H Stretching Modes (cm⁻¹) | H-B-H Bending Modes (cm⁻¹) |
| LiBH₄ | ~2300 - 2400 | ~1095, 1281 |
| NaBH₄ | ~2200 - 2410[8] | ~1120[8] |
| Mg(BH₄)₂ | ~2300[9] | ~1120[9] |
| Al(BH₄)₃ | - | - |
| Zr(BH₄)₄ | 2112, 2177, 2563[7] | 494, 1207[7] |
Note: The exact peak positions and splitting patterns can be complex and are influenced by the crystal structure and the coordination of the borohydride anion.
Thermal Stability: Decomposition Temperatures
The thermal stability of metal borohydrides is a critical parameter for their application, particularly in hydrogen storage. The decomposition temperature is the temperature at which the compound starts to release hydrogen.
| Compound | Decomposition Temperature (°C) |
| LiBH₄ | ~380 |
| NaBH₄ | ~400 |
| Mg(BH₄)₂ | ~290 |
| Ca(BH₄)₂ | ~350 |
| Al(BH₄)₃ | ~120 |
| Zr(BH₄)₄ | ~29[7] |
Experimental Protocols for Characterization
The accurate characterization of metal borohydrides requires specialized techniques due to their reactivity, particularly their sensitivity to air and moisture.
X-ray and Neutron Diffraction
Objective: To determine the crystal structure, including lattice parameters, space group, and atomic positions, which in turn provides information on bond lengths and angles.
Methodology:
-
Sample Preparation: Due to their air-sensitivity, samples are typically handled in an inert atmosphere (e.g., in a glovebox). For powder X-ray diffraction (PXRD), the finely ground sample is loaded into a capillary or a sealed sample holder. For single-crystal X-ray diffraction, a suitable crystal is mounted on a goniometer under a cold stream of nitrogen.
-
Data Collection:
-
PXRD: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
-
Neutron Diffraction: This technique is particularly valuable for accurately locating the positions of hydrogen atoms, which are difficult to determine with X-rays. The sample is placed in a neutron beam, and the scattered neutrons are detected. Deuterated samples are often used to reduce incoherent scattering from hydrogen.
-
-
Data Analysis: The diffraction pattern is analyzed using software packages to refine the crystal structure. This involves indexing the diffraction peaks, determining the unit cell parameters, and refining the atomic positions.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Objective: To identify the vibrational modes of the borohydride anion and to probe the nature of the metal-borohydride interaction.
Methodology:
-
Sample Preparation:
-
FTIR: For air-sensitive samples, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the sample is pressed against a diamond or germanium crystal in an inert atmosphere. Alternatively, samples can be prepared as a mull with Nujol oil or pressed into a KBr pellet inside a glovebox.
-
Raman: Samples are typically sealed in a glass capillary or a quartz tube under an inert atmosphere to prevent degradation from air and moisture, as well as from the laser beam.
-
-
Data Collection:
-
FTIR: The sample is irradiated with a broad-band infrared source, and the transmitted or reflected light is analyzed by an interferometer to generate the infrared spectrum.
-
Raman: The sample is illuminated with a monochromatic laser beam, and the inelastically scattered light is collected and analyzed by a spectrometer.
-
-
Data Analysis: The vibrational bands in the spectra are assigned to specific stretching and bending modes of the [BH₄]⁻ anion and other functional groups present. Shifts in band positions and changes in splitting patterns compared to the free [BH₄]⁻ ion provide information about the coordination to the metal.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, decomposition temperature, and to study the thermodynamics of phase transitions and decomposition reactions.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a crucible (e.g., alumina (B75360) or platinum) inside a glovebox.
-
Data Collection:
-
TGA: The sample is heated at a controlled rate in a controlled atmosphere (e.g., argon or nitrogen), and the change in mass is recorded as a function of temperature.
-
DSC: The difference in heat flow between the sample and a reference is measured as a function of temperature.
-
-
Data Analysis: The TGA curve shows the temperature at which mass loss occurs, corresponding to the release of hydrogen or other volatile species. The DSC curve reveals endothermic or exothermic events associated with phase transitions, melting, or decomposition.
Synthesis of Metal Borohydrides: Common Workflows
Two primary synthetic routes are commonly employed for the preparation of metal borohydrides: mechanochemical synthesis and wet-chemistry methods.
Application in Drug Development: Boron Neutron Capture Therapy (BNCT)
While metal borohydrides are primarily investigated for energy storage, the boron atoms they contain are of interest in the medical field, particularly for Boron Neutron Capture Therapy (BNCT), an emerging cancer treatment modality.[10] Although metal borohydrides themselves are not directly used as the boron delivery agents in current clinical applications due to their reactivity, the underlying principle of utilizing boron's nuclear properties is highly relevant to drug development professionals.
BNCT is a binary cancer therapy that involves two steps:
-
Selective Accumulation of Boron-10: A non-radioactive isotope of boron, ¹⁰B, is delivered to tumor cells using a specialized drug carrier. The goal is to achieve a high concentration of ¹⁰B in the tumor while minimizing its concentration in surrounding healthy tissues.
-
Neutron Irradiation: The tumor is then irradiated with a beam of low-energy (thermal or epithermal) neutrons.
The ¹⁰B atoms that have accumulated in the tumor capture these neutrons, leading to a nuclear fission reaction. This reaction produces a high-energy alpha particle (⁴He nucleus) and a lithium-7 (B1249544) nucleus (⁷Li). These particles have a very short range, on the order of a cell diameter, and deposit a large amount of energy, leading to the selective destruction of the cancer cells containing the ¹⁰B.[11][12]
The development of new and more effective boron delivery agents is a key area of research in BNCT. This is where the expertise of drug development professionals is crucial. The ideal boron carrier should be non-toxic, exhibit high tumor selectivity, and deliver a sufficient concentration of ¹⁰B to the tumor for a successful therapeutic outcome. While current agents are typically boron-containing amino acids or other organic molecules, the rich chemistry of boron, including that of borohydrides, offers potential avenues for the design of novel delivery systems.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. arxiv.org [arxiv.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Page loading... [guidechem.com]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BNCT - Mechanism of treatment [bnct.kek.jp]
- 12. researchgate.net [researchgate.net]
A Historical Perspective on Beryllium Borohydride Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Beryllium borohydride (B1222165), Be(BH₄)₂, first synthesized in 1940, has captivated and challenged chemists for decades. Its journey from a compound of unknown structure to a well-characterized polymeric material, and more recently, a stabilized monomer, reflects the evolution of analytical and theoretical chemistry. Initially pursued for its potential as a high-energy material and rocket propellant, its high hydrogen content has renewed interest in its application for hydrogen storage. This document provides a comprehensive historical and technical overview of beryllium borohydride research, detailing its synthesis, structural elucidation, and the theoretical models that have shaped our understanding of its unique bonding.
Early Synthesis and Initial Characterization
This compound was first synthesized in 1940 by Burg and Schlesinger through the reaction of beryllium chloride with lithium borohydride. This method, with some variations, remains a fundamental route to its preparation. Early studies were hampered by the compound's high reactivity and volatility.
Experimental Protocol: Synthesis of this compound
Materials:
-
Anhydrous Beryllium Chloride (BeCl₂)
-
Lithium Borohydride (LiBH₄)
-
Dry diethyl ether
Procedure (based on historical accounts):
-
Commercial beryllium chloride is dried under vacuum for 24 hours.
-
Lithium borohydride is purified by dissolution in dry diethyl ether, followed by filtration under a nitrogen atmosphere and subsequent vacuum evaporation and drying.
-
The reaction between BeCl₂ and LiBH₄ is conducted in a sealed tube at elevated temperatures (e.g., 120-155°C) for several hours.[1]
-
BeCl₂ + 2 LiBH₄ → Be(BH₄)₂ + 2 LiCl
-
-
The product, this compound, is a volatile white solid and can be purified by sublimation.
The Long Quest for a Definitive Structure: A Tale of Two Phases
The determination of the structure of this compound proved to be a significant challenge, with different and sometimes conflicting results for the gaseous and solid states.
The Gaseous Phase: A Shifting Picture
The Solid State: Unraveling a Polymeric Helix
The solid-state structure of this compound remained unknown for a considerable period. Early X-ray diffraction work established the space group but did not reveal the atomic arrangement.[5] A significant breakthrough came with a single-crystal X-ray diffraction study that revealed a polymeric structure. In the solid state, this compound consists of helical polymers of BH₄Be and BH₄ units.
The following DOT script visualizes the historical progression of the structural determination of this compound.
A Modern Breakthrough: The Stabilized Monomer
The inherent reactivity and polymeric nature of this compound made the characterization of a simple, monomeric Be(BH₄)₂ challenging. A significant advancement came in 2012 with the synthesis and characterization of a carbene-stabilized this compound monomer.[6][7] This compound was stable for several days on the benchtop, allowing for an unequivocal crystal structure determination.[7]
Experimental Protocol: Synthesis of Carbene-Stabilized this compound
Materials:
-
N-heterocyclic carbene (L: = :C{N(2,6-Prⁱ₂C₆H₃)CH}₂)
-
BeCl₂
-
LiBH₄
Procedure:
-
The N-heterocyclic carbene (L:) is reacted with BeCl₂ to quantitatively yield the carbene-stabilized beryllium dichloride complex, L:BeCl₂.[6]
-
The carbene-stabilized this compound monomer, L:Be(BH₄)₂, is then prepared by the reaction of L:BeCl₂ with LiBH₄.[6]
The following DOT script illustrates the synthesis pathway for the carbene-stabilized monomer.
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental and theoretical studies on this compound.
Table 1: Structural Parameters of Solid this compound (Polymeric) from X-ray Diffraction
| Parameter | Value (Å) | Reference |
| Be...B distance (within BH₄Be unit) | 1.918 ± 0.004 | |
| Be...B distance (linking units) | 2.001 ± 0.004 | |
| Average B-H bond length | ~1.11 - 1.14 | |
| Average Be-H (bridge) distance | ~1.53 - 1.62 |
Table 2: Structural Parameters of Gaseous this compound from Electron Diffraction (1973)
| Parameter | Value (Å or °) | Reference |
| r̄(Be–B) | 1.790 ± 0.015 | [2] |
| r̄(B–Hb) | 1.303 ± 0.012 | [2] |
| r̄(B–Ht) | 1.16 ± 0.04 | [2] |
| ∠ HbBHt | 117.5 ± 1.2 | [2] |
Table 3: Vibrational Frequencies of Solid this compound (Selected Bands)
| Assignment | Wavenumber (cm⁻¹) | Isotope | Reference |
| BH₄⁻ stretching | ~2300 | BeB₂H₈ | [5] |
| BeBH⁺ fundamentals | various | BeB₂H₈ | [5] |
Theoretical and Computational Insights
Ab initio and Density Functional Theory (DFT) calculations have played a crucial role in understanding the structure and bonding of this compound.[8] Theoretical studies have explored various possible structures and their relative energies, often complementing and guiding experimental work. For instance, calculations have shown that a D₂d structure with double hydrogen bridges has the lowest energy for the monomeric form.[8] These computational approaches have also been used to calculate vibrational frequencies, which can be compared with experimental IR and Raman data.[8]
The following DOT script illustrates the relationship between experimental and theoretical approaches in studying this compound.
Conclusion and Future Outlook
The history of this compound research is a testament to the persistent efforts of chemists to understand complex and reactive molecules. From its initial synthesis to the recent isolation of a stable monomer, our understanding of this compound has evolved significantly. The challenges encountered in its structural elucidation have spurred the development and application of advanced analytical and computational techniques. While its use as a propellant has diminished, the high hydrogen content of this compound continues to make it a subject of interest for hydrogen storage applications. Future research will likely focus on modifying its structure to improve its dehydrogenation and rehydrogenation kinetics, a critical step towards practical applications in a hydrogen-based economy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Gas-phase nuclear magnetic resonance spectroscopic study of the molecular structure of this compound, Be(BH4)2 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Carbene-stabilized this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound structure is now crystal clear | Department of Chemistry [chem.uga.edu]
- 8. Ab initio and DFT Studies of Be(BH4)2 – Oriental Journal of Chemistry [orientjchem.org]
A Preliminary Investigation of Beryllium Borohydride (Be(BH₄)₂) for Hydrogen Storage: A Technical Guide
Executive Summary: Beryllium borohydride (B1222165), Be(BH₄)₂, stands out among metal hydrides for possessing the highest theoretical gravimetric hydrogen density. This remarkable characteristic positions it as a material of significant academic interest for hydrogen storage applications. However, its practical implementation is severely hindered by formidable challenges, including the extreme toxicity of beryllium and the compound's volatile, explosive reactivity with air and moisture. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and hydrogen release characteristics of Be(BH₄)₂, intended for researchers and scientists in the materials science and energy storage fields.
Introduction
The transition to a hydrogen-based economy necessitates the development of safe, dense, and efficient hydrogen storage materials. Metal borohydrides (M(BH₄)ₙ) are a class of compounds that have garnered substantial attention due to their high hydrogen content. Among these, beryllium borohydride (Be(BH₄)₂) is particularly noteworthy. With a gravimetric hydrogen density of approximately 20.8 wt%, it holds the highest hydrogen storage capacity of all known metal borohydrides.[1][2] This guide delves into the preliminary findings on Be(BH₄)₂, summarizing its properties, synthesis, and decomposition pathways, while also highlighting the critical barriers to its use.
Physicochemical and Hydrogen Storage Properties
Be(BH₄)₂ is a covalent compound characterized by a unique polymeric helical structure of repeating –BeH₂BH₂– units, capped with terminal bidentate BH₄ groups.[1] This structure contributes to its high hydrogen density but also its significant reactivity. The primary properties of Be(BH₄)₂ are summarized in the table below.
Data Presentation: Properties of Be(BH₄)₂
| Property | Value | Reference(s) |
| Chemical Formula | Be(BH₄)₂ | |
| Molar Mass | 38.70 g/mol | |
| Appearance | White Crystalline Solid | [2] |
| Crystal Structure | Tetragonal (I4₁cd) | [3] |
| Density | 0.604 g/cm³ | |
| Gravimetric Hydrogen Density | ~20.8 wt% | [2] |
| Volumetric Hydrogen Density | ~110 g/L | [2] |
| Melting Point | 91.3 °C | |
| Boiling Point | 123 °C (decomposes) | |
| Decomposition Onset | ~200 °C | |
| Decomposition Peaks | ~320 °C (broad), ~453 °C (sharp) |
Synthesis Protocols
The synthesis of Be(BH₄)₂ requires anhydrous and inert atmospheric conditions due to its extreme reactivity. Several methods have been reported in the literature.
Experimental Protocol 1: Mechanochemical Synthesis
This is the most convenient and commonly cited method for producing unsolvated Be(BH₄)₂.
-
Reactants: Beryllium chloride (BeCl₂) and an alkali metal borohydride, typically lithium borohydride (LiBH₄).
-
Procedure: a. Stoichiometric amounts of BeCl₂ and LiBH₄ (1:2 molar ratio) are loaded into a hardened steel vial with steel balls under an inert argon atmosphere (e.g., in a glovebox). b. The reactants are subjected to high-energy mechanical milling for a specified duration to facilitate the solid-state metathesis reaction: BeCl₂ + 2LiBH₄ → Be(BH₄)₂ + 2LiCl. c. The resulting mixture is transferred to a distillation apparatus under vacuum.
-
Purification: The product, Be(BH₄)₂, is separated from the non-volatile lithium chloride (LiCl) byproduct via vacuum distillation at approximately 140 °C.
Other Reported Syntheses:
-
Reaction with Diborane (B8814927): Beryllium hydride (BeH₂) can be reacted with diborane (B₂H₆) in an ether solution.
-
Organometallic Route: An earlier method involved the reaction of dimethylberyllium (B1605263) (Be(CH₃)₂) with diborane.
Workflow for the mechanochemical synthesis of Be(BH₄)₂.
Hydrogen Release and Thermal Decomposition
The thermal decomposition of Be(BH₄)₂ is the process through which hydrogen gas is released. This process is endothermic and occurs in multiple steps upon heating.
-
Decomposition Onset: Hydrogen release begins at approximately 200 °C.
-
Multi-Step Release: The dehydrogenation process is characterized by at least two distinct events, indicated by a broad desorption peak with a maximum at ~320 °C, followed by a sharper peak at ~453 °C.
The exact decomposition pathway and intermediate products are complex and not fully elucidated, but the overall reaction upon complete decomposition is expected to yield beryllium boride or a mixture of beryllium hydride and boron. A simplified representation of the thermal decomposition is:
Be(BH₄)₂ (s) → Solid Products (Be-B-H compounds) + H₂ (g)
Simplified thermal decomposition pathway of Be(BH₄)₂.
Standard Experimental Analysis Workflow
Investigating a potential hydrogen storage material like Be(BH₄)₂ involves a standardized set of characterization techniques to determine its structure, purity, and thermal properties. All handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox).
Experimental Protocol 2: Material Characterization and Thermal Analysis
-
Structural Verification (Powder X-ray Diffraction - PXRD):
-
Objective: To confirm the crystal structure and phase purity of the synthesized Be(BH₄)₂.
-
Methodology: A small amount of the powdered sample is loaded into a capillary or a specialized air-sensitive sample holder within a glovebox. PXRD patterns are collected using a diffractometer (typically with Cu Kα radiation). The resulting pattern is compared with known crystallographic data for Be(BH₄)₂.[3][4]
-
-
Hydrogen Release Analysis (TGA/DSC-MS):
-
Objective: To quantify the hydrogen release, determine decomposition temperatures, and identify evolved gases.
-
Methodology: a. Sample Preparation: A few milligrams of the sample are loaded into a crucible (e.g., alumina) inside a glovebox. b. Instrumentation: The analysis is performed using a simultaneous Thermal Gravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC). The outlet of the instrument is coupled to a Mass Spectrometer (MS).[5][6] c. Procedure: The sample is heated at a constant rate (e.g., 5-10 °C/min) under a continuous flow of an inert gas (e.g., Argon). d. Data Acquisition: The TGA measures the mass loss as a function of temperature, the DSC measures the heat flow (detecting endothermic/exothermic events), and the MS analyzes the composition of the evolved gases, specifically monitoring for H₂ (m/z = 2) and potential boron-containing impurities like diborane.[5]
-
Standard workflow for analyzing Be(BH₄)₂ for hydrogen storage.
Challenges and Future Outlook
Despite its unparalleled theoretical hydrogen capacity, Be(BH₄)₂ is not considered a viable material for practical hydrogen storage applications at present. The primary obstacles are insurmountable with current technology:
-
Extreme Toxicity: Beryllium and its compounds are highly toxic and carcinogenic, posing significant health risks during synthesis, handling, and throughout the material's lifecycle.
-
High Reactivity: The compound is extremely unstable, exploding on contact with air and moisture. This necessitates exceptionally stringent handling protocols and raises severe safety concerns for any potential application.
While the study of Be(BH₄)₂ provides valuable fundamental insights into the chemistry of metal borohydrides, its inherent hazards preclude its use in consumer or industrial applications. Future research in the field of borohydrides is focused on non-toxic, more stable, and kinetically favorable materials like magnesium borohydride (Mg(BH₄)₂) and multi-cation borohydrides, which aim to balance high hydrogen capacity with practical safety and operational requirements.[7]
References
- 1. This compound structure is now crystal clear | Department of Chemistry [chem.uga.edu]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Eight Measurement Methods of Hydrogen Storage Systems [goldapp.com.cn]
- 6. www1.eere.energy.gov [www1.eere.energy.gov]
- 7. Complex Metal Borohydrides: From Laboratory Oddities to Prime Candidates in Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stability of Beryllium Borohydride: A Quantum Chemical Perspective
A comprehensive analysis for researchers, scientists, and drug development professionals on the theoretical underpinnings of beryllium borohydride's stability, focusing on its various isomeric forms and decomposition pathways as elucidated by quantum chemical calculations.
Beryllium borohydride (B1222165), Be(BH₄)₂, stands as a molecule of significant interest due to its high hydrogen content and its role as a model system for understanding the nature of chemical bonding in metal borohydrides.[1][2] Its structural complexity and the subtle interplay of forces governing its stability have been the subject of numerous theoretical investigations. This technical guide delves into the core of these studies, presenting a consolidated overview of the quantum chemical calculations that have shed light on the thermodynamic and kinetic stability of this fascinating compound.
The Structural Puzzle: Isomers and Energetics
A key challenge in understanding this compound lies in the existence of several low-energy isomers, each with a unique arrangement of the two borohydride (BH₄⁻) groups around the central beryllium atom. Quantum chemical calculations have been instrumental in predicting the geometries and relative stabilities of these conformers. The most stable structures are often characterized by the number of bridging hydrogen atoms that link the beryllium and boron atoms.
Computational studies, employing both ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with functionals like B3LYP, have consistently identified a structure with D₂d symmetry as the global minimum on the potential energy surface.[1][2] This structure features two double hydrogen bridges. Another significant isomer possesses D₃d symmetry.[1] The relative energies of these and other conformers are highly dependent on the level of theory and the basis set employed in the calculations.
Below is a logical workflow illustrating the typical computational approach to determining the most stable isomer of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of High-Purity Beryllium Hydride from Beryllium Borohydride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the synthesis of high-purity, amorphous beryllium hydride (BeH₂) from beryllium borohydride (B1222165) (Be(BH₄)₂). The primary method detailed involves the reaction of beryllium borohydride with triphenylphosphine (B44618) (PPh₃), which acts as a borane-extracting agent, yielding beryllium hydride of high purity. An alternative method involving the pyrolysis of di-tert-butylberyllium is also briefly discussed for comparison.
Introduction
Beryllium hydride is a compound of interest for various applications, including as a component in high-energy propellants and for hydrogen storage. The synthesis of pure beryllium hydride is challenging, as many routes yield products contaminated with residual hydrocarbons or ether. The method presented here, based on the reaction of this compound with triphenylphosphine, provides a reliable route to high-purity, amorphous beryllium hydride.[1] This reaction proceeds with a quantitative yield, and the resulting BeH₂ can be purified to 99 wt% purity.[1]
Comparison of Synthesis Methods
Two primary methods for synthesizing high-purity beryllium hydride are summarized below. The triphenylphosphine method is the focus of this document due to its high reported purity and yield.
| Parameter | Be(BH₄)₂ + PPh₃ Method | Pyrolysis of di-tert-butylberyllium |
| Starting Materials | This compound (Be(BH₄)₂), Triphenylphosphine (PPh₃) | Di-tert-butylberyllium (Be(C(CH₃)₃)₂) |
| Reaction Temperature | 64-67 °C (in hydrocarbon solvent) | 210 °C |
| Reported Purity | 99 wt%[1] | Purer than older methods, but can have hydrocarbon residues |
| Yield | Quantitative[1] | Not specified |
| Byproducts | Triphenylphosphine-borane (Ph₃PBH₃) | Isobutylene |
| Advantages | High purity, quantitative yield, milder conditions | Simpler reaction |
| Disadvantages | Requires separation of phosphine-borane byproduct | Higher temperature, potential for hydrocarbon contamination |
Synthesis of Beryllium Hydride via Triphenylphosphine Route
Reaction Principle
The synthesis is based on the abstraction of borane (B79455) (BH₃) groups from this compound by triphenylphosphine. Triphenylphosphine is a Lewis base that forms a stable adduct with borane, triphenylphosphine-borane (Ph₃PBH₃). This leaves behind beryllium hydride, which is insoluble in common organic solvents and can be isolated by filtration.[1]
The overall reaction is:
Be(BH₄)₂ + 2 PPh₃ → BeH₂ + 2 Ph₃PBH₃
Safety Precautions
WARNING: Beryllium and its compounds are highly toxic and carcinogenic. All manipulations should be carried out in a well-ventilated fume hood or glovebox. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. Inhalation of beryllium dust or fumes can cause chronic beryllium disease (CBD).
Experimental Protocol
This protocol is adapted from the procedure described in U.S. Patent 3,489,530.[1]
Materials:
-
This compound etherate (Be(BH₄)₂·(C₂H₅)₂O)
-
Resublimed triphenylphosphine (PPh₃)
-
Anhydrous benzene (B151609) or other anhydrous hydrocarbon solvent (e.g., toluene, hexane)
-
Schlenk line apparatus or glovebox
-
Reaction flask with a condenser and magnetic stirrer
-
Filtration apparatus (e.g., Schlenk filter frit)
-
Vacuum pump
Procedure:
-
Reaction Setup: In an inert atmosphere (e.g., argon or nitrogen), place resublimed triphenylphosphine (2.0 equivalents) into a dry reaction flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add an anhydrous hydrocarbon solvent to the flask. To this solution, add this compound etherate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 64-67 °C with vigorous stirring. The insoluble beryllium hydride will precipitate out of the solution as a white solid. The reaction is typically complete when the precipitation of BeH₂ ceases.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. Isolate the precipitated beryllium hydride by filtration under an inert atmosphere.
-
Purification: Wash the crude beryllium hydride product with refluxing benzene to remove the soluble triphenylphosphine-borane byproduct.[1] Repeat the washing/extraction process until the byproduct is completely removed.
-
Drying: Dry the purified beryllium hydride under vacuum to remove any residual solvent. The final product is a fine, white, amorphous powder.
Characterization
The purity of the synthesized beryllium hydride can be confirmed by:
-
Hydrogen Analysis: Acid hydrolysis of the product should yield the theoretical amount of hydrogen for pure BeH₂.
-
Infrared (IR) Spectroscopy: The IR spectrum of amorphous BeH₂ shows a characteristic broad absorption band. For beryllium deuteride (B1239839) prepared by a similar method, this provides a useful comparison.[2]
Diagrams
Synthesis Pathway
Caption: Reaction pathway for the synthesis of BeH₂.
Experimental Workflow
Caption: Experimental workflow for BeH₂ synthesis.
References
Application Note and Protocol: Synthesis of Beryllium Borohydride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beryllium borohydride (B1222165), Be(BH₄)₂, is an inorganic compound notable for its extremely high gravimetric hydrogen density (20.8 wt% H₂).[1] This property has drawn interest in the context of hydrogen storage research.[2] The compound is a white, crystalline solid that readily sublimes at room temperature.[1] Structurally, it consists of helical polymeric chains in its solid state.[3] However, its high reactivity—being pyrophoric and explosive on contact with air and moisture—and the severe toxicity of beryllium compounds present significant challenges for its practical application.[1][2]
Several synthetic routes to beryllium borohydride have been established. Historically, it was first prepared by the reaction of dimethylberyllium (B1605263) with diborane.[2] More common and expedient methods involve the reaction of a beryllium halide, typically beryllium chloride (BeCl₂), with an alkali metal borohydride such as lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄).[3][4] The product is typically volatile and can be separated from the non-volatile byproducts by sublimation or vacuum distillation.[4][5] This document provides a detailed protocol for the synthesis of this compound via the reaction of beryllium chloride with an alkali metal borohydride, summarizing the reaction conditions and expected yields.
Data Presentation: Comparison of Synthesis Parameters
The synthesis of this compound can be achieved through several pathways. The choice of reactants and conditions significantly impacts the reaction time, temperature, and overall yield. The following table summarizes quantitative data from established methods.
| Reactants | Molar Ratio (BeCl₂:MBH₄) | Temperature (°C) | Pressure (mmHg) | Time (hours) | Yield (%) | Reference |
| BeCl₂ + LiBH₄ | 1:2 | 120 | Sealed Tube | - | - | [3] |
| BeCl₂ + LiBH₄ | - | 155 | Sealed Tube | 6 | Comparable to reported yields | |
| BeCl₂ + NaBH₄ | 1:2 | 50 - 150 | < 10 | 0.5 - 2 | ≥ 90 | [4] |
| BeCl₂ + NaBH₄ | ~1.05:2 | 80 - 100 | 0.1 - 0.5 | 1 - 2 | ≥ 90 | [4] |
Experimental Protocol: Synthesis from Beryllium Chloride and Sodium Borohydride
This protocol details the synthesis of this compound by reacting beryllium chloride with sodium borohydride, a method reported to produce high yields under relatively mild conditions.[4]
Safety Precautions:
-
Extreme Toxicity: Beryllium compounds are highly toxic and carcinogenic. All manipulations involving beryllium chloride and this compound must be performed in a dedicated glovebox or a fume hood with appropriate filtration and safety measures to prevent inhalation or skin contact.
-
Pyrophoric and Reactive Product: this compound is pyrophoric and reacts violently with air and moisture.[2] The entire experiment, including product handling and storage, must be conducted under an inert, moisture-free, and oxygen-free atmosphere (e.g., dry nitrogen or argon).[4]
-
Pressure: The reaction is performed under vacuum. Ensure all glassware and the reaction vessel are rated for vacuum and temperature conditions to prevent implosion.
Materials and Equipment:
-
Anhydrous beryllium chloride (BeCl₂)
-
Sodium borohydride (NaBH₄)
-
Reaction vessel (e.g., a heavy-walled Schlenk flask or a sealed tube reactor) suitable for heating under vacuum
-
Stirring mechanism (e.g., magnetic stir bar)
-
Heating mantle or oil bath
-
Vacuum pump capable of reaching < 10 mmHg
-
Cold trap (cooled with liquid nitrogen or dry ice/acetone)
-
Inert gas supply (Argon or Nitrogen, dried)
-
Glovebox or Schlenk line for inert atmosphere manipulations
Procedure:
-
Reactant Preparation: Inside an inert atmosphere glovebox, add anhydrous beryllium chloride (BeCl₂) and sodium borohydride (NaBH₄) to the reaction vessel. A molar ratio of approximately 1 part BeCl₂ to 2 parts NaBH₄ is recommended.[4]
-
System Assembly: Seal the reaction vessel and connect it to a vacuum line equipped with a cold trap. The cold trap is essential for collecting the sublimed product.[5]
-
Evacuation: Evacuate the system to a pressure below 10 mmHg, preferably between 0.1 to 0.5 mmHg.[4]
-
Reaction:
-
Begin stirring the solid mixture.
-
Heat the reaction vessel to a temperature between 80°C and 100°C.[4] The overall viable temperature range is 50-150°C.[4][5]
-
Maintain the reaction under these conditions for 1 to 2 hours.[4] During this time, the volatile this compound product will sublime.
-
The reaction is: BeCl₂ + 2 NaBH₄ → Be(BH₄)₂ + 2 NaCl.
-
-
Product Collection: The sublimed Be(BH₄)₂ will collect as colorless crystals in the colder parts of the apparatus or in the cold trap.[5]
-
Isolation and Storage:
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully bring the system back to atmospheric pressure with inert gas.
-
Transfer the reaction apparatus into an inert atmosphere glovebox.
-
Scrape the crystalline Be(BH₄)₂ product from the cold trap and vessel walls.
-
Store the product in a sealed container under an inert atmosphere.
-
Experimental Workflow Diagram
Caption: Workflow for Be(BH₄)₂ synthesis from BeCl₂ and NaBH₄.
References
Application Notes and Protocols for Carbene-Stabilized Beryllium Borohydride Synthesis and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis and handling of carbene-stabilized beryllium borohydride (B1222165), specifically focusing on the N-heterocyclic carbene (NHC) adduct, (IPr)Be(BH₄)₂ (where IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene). Beryllium borohydrides are of interest due to their high hydrogen content. The stabilization of the beryllium borohydride monomer with a bulky N-heterocyclic carbene ligand allows for its isolation and characterization.[1][2][3]
Given the air- and moisture-sensitivity of the reagents and products, as well as the inherent toxicity of beryllium compounds, strict adherence to the described handling procedures is mandatory to ensure personnel safety and experimental success.
Safety Precautions and Handling
WARNING: Beryllium compounds are toxic and carcinogenic. All handling of beryllium-containing materials should be performed in a designated area within a certified fume hood or glovebox to prevent inhalation of dust or fumes. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and compatible gloves, must be worn at all times. All waste containing beryllium must be disposed of according to institutional and national regulations for hazardous waste.
The synthesis of carbene-stabilized this compound involves pyrophoric and air- and moisture-sensitive reagents. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried in an oven and cooled under vacuum prior to use. Solvents must be freshly distilled from appropriate drying agents.
Synthesis Pathway Overview
The synthesis of (IPr)Be(BH₄)₂ is a two-step process. First, the N-heterocyclic carbene, IPr, is reacted with beryllium chloride (BeCl₂) to form the carbene-beryllium dichloride adduct, (IPr)BeCl₂. In the second step, this adduct is treated with lithium borohydride (LiBH₄) to yield the final product, (IPr)Be(BH₄)₂.[1][2][3]
References
Beryllium Borohydride: Absence of Application in Mainstream Organic Synthesis
A comprehensive review of scientific literature reveals a notable absence of beryllium borohydride (B1222165) (Be(BH₄)₂) as a reagent in standard organic synthesis. While other metal borohydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are cornerstone reagents for the reduction of various functional groups, beryllium borohydride has not found practical application in this domain. This is primarily attributed to its extreme toxicity and high reactivity, which make it unsuitable for routine laboratory use, especially when safer and more selective alternatives are readily available.
The Prohibitive Nature of Beryllium Compounds
Beryllium and its compounds are classified as human carcinogens and are associated with severe health hazards, including a chronic lung disease known as berylliosis.[1] The handling of beryllium-containing materials requires specialized safety precautions and facilities to prevent inhalation or skin contact with beryllium dust or fumes.[2][3] These stringent safety requirements, coupled with the compound's inherent instability, have precluded its development and use as a common reagent in organic chemistry laboratories.
Primary Applications of this compound
Research on this compound has predominantly focused on its potential as a high-capacity hydrogen storage material and as a precursor for the synthesis of pure beryllium hydride.[4][5][6][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | Be(BH₄)₂ |
| Molar Mass | 38.70 g·mol⁻¹[4] |
| Appearance | White crystals[4] |
| Melting Point | 91.3 °C[4] |
| Boiling Point | 123 °C (decomposes)[4] |
| Solubility | Soluble in benzene, diethyl ether; reacts with water[4] |
Established Borohydride Reagents in Organic Synthesis
In contrast to the esoteric nature of this compound, other borohydride reagents are integral to organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, widely used for the reduction of aldehydes and ketones to their corresponding alcohols.[2][9][10] Lithium borohydride (LiBH₄) exhibits greater reactivity and can reduce esters to alcohols.[11] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, esters, and amides.[11]
The reactivity of these common borohydrides is well-understood and can be finely tuned by modifying the reaction conditions or the reagent itself, allowing for a high degree of chemo- and stereoselectivity in organic transformations.
A Niche Case: Carbene-Stabilized this compound
A singular example in the literature describes a carbene-stabilized this compound monomer. This complex was used to achieve a "dual reduction" of an imidazole (B134444) ring, involving both hydroboration and hydrogenation. However, this represents a highly specialized application within organometallic chemistry and does not constitute a general method for organic synthesis.
Conclusion
For researchers, scientists, and drug development professionals, the key takeaway is that this compound is not a viable or safe reagent for applications in organic synthesis. The associated health risks and handling difficulties far outweigh any potential synthetic utility, particularly when a wide array of safer and more effective borohydride-based reducing agents are commercially available and well-documented. The focus of any work with beryllium compounds should remain within specialized areas with appropriate safety infrastructure.
Experimental Protocols: A Note on Unavailability
Due to the lack of established applications of this compound in organic synthesis, no experimental protocols for its use in this context can be provided. The inherent dangers of this compound make the development of such protocols outside of highly specialized and controlled environments inadvisable.
Visualizing the Landscape of Borohydride Reductions
While no workflows for this compound in organic synthesis can be depicted, the general logic for selecting a suitable borohydride reducing agent for common functional groups can be visualized.
Figure 1. General reactivity of common borohydride reagents with various carbonyl functional groups.
References
- 1. Borohydrides: Reducing Agents in Organic Synthesis | Borates Today [borates.today]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. d-nb.info [d-nb.info]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis Method of Unsolvated Organic Derivatives of Metal Borohydrides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Material Synthesis via Thermal Decomposition of Beryllium Borohydride
Audience: Researchers, scientists, and material science professionals.
Disclaimer: Beryllium compounds are highly toxic and carcinogenic. All experimental work involving beryllium borohydride (B1222165) and its products must be conducted in a well-ventilated fume hood or glovebox with appropriate personal protective equipment (PPE), including respiratory protection, gloves, and lab coat. Extreme caution is advised due to the pyrophoric nature of beryllium borohydride, which can ignite spontaneously in air.
Introduction
This compound (Be(BH₄)₂) is a volatile, covalent metal borohydride with a high hydrogen content.[1] Its thermal decomposition presents a viable pathway for the synthesis of advanced beryllium-containing materials, notably beryllium hydride (BeH₂) and beryllium boride (BeB₂). These materials are of interest for applications in energy storage, nuclear engineering, and aerospace due to their unique properties.[2][3] This document provides an overview of the synthesis of this compound and detailed protocols for its subsequent thermal decomposition to yield high-purity beryllium-containing materials.
Synthesis of this compound Precursor
The synthesis of this compound is the initial step for its use in material synthesis. A common method involves the reaction of beryllium chloride with a borohydride salt, such as sodium borohydride or lithium borohydride.[4][5]
Reaction: BeCl₂ + 2 NaBH₄ → Be(BH₄)₂ + 2 NaCl[6]
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference/Notes |
| Reactants | Beryllium Chloride (BeCl₂), Sodium Borohydride (NaBH₄) | [4] |
| Reaction Temperature | 50 - 150 °C | [4] |
| Pressure | < 10 mmHg | [4] |
| Product Melting Point | 91.3 °C | [5][7] |
| Product Boiling Point | 123 °C (decomposes) | [5][7] |
Experimental Protocol: Synthesis of this compound
Materials and Equipment:
-
Beryllium chloride (BeCl₂)
-
Sodium borohydride (NaBH₄)
-
Reaction flask with a magnetic stirrer
-
Heating mantle
-
Vacuum line with a cold trap (cooled with dry ice or liquid nitrogen)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In an inert atmosphere (e.g., argon-filled glovebox), add beryllium chloride and sodium borohydride to the reaction flask.
-
Assembly: Assemble the reaction flask with the stirrer and connect it to the vacuum line equipped with a cold trap.
-
Evacuation: Evacuate the system to a pressure below 10 mmHg.
-
Reaction: Begin stirring the mixture and heat it to a temperature between 50 and 150 °C using the heating mantle.
-
Product Collection: The volatile this compound product will sublime under these conditions. Collect the sublimed product in the cold trap.
-
Completion and Isolation: Once the reaction is complete, cool the system to room temperature and carefully isolate the this compound product within the inert atmosphere.
Thermal Decomposition for Material Synthesis
The controlled thermal decomposition of the synthesized this compound can be tailored to produce either beryllium hydride or beryllium boride.
Synthesis of Beryllium Hydride (BeH₂)
High-purity beryllium hydride can be obtained by the pyrolysis of this compound in the presence of triphenylphosphine (B44618).[6]
Reaction: Be(BH₄)₂ + 2 PPh₃ → BeH₂ + 2 Ph₃PBH₃
| Parameter | Value | Reference/Notes |
| Reactants | This compound (Be(BH₄)₂), Triphenylphosphine (PPh₃) | [6] |
| Reaction Temperature | 180 °C | [6] |
| Product | Beryllium Hydride (BeH₂) | [6] |
| Byproduct | Triphenylphosphine-borane (Ph₃PBH₃) | [6] |
Materials and Equipment:
-
Synthesized this compound (Be(BH₄)₂)
-
Triphenylphosphine (PPh₃)
-
Decomposition reactor (e.g., Schlenk flask or tube furnace)
-
Heating source with temperature control
-
Inert gas supply (e.g., argon)
Procedure:
-
Loading: In an inert atmosphere, load the this compound and triphenylphosphine into the decomposition reactor.
-
Inerting: Purge the reactor with a high-purity inert gas.
-
Heating: Heat the reactor to 180 °C and maintain this temperature to allow the reaction to proceed to completion.
-
Product Separation: The beryllium hydride will precipitate as a solid. The triphenylphosphine-borane byproduct can be separated by filtration and washing with an appropriate solvent in an inert atmosphere.
-
Drying: Dry the resulting beryllium hydride under vacuum.
Synthesis of Beryllium Boride (BeB₂)
The direct thermal decomposition of this compound at elevated temperatures yields beryllium boride as the solid residue.[4] The precise conditions need to be carefully controlled to obtain the desired stoichiometry and purity.
Reaction (simplified): Be(BH₄)₂ → BeB₂ + 4H₂ (other volatile boron-hydrogen compounds may also be produced)
| Parameter | Value | Reference/Notes |
| Precursor | This compound (Be(BH₄)₂) | [4] |
| Decomposition Temperature | Elevated Temperatures (requires optimization) | [4] |
| Atmosphere | Vacuum or inert gas flow | [4] |
| Solid Product | Beryllium Boride (e.g., BeB₂) | [4] |
| Gaseous Byproducts | Hydrogen (H₂), other boranes | [4] |
Materials and Equipment:
-
Synthesized this compound (Be(BH₄)₂)
-
High-temperature decomposition reactor (e.g., tube furnace with a quartz or alumina (B75360) tube)
-
Temperature controller
-
Vacuum pump and inert gas supply with flow control
-
Thermogravimetric Analyzer (TGA) for analytical optimization
Procedure:
-
Loading: In an inert atmosphere, place the this compound precursor into a suitable crucible (e.g., tantalum, tungsten, or boron nitride) and position it in the decomposition reactor.[4]
-
Atmosphere Control: Evacuate the reactor and then introduce a controlled atmosphere, either maintaining a vacuum or starting a flow of inert gas.
-
Heating Program: Heat the precursor according to a defined temperature program. The optimal heating rate, final temperature, and hold time must be determined experimentally, potentially guided by TGA analysis, to ensure complete decomposition and formation of the desired beryllium boride phase.
-
Decomposition: During heating, the this compound will decompose, releasing hydrogen and other volatile boron compounds. These gaseous byproducts should be safely vented or trapped.
-
Cooling and Collection: After the decomposition is complete, cool the reactor to room temperature under an inert atmosphere. Carefully collect the solid beryllium boride residue in an inert atmosphere.
-
Characterization: Characterize the final product using techniques such as X-ray Diffraction (XRD) to confirm the phase and purity.
Visualized Workflows
Caption: Workflow for material synthesis from this compound.
Caption: Product selection based on decomposition conditions.
References
- 1. americanelements.com [americanelements.com]
- 2. alchetron.com [alchetron.com]
- 3. Ab initio and DFT Studies of Be(BH4)2 – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Beryllium hydride - Wikipedia [en.wikipedia.org]
- 7. Borohydrure de béryllium — Wikipédia [fr.wikipedia.org]
Application Notes and Protocols for In Situ Monitoring of Beryllium Borohydride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beryllium borohydride (B1222165), Be(BH₄)₂, is a compound of significant interest due to its exceptionally high hydrogen content, making it a potential candidate for hydrogen storage applications. The study of its synthesis and decomposition reactions is crucial for understanding its stability, reactivity, and potential as an energetic material. In situ monitoring techniques are indispensable for gaining real-time insights into the reaction mechanisms, identifying transient intermediates, and determining kinetic parameters under controlled conditions. These techniques allow for the direct observation of chemical and physical transformations as they occur, without the need for quenching the reaction and performing ex situ analysis.
This document provides detailed application notes and protocols for the in situ monitoring of beryllium borohydride reactions using common analytical techniques such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy. Given the extreme toxicity of beryllium and the reactivity of borohydrides, all experimental work must be conducted with stringent safety protocols in place.
Safety Precautions for Handling this compound
Caution! Beryllium and its compounds are highly toxic, carcinogenic, and can cause chronic beryllium disease (CBD), a debilitating and potentially fatal lung condition.[1] All manipulations involving this compound must be performed by trained personnel in a designated and properly engineered containment facility.
Key Safety Measures:
-
Containment: All experiments should be conducted within a glovebox or a fume hood with high-efficiency particulate air (HEPA) filtration to prevent inhalation of beryllium-containing dust.[2][3]
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory, including a lab coat, long pants, closed-toe shoes, and appropriate gloves (e.g., neoprene, nitrile).[3][4] For any procedures with a risk of generating airborne particles outside of a contained system, respiratory protection is essential.[4]
-
Waste Disposal: All beryllium-contaminated waste must be handled and disposed of as hazardous waste according to institutional and national regulations.
-
Decontamination: Thorough decontamination procedures for all equipment and work surfaces are necessary to prevent the spread of beryllium contamination.[3]
-
Health Monitoring: Regular health monitoring, including lung function tests, is recommended for all personnel working with beryllium compounds.[4]
In Situ Monitoring Techniques
In Situ Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules. It is well-suited for in situ monitoring as it can be performed using fiber optic probes, allowing for remote analysis of reactions within a sealed reaction vessel. This is particularly advantageous for studying hazardous materials like this compound.
Application:
In situ Raman spectroscopy can be used to monitor the synthesis or thermal decomposition of this compound by tracking the changes in the vibrational bands corresponding to the B-H stretching and bending modes of the borohydride anion (BH₄⁻), as well as the Be-B skeletal modes. Theoretical calculations predict the key vibrational frequencies for Be(BH₄)₂.[5]
Hypothetical Reaction Monitoring:
The thermal decomposition of Be(BH₄)₂ can be monitored by observing the disappearance of the characteristic Raman peaks of this compound and the emergence of new peaks corresponding to decomposition products, such as amorphous boron, hydrogen gas, and potentially intermediate species.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For this compound, ¹¹B and ¹H NMR are valuable for tracking the state of the borohydride species, while ⁹Be NMR can provide insights into the coordination environment of the beryllium atom. Gas-phase and solution NMR studies of Be(BH₄)₂ have shown that the BH₄ groups are magnetically equivalent due to rapid internal hydrogen exchange.[6]
Application:
In situ NMR can be employed to study reactions in the solution phase. For instance, the synthesis of this compound via a metathesis reaction could be monitored by observing the consumption of the starting materials and the formation of the Be(BH₄)₂ product. The appearance of a single, sharp resonance for the BH₄ groups in the ¹¹B NMR spectrum would indicate the formation of the product.
Experimental Protocols
Protocol for In Situ Raman Monitoring of Thermal Decomposition
Objective: To monitor the thermal decomposition of solid this compound in real-time.
Materials and Equipment:
-
This compound sample
-
High-temperature, high-pressure reaction cell with an optical window suitable for Raman spectroscopy
-
Raman spectrometer with a long working distance objective or fiber optic probe
-
Heating system with precise temperature control (e.g., a tube furnace or a heated stage)
-
Inert gas supply (e.g., argon)
-
All necessary safety equipment for handling beryllium compounds
Procedure:
-
Sample Preparation (in a glovebox):
-
Carefully load a small, accurately weighed amount of this compound into the reaction cell.
-
Seal the reaction cell to ensure a controlled atmosphere.
-
-
Experimental Setup:
-
Place the sealed reaction cell into the heating system.
-
Align the Raman spectrometer's laser with the sample through the optical window.
-
Purge the reaction cell with an inert gas.
-
-
Data Acquisition:
-
Acquire an initial Raman spectrum at room temperature to serve as a baseline.
-
Begin heating the sample at a controlled rate (e.g., 5 °C/min).
-
Continuously acquire Raman spectra at regular time or temperature intervals.
-
Monitor the changes in the spectra, paying close attention to the B-H stretching and bending regions.
-
-
Post-Experiment:
-
Allow the reaction cell to cool to room temperature.
-
Carefully remove the cell and decontaminate its exterior.
-
Handle the post-reaction material as hazardous waste.
-
Protocol for In Situ ¹¹B NMR Monitoring of a Synthesis Reaction
Objective: To monitor the formation of this compound in a solution-phase reaction.
Materials and Equipment:
-
Beryllium precursor (e.g., BeCl₂)
-
Borohydride source (e.g., LiBH₄)
-
Anhydrous deuterated solvent (compatible with all reactants and products)
-
NMR spectrometer
-
NMR tubes with sealable caps (B75204) (e.g., J. Young tubes)
-
Glovebox for sample preparation
Procedure:
-
Sample Preparation (in a glovebox):
-
In a clean, dry vial, dissolve the beryllium precursor in the deuterated solvent.
-
In a separate vial, dissolve the borohydride source in the same solvent.
-
Transfer the beryllium precursor solution to a sealable NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹¹B NMR spectrum of the beryllium precursor solution (this will serve as a background).
-
Carefully add a stoichiometric amount of the borohydride solution to the NMR tube.
-
Immediately seal the NMR tube and shake to mix.
-
Insert the NMR tube into the spectrometer and begin acquiring ¹¹B NMR spectra at regular time intervals.
-
Monitor the appearance and growth of the resonance corresponding to Be(BH₄)₂.
-
-
Post-Experiment:
-
Safely remove the NMR tube from the spectrometer.
-
Quench the reaction if necessary and dispose of the contents as hazardous waste.
-
Decontaminate the NMR tube.
-
Data Presentation
The quantitative data obtained from in situ monitoring can be summarized in tables for easy comparison and analysis.
Table 1: Hypothetical In Situ Raman Data for Be(BH₄)₂ Thermal Decomposition
| Temperature (°C) | Time (min) | Be(BH₄)₂ Peak Intensity (a.u.) | Intermediate Species Peak Intensity (a.u.) |
| 25 | 0 | 1000 | 0 |
| 50 | 5 | 995 | 5 |
| 75 | 10 | 950 | 50 |
| 100 | 15 | 800 | 150 |
| 125 | 20 | 500 | 300 |
| 150 | 25 | 100 | 500 |
| 175 | 30 | 10 | 350 |
| 200 | 35 | 0 | 50 |
Table 2: Hypothetical In Situ ¹¹B NMR Data for Be(BH₄)₂ Synthesis
| Time (min) | Reactant Peak Integral | Product Peak Integral | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 5 | 0.85 | 0.15 | 15 |
| 10 | 0.65 | 0.35 | 35 |
| 20 | 0.30 | 0.70 | 70 |
| 30 | 0.10 | 0.90 | 90 |
| 60 | <0.05 | >0.95 | >95 |
Visualizations
The following diagrams illustrate the experimental workflows for the in situ monitoring techniques described.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. salt.nuc.berkeley.edu [salt.nuc.berkeley.edu]
- 4. ehs.mit.edu [ehs.mit.edu]
- 5. Ab initio and DFT Studies of Be(BH4)2 – Oriental Journal of Chemistry [orientjchem.org]
- 6. Gas-phase nuclear magnetic resonance spectroscopic study of the molecular structure of this compound, Be(BH4)2 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Characterization of Beryllium Borohydride (Be(BH₄)₂)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beryllium borohydride (B1222165), Be(BH₄)₂, is a highly reactive and volatile inorganic compound with a high hydrogen content, making it of interest for hydrogen storage applications. Its characterization is crucial for understanding its structure, stability, and potential applications. These application notes provide an overview of the key analytical techniques used to characterize Be(BH₄)₂. Detailed protocols for these techniques are also provided to facilitate experimental design and execution.
X-ray Diffraction (XRD)
Application Note: Single-crystal X-ray diffraction is a definitive technique for determining the solid-state structure of Be(BH₄)₂. It has revealed that in the solid phase, Be(BH₄)₂ exists as a helical polymer. This technique provides precise atomic coordinates, bond lengths, and bond angles, which are fundamental to understanding the chemical bonding and physical properties of the material.
Quantitative Data:
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I4₁cd |
| a (Å) | 13.62 |
| c (Å) | 9.10 |
| Be-B distance (terminal BH₄) (Å) | 1.92 |
| Be-B distance (bridging BH₄) (Å) | 2.00 |
| Be-H bond distance (Å) | 1.55-1.69[1] |
| B-H bond distance (Å) | 1.20-1.26[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Synthesize Be(BH₄)₂ by reacting beryllium chloride (BeCl₂) with lithium borohydride (LiBH₄) in a sealed tube at elevated temperatures.
-
Purify the product by sublimation to grow colorless single crystals suitable for X-ray analysis.
-
Handle the compound under an inert atmosphere (e.g., argon or nitrogen) due to its high reactivity with air and moisture.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head in a cryo-stream of nitrogen to prevent decomposition and improve data quality.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to obtain accurate atomic coordinates, bond lengths, and angles.
-
Logical Relationship: From Synthesis to Structural Analysis
References
Application Notes and Protocols for the Synthesis and Single Crystal Growth of Beryllium Borohydride
For Researchers, Scientists, and Drug Development Professionals
DISCLAIMER: Beryllium borohydride (B1222165) (Be(BH₄)₂) is a highly reactive, pyrophoric, and toxic compound.[1] Beryllium and its compounds are carcinogenic and can cause chronic beryllium disease.[2][3][4] All handling and experimental procedures must be conducted by trained personnel in a controlled laboratory environment with appropriate engineering controls (e.g., glovebox, fume hood) and personal protective equipment.[2][3] Obtain special instructions and read all safety precautions before handling.[2]
Introduction
Beryllium borohydride is a compound of interest due to its exceptionally high hydrogen storage capacity.[1][5] Its structure in the solid phase consists of helical polymers.[6] The growth of single crystals is essential for detailed structural analysis, such as X-ray diffraction studies, which are crucial for understanding its chemical bonding and properties. This document provides detailed protocols for the synthesis of this compound and the subsequent growth of single crystals via sublimation.
Synthesis of this compound
This compound can be synthesized through several routes. The most common methods involve the reaction of beryllium chloride with an alkali metal borohydride.[6][7]
Synthesis via Reaction of Beryllium Chloride and Lithium Borohydride
This method involves the reaction of beryllium chloride (BeCl₂) with lithium borohydride (LiBH₄).[6]
Experimental Protocol:
-
Precursor Preparation:
-
Dry commercial beryllium chloride (BeCl₂) under vacuum for 24 hours prior to use.
-
Purify lithium borohydride (LiBH₄) by dissolving it in dry diethyl ether, followed by filtration under a nitrogen atmosphere, and subsequent evaporation of the solvent.
-
-
Reaction:
-
Product Isolation:
-
After cooling, the this compound product can be separated from the lithium chloride byproduct by sublimation.
-
Synthesis via Reaction of Beryllium Chloride and Sodium Borohydride
This process provides an alternative route using sodium borohydride (NaBH₄) and can result in high yields under milder conditions.[7]
Experimental Protocol:
-
Precursor Preparation:
-
Ensure beryllium chloride (BeCl₂) and sodium borohydride (NaBH₄) are dry and handled under an inert atmosphere.
-
-
Reaction:
-
Mix BeCl₂ and NaBH₄ in a reaction vessel. The recommended gram mole proportion of BeCl₂/NaBH₄ is between 1/2 and 2/2.[7]
-
Heat the mixture under vacuum. The reaction can be carried out at temperatures ranging from 50 to 150°C and pressures from 0.01 to 10 mm Hg absolute.[7] Optimal conditions for high yields (around 90%) are reported to be 80-100°C at a pressure of 0.1-0.5 mm Hg for 1 to 2 hours.[7]
-
-
Product Isolation:
-
The this compound product is volatile and can be readily separated from the non-volatile byproducts by sublimation.[7]
-
Data Presentation: Synthesis Parameters
| Parameter | Method 1: LiBH₄ Route | Method 2: NaBH₄ Route |
| Reactants | Beryllium Chloride (BeCl₂), Lithium Borohydride (LiBH₄) | Beryllium Chloride (BeCl₂), Sodium Borohydride (NaBH₄) |
| Mole Ratio | Stoichiometric (1:2) | BeCl₂/NaBH₄: ~1/2 to 2/2 |
| Temperature | 120 - 155°C[6] | 50 - 150°C (Optimal: 80 - 100°C)[7] |
| Pressure | Sealed tube | 0.01 - 10 mm Hg (Optimal: 0.1 - 0.5 mm Hg)[7] |
| Reaction Time | ≥ 6 hours | 0.5 - 2 hours[7] |
| Yield | ~70 - 80%[7] | ≥ 90%[7] |
Single Crystal Growth of this compound
Single crystals suitable for X-ray diffraction can be grown by sublimation, leveraging the compound's volatility. This compound has a vapor pressure of approximately 6 mm at room temperature and sublimes readily.
Experimental Protocol: Sublimation Method
-
Apparatus Preparation:
-
Prepare a crystal growth apparatus consisting of a 6-mm glass tube bulb, with one end drawn into a sealed capillary.
-
-
Material Transfer:
-
Under an inert atmosphere or on a vacuum line, transfer approximately 1-5 mg of synthesized this compound into the glass bulb.
-
-
Sealing:
-
Seal the bulb off from the vacuum line to create a closed system containing the Be(BH₄)₂.
-
-
Crystal Growth:
-
Immerse the bulb portion of the apparatus into a water bath maintained at approximately 45°C. Keep the capillary end of the tube out of the water bath to maintain a temperature gradient.
-
The Be(BH₄)₂ will sublime from the warmer bulb and deposit as crystals in the cooler capillary region.
-
This process may need to be repeated to grow a single crystal of sufficient size (e.g., 0.5 x 0.5 x 0.5 mm).
-
-
Crystal Isolation:
-
Once a suitable single crystal has formed near the top of the capillary, carefully seal off the capillary from the bulb using a torch. This must be done with extreme care due to the reactive and pyrophoric nature of the compound.
-
Data Presentation: Crystal Growth Parameters
| Parameter | Value |
| Method | Sublimation in a sealed glass tube |
| Apparatus | Glass bulb with a drawn-out capillary |
| Sample Amount | ~1-5 mg |
| Temperature | Water bath at ~45°C |
| Growth Time | Variable (process may be repeated) |
| Resulting Crystal Size | Approx. 0.5 x 0.5 x 0.5 mm |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and single crystal growth of Be(BH₄)₂.
Safety Protocol Relationship Diagram
Caption: Logical relationships for handling Be(BH₄)₂ hazards.
References
- 1. americanelements.com [americanelements.com]
- 2. dla.mil [dla.mil]
- 3. ehs.mit.edu [ehs.mit.edu]
- 4. nj.gov [nj.gov]
- 5. This compound structure is now crystal clear | Department of Chemistry [chem.uga.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. US3348928A - Process for preparing a this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Mechanochemical Synthesis of Metal Borohydrides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mechanochemical synthesis, a technique employing mechanical energy to induce chemical reactions, has emerged as a powerful and environmentally benign method for the solid-state synthesis of metal borohydrides. This solvent-free approach offers numerous advantages over traditional solution-based methods, including reduced waste, access to novel and metastable phases, and simplified product isolation.[1][2][3] Metal borohydrides are of significant interest due to their high hydrogen content, making them promising materials for hydrogen storage applications.[4][5] They also serve as versatile reducing agents in organic and inorganic chemistry.[1][4]
This document provides a detailed overview of the mechanochemical synthesis of metal borohydrides, including key reaction types, experimental protocols for the synthesis of sodium borohydride (B1222165) (NaBH₄), and a summary of synthesis parameters for various metal borohydrides.
Key Reaction Pathways in Mechanochemical Synthesis
The mechanochemical synthesis of metal borohydrides can proceed through several reaction pathways, primarily dictated by the choice of precursors. The most common reaction types are metathesis and addition reactions, often occurring in a coupled fashion.[1]
Metathesis Reactions
Metathesis, or double displacement, is a widely employed strategy where a metal halide reacts with an alkali metal borohydride.[1] The driving force for this reaction is often the formation of a thermodynamically stable alkali metal halide byproduct.
A general representation of a metathesis reaction is:
MClₓ + xM'(BH₄) → M(BH₄)ₓ + xM'Cl
Where M is a metal cation and M' is typically an alkali metal. For instance, the synthesis of yttrium borohydride (Y(BH₄)₃) can be achieved by milling yttrium chloride (YCl₃) with lithium borohydride (LiBH₄).[1]
Addition Reactions
In addition reactions, a metal halide combines with a metal borohydride to form a more complex borohydride species. An example is the formation of KZn(BH₄)Cl₂ from the mechanochemical reaction of zinc chloride (ZnCl₂) and potassium borohydride (KBH₄).[1]
Reactions Involving Metal Hydrides and Borates
Another important route involves the reaction of metal hydrides with borates or boric oxide. This method is particularly relevant for the synthesis of alkali metal borohydrides like NaBH₄. For example, sodium borohydride can be synthesized by milling magnesium hydride (MgH₂) with anhydrous sodium tetraborate (B1243019) (Na₂B₄O₇).[1][6] More recently, methods utilizing hydrated borax (B76245) (Na₂B₄O₇·10H₂O) and various reducing agents like MgH₂, Mg, and NaH have been developed to avoid the energy-intensive dehydration step.[7][8]
Experimental Protocol: Mechanochemical Synthesis of Sodium Borohydride (NaBH₄)
This protocol describes the synthesis of sodium borohydride via the ball milling of magnesium hydride and anhydrous sodium tetraborate.
Materials:
-
Magnesium hydride (MgH₂)
-
Anhydrous sodium tetraborate (Na₂B₄O₇)
-
Hardened steel milling vials and balls
-
Inert atmosphere glovebox (e.g., argon-filled)
-
High-energy planetary ball mill
Procedure:
-
Preparation: All manipulations of starting materials and products should be performed in an inert atmosphere glovebox to prevent contamination from air and moisture.
-
Loading the Mill:
-
Weigh the appropriate amounts of MgH₂ and Na₂B₄O₇. A common molar ratio is 4:1 (MgH₂:Na₂B₄O₇).[1]
-
Place the reactants into a hardened steel milling vial.
-
Add hardened steel milling balls. The ball-to-powder ratio (BPR) is a critical parameter and typically ranges from 20:1 to 50:1 by weight.[6][9][10]
-
Seal the vial tightly inside the glovebox.
-
-
Milling:
-
Transfer the sealed vial to a high-energy planetary ball mill.
-
Mill the mixture at a moderate to high speed (e.g., 400-600 rpm).[10][11]
-
The milling time can vary from 1 to 12 hours.[1][11] It is often performed in cycles with intermediate pauses to prevent excessive heating of the vial (e.g., 10 minutes of milling followed by a 2-5 minute break).[2][12]
-
-
Product Recovery and Characterization:
-
After milling, return the vial to the glovebox and carefully open it.
-
The resulting powder will be a mixture of NaBH₄, magnesium oxide (MgO), and potentially unreacted starting materials or other side products like B₂O₃.[1]
-
The synthesized NaBH₄ can be extracted from the mixture using a suitable solvent like isopropylamine.[6][13]
-
Characterize the final product using techniques such as Powder X-ray Diffraction (PXRD) to identify the crystalline phases, Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the [BH₄]⁻ anion, and Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis.[8][14]
-
Data Presentation: Mechanochemical Synthesis Parameters for Various Metal Borohydrides
The following table summarizes the synthesis conditions for a selection of metal borohydrides prepared via mechanochemical methods.
| Compound | Reactants | Optimal Molar Ratio | Milling Time (h) | Milling Speed (rpm) | Side Products | Reference |
| NaBH₄ | MgH₂ + Na₂B₄O₇ | 4:1 | 1 | - | MgO, B₂O₃ | [1] |
| NaBH₄ | NaBO₂·2H₂O + Mg + Mg₂Si | - | - | - | MgO, Mg₂Si | [11] |
| NaBH₄ | Na₂B₄O₇·10H₂O + Mg | - | 20 | - | MgO | [8] |
| LiBH₄ | LiBO₂ + Mg-Al waste | - | 36 | - | MgO, Al₂O₃ | [14][15] |
| KSc(BH₄)₄ | ScCl₃ + KBH₄ | 1:4 | - | - | KCl | [1] |
| NaSc(BH₄)₄ | ScCl₃ + NaBH₄ | 1:4 | - | - | NaCl | [1] |
| Y(BH₄)₃ | YCl₃ + LiBH₄ | 1:3 | - | - | LiCl | [1] |
| Mg(BH₄)₂ | MgCl₂ + NaBH₄ | 1:2 | - | - | NaCl | [16] |
Visualizations
Experimental Workflow for Mechanochemical Synthesis
Caption: Workflow for the mechanochemical synthesis of metal borohydrides.
General Reaction Pathway for Metathesis Synthesis
Caption: Metathesis reaction pathway for metal borohydride synthesis.
Relationship Between Milling Parameters and Product Properties
Caption: Influence of milling parameters on final product properties.
References
- 1. Mechanochemistry of Metal Hydrides: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. filinchuk.com [filinchuk.com]
- 4. Complex Metal Borohydrides: From Laboratory Oddities to Prime Candidates in Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis Method of Unsolvated Organic Derivatives of Metal Borohydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. deepresource.wordpress.com [deepresource.wordpress.com]
- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 9. CN110862069A - Novel process for producing sodium borohydride - Google Patents [patents.google.com]
- 10. unige.ch [unige.ch]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and theoretical studies of the LiBH 4 –LiI phase diagram - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01642D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
Application Notes and Protocols for the Purification of Beryllium Borohydride by Sublimation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beryllium borohydride (B1222165) (Be(BH₄)₂) is a highly reactive and volatile inorganic compound.[1] Due to its high hydrogen content, it has been of interest for hydrogen storage applications.[1][2] Purification of beryllium borohydride is crucial to remove non-volatile impurities, such as unreacted starting materials and byproducts from its synthesis. Sublimation is an effective method for purifying this compound, leveraging its high vapor pressure.[3][4] This document provides detailed protocols and data for the purification of this compound by sublimation under vacuum.
Data Presentation
Table 1: Sublimation Parameters for this compound Purification
| Parameter | Value | Pressure | Notes | Reference |
| Initial Sublimation Temperature | 50 - 150 °C | Max. 10 mmHg | Broad range for initial separation from the reaction mixture. | [5][6] |
| Preferred Initial Sublimation Temperature | 80 - 100 °C | 0.1 - 0.5 mmHg | Optimal range for efficient sublimation. | [5] |
| Re-sublimation Temperature | 40 - 50 °C | ~0.1 mmHg | For obtaining high-purity product by separating from more volatile impurities. | [5] |
| Vacuum Distillation Temperature | 140 °C | Vacuum | Following mechanochemical synthesis. | [1] |
Experimental Protocols
1. Synthesis of Crude this compound
This protocol describes a common method for synthesizing this compound from beryllium chloride and sodium borohydride.[5][6]
Materials:
-
Beryllium chloride (BeCl₂)
-
Sodium borohydride (NaBH₄)
-
Inert, dry solvent (e.g., diethyl ether - though the patent describes a solvent-free reaction)[7]
-
Reaction vessel (e.g., a heavy-walled, sealed tube or a flask connected to a vacuum line)
-
Stirring mechanism (e.g., magnetic stirrer)
-
Heating mantle
Procedure:
-
Preparation: All manipulations must be carried out in an inert and dry atmosphere (e.g., a glovebox or using Schlenk line techniques) as this compound is sensitive to air and moisture.[1][5] All glassware must be thoroughly dried.
-
Reactant Loading: In the inert atmosphere, charge the reaction vessel with beryllium chloride and sodium borohydride. A slight excess of beryllium chloride (e.g., a 1.05 to 1.1 molar ratio of BeCl₂ to 2 moles of NaBH₄) can be used.[5]
-
Reaction: The reaction can be carried out by heating the mixture. The reaction proceeds according to the following equation: BeCl₂ + 2NaBH₄ → Be(BH₄)₂ + 2NaCl.[7]
-
Reaction Conditions: Heat the mixture to a temperature between 50 °C and 150 °C.[5][6] For a more controlled reaction, a temperature range of 80 °C to 100 °C is preferable.[5]
-
Reaction Time: The reaction time can range from 0.5 to 2 hours.[5]
2. Purification by Sublimation
This protocol details the purification of the synthesized crude this compound by vacuum sublimation.
Apparatus:
-
Sublimation apparatus (a glass tube with a cold finger or a series of cold traps)
-
High-vacuum pump
-
Pressure gauge
-
Heating source (e.g., oil bath or heating mantle)
-
Cold trap for the vacuum pump (e.g., liquid nitrogen)
Procedure:
-
Apparatus Setup: Assemble the sublimation apparatus and connect it to a high-vacuum line equipped with a pressure gauge and a cold trap to protect the pump. The crude this compound from the synthesis step should be in the bottom of the sublimation vessel.
-
Evacuation: Evacuate the system to a pressure below 10 mmHg. A pressure range of 0.1 to 0.5 mmHg is optimal for efficient sublimation.[5][6]
-
Heating and Collection (First Sublimation):
-
Gently heat the sublimation vessel containing the crude product to a temperature between 80 °C and 100 °C.[5]
-
The volatile this compound will sublime and deposit as colorless crystals on the cold surface of the apparatus (e.g., the cold finger or in a cold trap). Non-volatile impurities such as sodium chloride will remain in the sublimation vessel.
-
-
Purification (Second Sublimation for High Purity):
-
For obtaining a high-purity product, a second sublimation can be performed.[5]
-
Isolate the collected this compound from the first sublimation in a clean sublimation apparatus.
-
Evacuate the system to approximately 0.1 mmHg.[5]
-
Gently heat the this compound to a temperature of 40 °C to 50 °C.[5]
-
Collect the re-sublimed, high-purity this compound on a new cold surface. This step helps to separate it from any potential impurities that are more volatile than the product but less volatile than the initial crude mixture.
-
-
Product Recovery: Once the sublimation is complete, carefully bring the system back to an inert atmosphere before collecting the purified this compound crystals.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound structure is now crystal clear | Department of Chemistry [chem.uga.edu]
- 3. filinchuk.com [filinchuk.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. US3348928A - Process for preparing a this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Handling Pyyrophoric Beryllium Borohydride
Disclaimer: Beryllium borohydride (B1222165) (Be(BH₄)₂) is an extremely hazardous and pyrophoric material. This guide is intended for experienced researchers, scientists, and drug development professionals who have received comprehensive, hands-on training in handling air- and water-sensitive compounds. Adherence to all institutional and regulatory safety protocols is mandatory. Never work alone when handling this substance.
Frequently Asked Questions (FAQs)
Q1: What is beryllium borohydride and why is it so hazardous?
A1: this compound (Be(BH₄)₂) is an inorganic compound that is highly reactive and pyrophoric, meaning it can spontaneously ignite on contact with air and reacts violently with water.[1][2][3][4] Its primary hazards stem from its pyrophoricity and the extreme toxicity of beryllium.[5] Beryllium is a known human carcinogen and can cause chronic beryllium disease (CBD), a serious lung condition.[6][7][8]
Q2: What are the initial signs of a compromised container of this compound?
A2: Any discoloration of the white crystals or unusual appearance of the material should be treated as a sign of potential instability.[9] If the material is stored under a solvent, a visible decrease in the solvent level is a critical warning sign that the material may be drying out and becoming more hazardous.[10]
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
A3: A comprehensive PPE ensemble is required. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[1][11][12][13]
-
Gloves: A double-gloving system, typically with nitrile gloves underneath neoprene or other heavy-duty, chemical-resistant gloves, is recommended.[10]
-
Body Protection: A flame-resistant lab coat, preferably made of Nomex, worn over clothing made of natural fibers like cotton or wool.[1][10] Synthetic clothing should be avoided.[1]
-
Footwear: Closed-toe shoes are mandatory.[10]
Q4: What is the proper environment for handling this compound?
A4: All manipulations of this compound must be performed in an inert atmosphere, such as in a glove box or under a continuous flow of inert gas (e.g., argon or nitrogen) in a chemical fume hood.[1][10][11] The work area must be free of flammable materials and ignition sources.[10][11]
Q5: How should I store this compound?
A5: Store this compound in a cool, dry, well-ventilated area away from heat, flames, oxidizers, and water sources.[2][11] The container must be kept tightly closed under an inert atmosphere.[14] It is crucial to ensure that manufacturer's labels and warnings remain intact.[11]
Troubleshooting Guides
Issue 1: Small Spill of this compound within a Glove Box
| Step | Action | Rationale |
| 1 | Stay Calm and Alert Others: Immediately notify any other personnel in the lab. | Ensures awareness and preparedness for assistance if needed. |
| 2 | Isolate the Spill: Use a non-combustible absorbent material like powdered lime or dry sand to cover the spill completely.[9][12] | Smothering the material prevents its reaction with trace oxygen and moisture in the glove box atmosphere. |
| 3 | Do Not Use Paper Towels: Never use paper towels or other combustible materials to clean up the spill.[9][12] | These can ignite upon contact with the pyrophoric material.[9] |
| 4 | Careful Collection: Using non-sparking tools, carefully collect the absorbed material into a designated, labeled waste container. | Prevents accidental ignition from static discharge or friction. |
| 5 | Decontamination: Decontaminate the affected area of the glove box according to your lab's specific standard operating procedure (SOP) for beryllium-containing compounds. | Ensures the removal of toxic beryllium residues. |
| 6 | Waste Disposal: The collected waste must be treated as hazardous and disposed of following institutional and regulatory guidelines for pyrophoric and beryllium-contaminated waste.[2][11] | Improper disposal can lead to serious safety and environmental hazards. |
Issue 2: Accidental Exposure of this compound to Air Outside of an Inert Environment
-
Logical Workflow for Accidental Air Exposure
Caption: Emergency response for air exposure of this compound.
Issue 3: Clogged Syringe or Cannula During Transfer
This is a high-risk situation that requires immediate and careful attention.
-
Do NOT apply excessive force: This can cause the syringe to fail, leading to a large spill and potential fire.
-
Keep the needle tip submerged: If possible, keep the tip of the needle in the inert atmosphere of the receiving flask.
-
Alert a colleague: Do not attempt to resolve this issue alone.[10][13][14]
-
Carefully withdraw the syringe/cannula: If it can be done safely, slowly remove the clogged instrument from the reaction vessel and immediately and carefully place it into a beaker of dry sand or powdered lime to smother any exposed pyrophoric material.
-
Quench the instrument: The entire syringe or cannula assembly must be carefully quenched following your lab's specific SOP for reactive materials.[2][10] This typically involves slow addition to a quenching agent like isopropanol (B130326) in a controlled manner.[1]
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | Be(BH₄)₂ | [15] |
| Molar Mass | 38.70 g/mol | [15] |
| Appearance | White crystals | [15] |
| Melting Point | 91.3 °C (sublimes) | [15][16] |
| Boiling Point | Decomposes above 123 °C | [3][15] |
| Solubility in Water | Reacts vigorously | [3][15] |
| Solubility in Organic Solvents | Soluble in benzene, diethyl ether | [15] |
Table 2: Occupational Exposure Limits for Beryllium
| Regulatory Body | Exposure Limit (8-hour Time-Weighted Average) | Short-Term Exposure Limit (STEL) | Source |
| OSHA (Permissible Exposure Limit - PEL) | 0.2 µg/m³ | 2.0 µg/m³ (over 15 minutes) | [6][7] |
| NIOSH (Recommended Exposure Limit - REL) | 0.5 µg/m³ | Not specified | [17] |
| ACGIH (Threshold Limit Value - TLV) | 0.05 µg/m³ | 0.2 µg/m³ | [17] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure should only be performed by highly trained personnel in a dedicated, controlled environment.
Method A: Reaction of Beryllium Chloride with Lithium Borohydride [3][15]
-
Preparation: All glassware must be rigorously oven-dried and assembled while hot, then cooled under a high-purity inert atmosphere (e.g., argon).[10][14] Beryllium chloride and lithium borohydride must be of high purity and handled under inert conditions.
-
Reaction Setup: In a glove box, a reaction vessel is charged with beryllium chloride and a stoichiometric excess of lithium borohydride. The vessel is then sealed.
-
Reaction Conditions: The sealed vessel is heated to approximately 120-155 °C for several hours.[15]
-
Product Isolation: The volatile this compound product sublimes and can be collected on a cold finger or in a cooled section of the reaction apparatus.[18]
Method B: Reaction of Beryllium Hydride with Diborane [15]
-
Preparation: As with Method A, all equipment and reagents must be scrupulously dried and handled under an inert atmosphere.
-
Reaction: Beryllium hydride is dissolved or suspended in an anhydrous ether solvent. Diborane gas is then carefully bubbled through the solution.
-
Isolation: The this compound product remains in the ether solution and can be isolated by careful removal of the solvent under vacuum.
-
Experimental Workflow: Synthesis and Isolation
Caption: Workflow for the synthesis of this compound.
Protocol 2: Quenching of this compound Residues
This is a hazardous procedure that generates hydrogen gas and should only be performed in a chemical fume hood with appropriate shielding.
-
Inert Solvent Dilution: The this compound residue is first diluted or suspended in a high-boiling, inert solvent (e.g., toluene (B28343) or hexane).[9]
-
Cooling: The flask is cooled in an ice bath to dissipate the heat generated during the exothermic reaction.
-
Slow Addition of Quenching Agent: A less reactive alcohol, such as isopropanol, is added dropwise with vigorous stirring.[1] The rate of addition should be controlled to manage the rate of hydrogen evolution.
-
Completion: Once the addition of isopropanol is complete and gas evolution has ceased, a more reactive alcohol like methanol (B129727) can be slowly added, followed by the very slow and careful addition of water to ensure complete quenching.
-
Disposal: The resulting solution must be disposed of as hazardous waste.[2]
References
- 1. cmu.edu [cmu.edu]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. This compound [drugfuture.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. americanelements.com [americanelements.com]
- 6. OSHA Lowers Permissible Exposure Limits for Beryllium [fishersci.com]
- 7. Beryllium - Health Effects | Occupational Safety and Health Administration [osha.gov]
- 8. uvm.edu [uvm.edu]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 12. collections.uhsp.edu [collections.uhsp.edu]
- 13. rubingroup.org [rubingroup.org]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. echemi.com [echemi.com]
- 17. Beryllium Toxicity: What Are the U.S. Standards for Beryllium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Beryllium Borohydride
Welcome to the technical support center for the synthesis of beryllium borohydride (B1222165), Be(BH₄)₂. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving synthesis yield and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing beryllium borohydride?
A1: this compound can be synthesized through several routes. The most common methods include the reaction of beryllium chloride (BeCl₂) with a borohydride salt, such as lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄), and the reaction of beryllium hydride (BeH₂) with diborane (B8814927) (B₂H₆) in an ether solution.[1] A notable high-yield method involves the reaction of beryllium chloride and sodium borohydride under vacuum at elevated temperatures.[2]
Q2: What is the reported yield for the synthesis of this compound?
A2: Traditional methods using lithium borohydride and beryllium chloride often result in yields of around 70-80%, but may require long reaction times and high temperatures.[2] An improved process utilizing sodium borohydride and beryllium chloride under optimized conditions has been reported to achieve yields of 90% or higher.[2]
Q3: What are the main safety concerns when working with this compound?
A3: this compound is a highly reactive and toxic compound. It is pyrophoric, meaning it can ignite spontaneously in air, and reacts explosively with water.[3] All manipulations should be carried out in an inert atmosphere (e.g., a glovebox) or under vacuum. Beryllium compounds are also highly toxic, and appropriate personal protective equipment should be used to avoid inhalation or skin contact.
Q4: How can pure this compound be isolated from the reaction mixture?
A4: this compound is a volatile solid and can be effectively purified by sublimation.[2][4] The crude product from the synthesis reaction can be heated under vacuum, causing the this compound to sublime and collect on a cold surface, leaving behind less volatile impurities such as lithium chloride or sodium chloride.[2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction temperature and duration are sufficient. For the high-yield NaBH₄ method, temperatures between 80-100°C for 1-2 hours are recommended.[2] |
| Poor Quality Reagents | Use high-purity, anhydrous beryllium chloride and sodium borohydride. Moisture in the reagents can lead to the formation of beryllium oxide and reduce yield. |
| System Leak | The reaction is sensitive to air and moisture. Ensure all connections in your vacuum apparatus are secure and the system can maintain a high vacuum (e.g., 0.1-0.5 mmHg).[2] |
| Improper Stoichiometry | Use the correct molar ratio of reactants. A slight excess of beryllium chloride (e.g., a BeCl₂/NaBH₄ molar ratio of 1.05:2.0 to 1.1:2.0) can improve yield.[2] |
Problem 2: The final product is contaminated with impurities.
| Possible Cause | Suggested Solution |
| Beryllium Oxide Formation | This is often due to exposure to air or moisture. Handle all materials in an inert atmosphere and ensure the reaction apparatus is thoroughly dried before use. |
| Incomplete Sublimation | During purification, ensure the sublimation temperature is adequate to vaporize the this compound while leaving non-volatile salts behind. A cold trap or condenser is necessary to collect the purified product. |
| Co-sublimation of Reactants | If unreacted starting materials are volatile under the reaction conditions, they may co-sublimate with the product. Ensure the reaction goes to completion. |
Data Presentation: High-Yield Synthesis Parameters
The following table summarizes the key quantitative data for the high-yield synthesis of this compound using beryllium chloride and sodium borohydride.[2]
| Parameter | Traditional Method (LiBH₄) | High-Yield Method (NaBH₄) |
| Beryllium Halide | Beryllium Chloride (BeCl₂) | Beryllium Chloride (BeCl₂) |
| Borohydride Salt | Lithium Borohydride (LiBH₄) | Sodium Borohydride (NaBH₄) |
| Molar Ratio (BeCl₂:Borohydride) | Not specified, typically stoichiometric | 1.05:2.0 to 1.1:2.0 |
| Temperature | ≥ 150 °C | 80 - 100 °C |
| Pressure | Not specified, often sealed tube | 0.1 - 0.5 mmHg |
| Reaction Time | ≥ 8 hours | 1 - 2 hours |
| Reported Yield | ~70 - 80% | ≥ 90% |
Experimental Protocols
High-Yield Synthesis of this compound via the Sodium Borohydride Route
This protocol is based on the high-yield method described in US Patent 3,348,928.[2]
Materials:
-
Anhydrous Beryllium Chloride (BeCl₂)
-
Sodium Borohydride (NaBH₄)
-
Reaction vessel suitable for heating under vacuum (e.g., a sealed tube or a flask connected to a vacuum line)
-
Heating mantle or oil bath
-
Cold trap or condenser for sublimation
Procedure:
-
Preparation: In an inert atmosphere glovebox, add anhydrous beryllium chloride and sodium borohydride to the reaction vessel. A recommended molar ratio is between 1.05 and 1.1 parts beryllium chloride to 2.0 parts sodium borohydride.
-
Assembly: Securely connect the reaction vessel to a vacuum line equipped with a cold trap.
-
Evacuation: Evacuate the system to a pressure of 0.1 to 0.5 mmHg.
-
Heating and Reaction: While maintaining the vacuum, heat the reaction mixture to a temperature between 80 °C and 100 °C. Agitate the mixture if possible. The reaction is typically complete within 1 to 2 hours.
-
Purification by Sublimation: After the reaction is complete, increase the temperature as needed to sublime the this compound product. The pure product will collect on the cold surface of the trap or condenser.
-
Product Recovery: Once the sublimation is complete, cool the apparatus to room temperature. In an inert atmosphere, carefully scrape the crystalline this compound from the cold surface for storage and subsequent use.
Visualizations
Caption: High-yield synthesis workflow for this compound.
Caption: Troubleshooting flowchart for low yield in synthesis.
References
managing the high reactivity and toxicity of beryllium compounds
This technical support center provides guidance on for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary health risks associated with beryllium exposure?
A1: The primary health risks of beryllium exposure include beryllium sensitization, chronic beryllium disease (CBD), and lung cancer.[1] Beryllium sensitization is an immune response to beryllium that can be triggered by inhalation or skin contact with beryllium dust, fumes, mists, or solutions.[1] While sensitization itself may not have clinical symptoms, it puts an individual at risk for developing CBD, a serious and potentially fatal granulomatous lung disease.[1][2] Symptoms of CBD can include shortness of breath, coughing, fatigue, weight loss, fever, and night sweats.[1][3] The International Agency for Research on Cancer (IARC) classifies beryllium as a Group 1 carcinogen, meaning it is carcinogenic to humans.[1][3]
Q2: What are the signs and symptoms of acute beryllium exposure?
A2: Acute Beryllium Disease (ABD) is a rapid-onset chemical pneumonia resulting from breathing high airborne concentrations of beryllium, generally at or above 100 μg/m³.[1] Symptoms are similar to pneumonia or bronchitis and can include coughing, shortness of breath, sore throat, and weakness.[3][4] While ABD is rare today due to stricter exposure controls, it can be fatal in about 10% of cases.[1]
Q3: What are the permissible occupational exposure limits for beryllium?
A3: The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for beryllium of 0.2 micrograms per cubic meter of air (µg/m³) averaged over an 8-hour workday (TWA).[5][6][7] There is also a short-term exposure limit (STEL) of 2.0 µg/m³ over a 15-minute period.[5][6][7] An action level of 0.1 µg/m³ as an 8-hour TWA has also been established, which triggers requirements for more frequent exposure monitoring.[6]
Q4: What are the best practices for handling beryllium compounds in a laboratory setting?
A4: Best practices for handling beryllium compounds include:
-
Engineering Controls: All work should be conducted in a designated area with restricted access, preferably within a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.[8][9][10]
-
Personal Protective Equipment (PPE): Appropriate PPE, including respirators, chemical-resistant gloves (nitrile, neoprene, or rubber), disposable coveralls, eye protection, and shoe covers, must be worn.[8][9][11]
-
Hygiene Practices: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in beryllium work areas.[6][9] Hands should be washed thoroughly after handling beryllium and before leaving the work area.[9]
-
Waste Disposal: All beryllium waste must be collected in dedicated, sealed, and clearly labeled containers for disposal as hazardous waste.[8][12][13][14]
-
Housekeeping: Wet cleaning methods or HEPA-filtered vacuums should be used for cleaning.[6][8][13] Dry sweeping or the use of compressed air is prohibited.[6][8][12]
Q5: How should beryllium-contaminated waste be disposed of?
A5: Beryllium waste must be handled as hazardous waste and disposed of according to strict protocols.[14] Waste should be collected in sealed, chemically resistant containers that are clearly labeled as "Hazardous Waste—Contains Beryllium" with appropriate hazard symbols.[12][14] It is crucial to segregate beryllium waste from other laboratory waste streams.[13] Disposal must be handled through a licensed hazardous waste facility in compliance with all local and federal regulations.[12][14]
Troubleshooting Guides
Issue: Accidental Spill of Beryllium Powder
Q: What is the immediate response protocol for a small beryllium powder spill?
A: In the event of a small beryllium powder spill, follow these steps:
-
Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the vicinity of the spill and restrict access to the area.[4]
-
Don Appropriate PPE: Personnel involved in the cleanup must wear, at a minimum, a NIOSH-approved respirator (a full-face supplied-air respirator is recommended if it's the sole means of protection), chemical-resistant gloves, disposable coveralls, eye protection, and shoe covers.[4][13]
-
Contain the Spill: If possible, prevent further spread of the powder. For small dry spills, you can carefully cover the powder with a damp cloth to prevent it from becoming airborne.[13]
-
Clean the Spill: Use a HEPA-filtered vacuum to carefully clean up the spilled powder.[12] Alternatively, wet cleaning methods can be used.[8] Never use dry sweeping or compressed air for cleanup.[6][8][12]
-
Decontaminate the Area: After the visible powder has been removed, decontaminate the area using a wet cleaning method with a suitable laboratory detergent.[13][15]
-
Dispose of Waste: All cleanup materials (damp cloths, vacuum bags, PPE, etc.) must be collected in a sealed, labeled container and disposed of as beryllium-contaminated hazardous waste.[13]
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department or designated safety officer.[13]
Issue: Decontamination of Laboratory Surfaces
Q: How do I properly decontaminate my workspace after an experiment involving beryllium compounds?
A: Regular and thorough decontamination of your workspace is critical. Follow this protocol:
-
Prepare for Decontamination: Ensure you are wearing the appropriate PPE, including gloves, a lab coat or coveralls, and eye protection.
-
Initial Cleaning (HEPA Vacuum): If there is any visible dust or particulate matter, use a HEPA-filtered vacuum to remove it from all surfaces, including benchtops, equipment, and floors.[15]
-
Wet Cleaning: Prepare a cleaning solution, such as a laboratory-grade detergent in water.[13]
-
Wipe Down Surfaces: Using disposable wipes or cloths dampened with the cleaning solution, wipe down all potentially contaminated surfaces. Start from the cleanest areas and move towards the more contaminated areas to avoid cross-contamination.
-
Rinse Surfaces: After cleaning with the detergent solution, wipe down the surfaces again with a new cloth dampened with deionized water to remove any detergent residue.[13]
-
Air Dry: Allow all surfaces to air dry completely.[13]
-
Dispose of Cleaning Materials: All used wipes, cloths, and other disposable cleaning materials should be treated as beryllium-contaminated waste and disposed of accordingly.[13]
Data Presentation
Table 1: Occupational Exposure Limits for Beryllium
| Organization | Limit Type | Value |
| OSHA | Permissible Exposure Limit (PEL) - 8-hour TWA | 0.2 µg/m³[5][7][9] |
| OSHA | Short-Term Exposure Limit (STEL) - 15 minutes | 2.0 µg/m³[5][7][9] |
| OSHA | Action Level - 8-hour TWA | 0.1 µg/m³[6] |
| ACGIH | Threshold Limit Value (TLV) - 8-hour TWA (Inhalable Fraction) | 0.05 µg/m³[8][9] |
| NIOSH | Recommended Exposure Limit (REL) - up to 10-hour TWA | 0.5 µg/m³[16] |
Table 2: Personal Protective Equipment (PPE) for Handling Beryllium Compounds
| Protection Type | Equipment Specification | Purpose |
| Respiratory | NIOSH-approved full-face respirator with P100 filters or a Self-Contained Breathing Apparatus (SCBA).[9] | To prevent the inhalation of hazardous beryllium dust.[9] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or rubber).[8][9] | To prevent skin contact and absorption.[9] |
| Body | Disposable, one-piece coveralls with close-fitting ankles and wrists.[9] | To prevent contamination of personal clothing and skin.[9] |
| Eye/Face | Splash-resistant safety goggles and a face shield.[9] | To protect eyes and face from dust and splashes.[9] |
| Foot | Disposable shoe covers.[9][11] | To prevent the spread of contamination outside the work area.[9] |
Experimental Protocols
Protocol 1: Establishing a Beryllium Regulated Area
Objective: To define and control an area where beryllium compounds are handled to minimize exposure to personnel.
Methodology:
-
Designation and Demarcation:
-
Identify a specific area, such as a laboratory bench, a fume hood, or an entire room, for all work involving beryllium compounds.
-
Clearly mark the boundaries of the regulated area with warning signs.[8]
-
Signs should state: "DANGER: BERYLLIUM EXPOSURE AREA. MAY CAUSE CANCER. CAUSES DAMAGE TO LUNGS. AUTHORIZED PERSONNEL ONLY."[8]
-
-
Access Control:
-
Restrict access to the regulated area to trained and authorized personnel only.[17]
-
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Establish a designated area for donning and doffing PPE.
-
Ensure that all required PPE is readily available at the entrance to the regulated area.
-
-
Hygiene:
-
Prohibit eating, drinking, smoking, and the application of cosmetics within the regulated area.[6]
-
Provide handwashing facilities in close proximity.
-
-
Waste Management:
-
Place clearly labeled, sealed containers for beryllium-contaminated waste within the regulated area.[13]
-
-
Decontamination:
-
Establish procedures for the routine decontamination of surfaces and equipment within the regulated area.
-
Visualizations
Caption: Workflow for Safely Handling Beryllium Compounds.
Caption: Decision Tree for Beryllium Spill Response.
References
- 1. Beryllium - Health Effects | Occupational Safety and Health Administration [osha.gov]
- 2. benchchem.com [benchchem.com]
- 3. CCOHS: Beryllium - Health Effects [ccohs.ca]
- 4. Tips for Controlling Beryllium Exposure in Your Workplace - EHSLeaders [ehsleaders.org]
- 5. OSHA finalizes rule reducing exposure limits for beryllium [red-on-line.com]
- 6. 1910.1024 - Beryllium. | Occupational Safety and Health Administration [osha.gov]
- 7. OSHA's Rulemaking to Protect Workers from Beryllium Exposure | Occupational Safety and Health Administration [osha.gov]
- 8. ehs.mit.edu [ehs.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. int-enviroguard.com [int-enviroguard.com]
- 12. Beryllium (HSG 44, 1990) [inchem.org]
- 13. benchchem.com [benchchem.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 16. Beryllium Toxicity: What Are the U.S. Standards for Beryllium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Beryllium Borohydride Handling and Stabilization
Welcome to the Technical Support Center for Beryllium Borohydride (B1222165). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature decomposition of this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is beryllium borohydride and why is it of interest?
A1: this compound, Be(BH₄)₂, is a chemical compound notable for its exceptionally high hydrogen storage capacity. Its potential applications in energy storage and as a reducing agent in organic synthesis are areas of active research. However, it is also known for its extreme instability and high reactivity.
Q2: What are the primary causes of premature decomposition of this compound?
A2: The primary causes of premature decomposition are exposure to air and moisture. This compound is pyrophoric, meaning it can spontaneously ignite in air, and it reacts violently with water.[1] Thermal stress can also lead to decomposition.
Q3: How can I handle this compound safely in the laboratory?
A3: Due to its pyrophoric and water-reactive nature, all manipulations of this compound must be performed under an inert atmosphere, such as argon or nitrogen, using either a glovebox or a Schlenk line.[2][3][4] Standard operating procedures for pyrophoric materials should be strictly followed.
Q4: What are the signs of decomposition in a sample of this compound?
A4: Visual signs of decomposition can include a change in the appearance of the white crystalline solid, such as discoloration or the evolution of gas. In more severe cases, decomposition upon exposure to air will be evident by smoking or spontaneous ignition.
Q5: Is there a more stable form of this compound available?
A5: Yes, a monomeric form of this compound stabilized by an N-heterocyclic carbene (NHC) has been synthesized. This complex is significantly more stable than the polymeric form of this compound and can be handled on the benchtop for several days without significant decomposition.[1][5][6]
Troubleshooting Guides
Issue 1: Sample Ignites or Smokes Upon Exposure to Air
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Breach in Inert Atmosphere | Immediately smother the reaction with a Class D fire extinguisher or dry sand. Do not use water or a CO₂ extinguisher. | Ensure all glassware is properly sealed and purged with inert gas. Regularly check for leaks in your glovebox or Schlenk line. |
| Contaminated Sample | If the sample has been unknowingly exposed to air, it should be treated as highly reactive and disposed of with extreme caution. | Always store this compound in a well-sealed container under an inert atmosphere. |
Issue 2: Poor Yield or Inconsistent Results in Reactions
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Decomposition During Storage | Titrate a small, carefully quenched aliquot of the reagent to determine its active concentration before use. | Store this compound in a dedicated, inert atmosphere container, preferably at low temperatures. Consider synthesizing and using the more stable carbene-stabilized form for applications where stability is critical. |
| Reaction with Protic Solvents | Ensure all solvents are rigorously dried and deoxygenated before use. | Use freshly distilled and dried solvents from a solvent purification system or store them over activated molecular sieves in a glovebox. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Be(BH₄)₂ | [7] |
| Molar Mass | 38.70 g·mol⁻¹ | [7] |
| Appearance | White crystals | [7] |
| Melting Point | 91.3 °C | [7] |
| Boiling Point | 123 °C (decomposes) | [7] |
| Solubility | Soluble in diethyl ether, benzene | [7] |
| Reactivity with Water | Reacts violently | [1][7] |
| Reactivity with Air | Pyrophoric | [1] |
Experimental Protocols
Protocol 1: General Handling of Polymeric this compound
Objective: To safely handle and transfer solid this compound.
Materials:
-
This compound
-
Inert atmosphere glovebox or Schlenk line
-
Dry, deoxygenated solvents (e.g., diethyl ether, benzene)
-
Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves)
-
Class D fire extinguisher or dry sand readily available
Procedure:
-
All operations must be conducted within a glovebox or on a Schlenk line with a positive pressure of inert gas (argon or nitrogen).
-
Ensure all glassware and equipment are rigorously dried in an oven and cooled under vacuum before being brought into the inert atmosphere.
-
To transfer the solid, use a clean, dry spatula.
-
If making a solution, slowly add the solid to the desired dry, deoxygenated solvent with stirring. The dissolution may be exothermic.
-
Always work with the smallest quantity of material necessary for the experiment.
-
Upon completion of the work, ensure any remaining this compound is stored in a tightly sealed container under an inert atmosphere.
-
Clean any contaminated glassware by carefully quenching with a less reactive alcohol like isopropanol, followed by methanol, and then water, all under an inert atmosphere and with appropriate cooling.
Protocol 2: Synthesis of N-Heterocyclic Carbene-Stabilized this compound
Objective: To synthesize a more stable, monomeric form of this compound. This protocol is based on the reaction of an N-heterocyclic carbene with BeCl₂ followed by reaction with LiBH₄.[5][6]
Materials:
-
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) or a similar N-heterocyclic carbene
-
Beryllium chloride (BeCl₂)
-
Lithium borohydride (LiBH₄)
-
Dry, deoxygenated diethyl ether or toluene
-
Schlenk line or glovebox
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Synthesis of the NHC-BeCl₂ adduct:
-
In a glovebox, dissolve the N-heterocyclic carbene (e.g., IPr) in dry diethyl ether in a Schlenk flask.
-
Slowly add an equimolar amount of BeCl₂ to the solution with stirring.
-
Allow the reaction to stir at room temperature for several hours.
-
The product, (NHC)BeCl₂, can be isolated by filtration or by removing the solvent under vacuum.
-
-
Synthesis of the carbene-stabilized this compound:
-
Dissolve the isolated (NHC)BeCl₂ adduct in dry diethyl ether in a new Schlenk flask.
-
Slowly add two equivalents of solid LiBH₄ to the solution at room temperature with vigorous stirring.
-
A white precipitate of LiCl will form.
-
Stir the reaction mixture for 12-24 hours at room temperature to ensure complete reaction.
-
Filter the reaction mixture to remove the LiCl precipitate.
-
The filtrate contains the carbene-stabilized this compound, which can be isolated by removing the solvent under vacuum.
-
Mandatory Visualizations
Caption: Decomposition pathways of polymeric this compound.
Caption: Workflow for the synthesis of stable this compound.
Caption: Troubleshooting logic for premature decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 3. chemistry.ucla.edu [chemistry.ucla.edu]
- 4. ehs.utexas.edu [ehs.utexas.edu]
- 5. Carbene-stabilized this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Be(BH₄)₂ Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of beryllium borohydride (B1222165) (Be(BH₄)₂). The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing beryllium borohydride (Be(BH₄)₂)?
There are three main reported methods for the synthesis of Be(BH₄)₂:
-
Reaction of Beryllium Hydride with Diborane: This method involves the reaction of BeH₂ with B₂H₆ in an ether solution.[1]
-
Metathesis Reaction of Beryllium Chloride and an Alkali Metal Borohydride: This is a common approach where beryllium chloride (BeCl₂) is reacted with lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄).[1][2] This reaction can be performed in a sealed tube at elevated temperatures or through mechanochemical means (ball milling).[3]
-
Reaction of Dimethylberyllium (B1605263) with Diborane: Be(BH₄)₂ can also be prepared by reacting dimethylberyllium (Be(CH₃)₂) with diborane.[3]
Q2: What are the main safety concerns when working with this compound?
This compound is a highly hazardous substance with several critical safety concerns:
-
Toxicity: Beryllium and its compounds are highly toxic.[3]
-
Reactivity: It is very unstable and can explode on contact with air and moisture.[3] It is also pyrophoric, meaning it can ignite spontaneously in air.
-
Handling: Due to its reactivity and toxicity, Be(BH₄)₂ must be handled with extreme care in an inert atmosphere (e.g., a glove box) and all equipment must be scrupulously dried.[4]
Q3: What are the common impurities in Be(BH₄)₂ synthesis and how can they be minimized?
Common impurities include:
-
Beryllium Oxide (BeO): This can form if the beryllium precursors are oxidized or if there are atmospheric leaks in the reaction setup.[5] To mitigate this, consider pre-treating beryllium powder under high vacuum or in a reducing atmosphere to remove surface oxides.[5]
-
Alkali Metal Chlorides (e.g., LiCl, NaCl): These are byproducts of the metathesis reaction.[1][6] Purification of the final product is necessary to remove these salts.
-
Unreacted Starting Materials: Incomplete reactions can leave unreacted BeCl₂ or alkali metal borohydrides in the product mixture.
Troubleshooting Guide
Q1: My Be(BH₄)₂ yield is consistently low. What are the potential causes and solutions?
Low yield can be attributed to several factors. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Optimize reaction time and temperature based on the chosen method. For the BeCl₂/LiBH₄ reaction, temperatures between 120-155°C have been reported.[1] For the BeCl₂/NaBH₄ reaction, a shorter reaction time of 1-2 hours at 80-100°C under vacuum has been shown to produce high yields.[2] |
| Loss of Product During Isolation | Be(BH₄)₂ is volatile and can be purified by sublimation.[2] Ensure your sublimation apparatus is properly sealed and the collection surface is sufficiently cold to maximize recovery. |
| Side Reactions | Ensure all reactants and solvents are pure and dry. Moisture can lead to the decomposition of the product.[3] |
| Improper Stoichiometry | Carefully control the molar ratio of reactants. A slight excess of the borohydride reagent may be beneficial, but large excesses should be avoided. |
Q2: My final product is contaminated with beryllium oxide (BeO). How can I prevent this?
Beryllium oxide contamination is a common issue. Here is a logical workflow to troubleshoot and prevent its formation:
Q3: How do I purify the synthesized Be(BH₄)₂?
This compound can be purified by sublimation.[2] This technique takes advantage of the volatility of Be(BH₄)₂, separating it from non-volatile impurities like lithium chloride or sodium chloride. The sublimation is typically carried out under vacuum.
Data Presentation: Synthesis Condition Comparison
The following table summarizes the reaction conditions for the synthesis of Be(BH₄)₂ via the metathesis reaction of BeCl₂ with alkali metal borohydrides.
| Reactants | Temperature (°C) | Pressure | Reaction Time | Reported Yield | Reference |
| BeCl₂ + LiBH₄ | 120 | Sealed Tube | - | - | [1] |
| BeCl₂ + LiBH₄ | 155 | - | 6 hours | Comparable to reported yields | |
| BeCl₂ + NaBH₄ | 80 - 100 | 0.1 - 0.5 mmHg | 1 - 2 hours | 89% | [2] |
Experimental Protocols
Protocol 1: Synthesis of Be(BH₄)₂ from BeCl₂ and LiBH₄
This protocol is based on the method described in the literature.[1]
Materials:
-
Beryllium chloride (BeCl₂), anhydrous
-
Lithium borohydride (LiBH₄)
-
All operations should be conducted in an inert atmosphere (e.g., argon or nitrogen) in a glove box.
Procedure:
-
In a glove box, place anhydrous BeCl₂ and a stoichiometric amount of LiBH₄ into a thick-walled glass tube.
-
Evacuate and seal the tube.
-
Heat the sealed tube in a furnace at 120-155°C for at least 6 hours.
-
Allow the tube to cool to room temperature.
-
Carefully open the tube in an inert atmosphere.
-
The product, Be(BH₄)₂, can be separated from the byproduct, LiCl, by sublimation under vacuum.
Protocol 2: High-Yield Synthesis of Be(BH₄)₂ from BeCl₂ and NaBH₄
This protocol is adapted from a patented method demonstrating high yields.[2]
Materials:
-
Beryllium chloride (BeCl₂), anhydrous
-
Sodium borohydride (NaBH₄)
-
All operations should be conducted in an inert atmosphere.
Procedure:
-
In an inert atmosphere, thoroughly mix anhydrous BeCl₂ and NaBH₄ in a molar ratio of approximately 1:2.
-
Place the mixture in a reaction vessel connected to a vacuum line and a collection trap cooled with a cold bath (e.g., dry ice/acetone).
-
Heat the mixture to 80-100°C while maintaining a vacuum of 0.1-0.5 mmHg.
-
Continue heating for 1-2 hours. During this time, the Be(BH₄)₂ product will sublime and collect in the cold trap.
-
After the reaction is complete, allow the apparatus to cool to room temperature before carefully collecting the purified Be(BH₄)₂ from the trap in an inert atmosphere.
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of Be(BH₄)₂.
References
Technical Support Center: Beryllium Borohydride Experimental Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of beryllium borohydride (B1222165) (Be(BH₄)₂). The information is tailored for researchers, scientists, and drug development professionals working with this highly reactive and toxic compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis
Q1: My beryllium borohydride synthesis resulted in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis are a common issue. Several factors can contribute to this problem. Traditionally, the reaction of beryllium chloride with lithium borohydride required extended reaction times (8 hours or more) at high temperatures (around 150°C) and still only produced yields of about 70-80%.[1] Using sodium borohydride with beryllium chloride historically resulted in even lower yields of up to 40%.[1]
Troubleshooting Steps:
-
Reaction Conditions: Newer methods have shown that reacting beryllium chloride with sodium borohydride under milder conditions, such as temperatures between 80-100°C and under vacuum (0.1 to 0.5 millimeters mercury absolute), can significantly increase yields to 90% or higher.[1]
-
Reactant Purity: Ensure the use of high-purity starting materials. Beryllium metal powder, for instance, can have a native oxide layer which can lead to beryllium oxide (BeO) impurities in the final product.[2]
-
Inert Atmosphere: this compound is extremely reactive with moisture and oxygen.[1][3] All synthesis steps must be carried out in a dry, inert atmosphere, such as dry nitrogen.[1]
Q2: My final product is contaminated with beryllium oxide (BeO). How can I prevent this?
A2: Beryllium oxide is a frequent impurity.[2] Its presence can stem from impure precursors or exposure to air.
Preventative Measures:
-
High-Purity Precursors: Use high-purity beryllium powder with low oxygen content. A pre-treatment step, such as heating the beryllium powder under a high vacuum or in a reducing atmosphere (e.g., hydrogen), can help remove the surface oxide layer.[2]
-
Strict Inert Conditions: As mentioned, maintaining a scrupulously inert and moisture-free environment throughout the synthesis and handling is critical to prevent the formation of BeO.[1]
Q3: I'm observing unexpected hydrogen evolution during synthesis. What is the cause?
A3: Hydrogen evolution can occur, particularly in solid-state metathesis reactions between a beryllium salt and an alkali metal borohydride at elevated temperatures.[4] A plausible reaction is: BeCl₂ + 2NaBH₄ → BeB₂ + 2NaCl + 4H₂.[4] This can impact the reaction stoichiometry and product purity.
Mitigation Strategies:
-
Temperature Control: Carefully control the reaction temperature, as elevated temperatures can promote decomposition and hydrogen evolution.
-
Reaction Pathway: Be aware of the potential for side reactions that produce hydrogen and adjust your synthetic strategy accordingly.
Handling and Stability
Q4: How should I handle this compound to avoid decomposition and ensure safety?
A4: this compound is highly reactive, pyrophoric, and extremely toxic.[3][5][6][7] It can explode on contact with air and moisture.[3]
Safe Handling Practices:
-
Inert Atmosphere: Always handle the compound in a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen).
-
Toxicity Precautions: Beryllium and its compounds are carcinogenic and can cause chronic beryllium disease, a serious lung condition.[7][8][9] All handling must be performed by trained personnel with strict adherence to safety protocols to prevent inhalation or skin contact.[7]
-
Solvent Choice: this compound is soluble in diethyl ether and benzene.[10] Ensure any solvents used are rigorously dried and deoxygenated.
Q5: My sample seems to be degrading over time, even when stored under what I believe are inert conditions. Why is this happening?
A5: The high reactivity of this compound makes it prone to decomposition.[5] Even trace amounts of air or moisture can lead to degradation.
Troubleshooting Storage:
-
Atmosphere Purity: Regularly check the purity of the inert gas in your glovebox or storage container.
-
Container Seal: Ensure that the storage container is hermetically sealed.
-
Temperature: Store at low temperatures to minimize thermal decomposition.
Structural Characterization
Q6: I am struggling to obtain a clear crystal structure using X-ray diffraction. What are the common challenges?
A6: The structural determination of this compound has been a long-standing problem.[5][11] In the solid state, it exists as a helical polymer, which complicates analysis.[5][10] A major difficulty lies in accurately locating the hydrogen atoms due to their low scattering power with X-rays.[11] This has led to confusion and multiple proposed structures over the years.[5]
Tips for Structural Analysis:
-
Single Crystal Growth: Growing suitable single crystals for X-ray diffraction can be challenging due to the compound's reactivity and tendency to form polymers.
-
Neutron Diffraction: For accurate hydrogen atom localization, neutron diffraction is a more suitable technique, as hydrogen has a larger neutron scattering cross-section.
-
Computational Chemistry: Density Functional Theory (DFT) and ab initio methods can be used to complement experimental data and help in refining the structure.[11]
Q7: My NMR spectra show broad signals. What is the reason for this?
A7: Gas-phase and solution NMR studies indicate that this compound contains magnetically equivalent BH₄ groups that undergo rapid internal hydrogen exchange.[12] This rapid exchange can lead to the broadening of signals in the NMR spectrum.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Be(BH₄)₂ | [10] |
| Molar Mass | 38.70 g/mol | [10] |
| Appearance | White crystals | [10] |
| Density | 0.604 g/cm³ | [10] |
| Melting Point | 91.3 °C | [10] |
| Boiling Point | 123 °C (decomposes) | [10] |
| Crystal Structure | Tetragonal | [10] |
| Space Group | I4₁cd, No. 110 | [10] |
Table 2: Selected Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) (Calculated) | Reference |
| B-Be-B stretching | 550 | [11] |
| B-Be-B bending | 421 | [11] |
| B-Hb symmetric stretching | 2573 (IR), 2573 (Raman) | [11] |
| B-Hb asymmetric stretching | 2574 (IR), 2575 (Raman) | [11] |
| B-Hb deformation | 1169 (symmetric), 1283 (asymmetric) | [11] |
Note: Hb refers to bridging hydrogen atoms.
Experimental Protocols
Synthesis of this compound via Reaction of Beryllium Chloride and Lithium Borohydride
This protocol is based on the method described in historical literature and should be adapted with modern safety standards and inert atmosphere techniques.
-
Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of dry, inert gas (e.g., argon or nitrogen). All reagents must be of high purity and handled under inert conditions.
-
Reaction Setup: In a glovebox, a reaction vessel (e.g., a sealed tube or a high-pressure reactor) is charged with beryllium chloride (BeCl₂) and a stoichiometric excess of lithium borohydride (LiBH₄).
-
Reaction Conditions: The sealed vessel is heated to approximately 120 °C.[10] The reaction is allowed to proceed for several hours.
-
Product Isolation: After cooling, the reaction mixture contains this compound and lithium chloride. The this compound can be separated by sublimation under vacuum due to its volatility.[1]
-
Purification and Storage: The sublimed this compound is collected on a cold finger or in a cooled section of the apparatus. The purified product must be stored in a sealed container under an inert atmosphere at low temperature.
Visualizations
References
- 1. US3348928A - Process for preparing a this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. americanelements.com [americanelements.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound structure is now crystal clear | Department of Chemistry [chem.uga.edu]
- 6. filinchuk.com [filinchuk.com]
- 7. researchgate.net [researchgate.net]
- 8. Beryllium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Beryllium (UK PID) [inchem.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. orientjchem.org [orientjchem.org]
- 12. Gas-phase nuclear magnetic resonance spectroscopic study of the molecular structure of this compound, Be(BH4)2 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Safe Disposal of Beryllium Borohydride Waste
This guide provides detailed protocols and safety information for researchers, scientists, and drug development professionals on the safe disposal of beryllium borohydride (B1222165) (Be(BH₄)₂) waste. Due to the extreme reactivity and high toxicity of this compound, all procedures must be conducted with meticulous attention to safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with beryllium borohydride waste?
A1: this compound presents a dual threat. Firstly, it is a pyrophoric and water-reactive compound, meaning it can spontaneously ignite on contact with air and reacts explosively with moisture.[1] Secondly, all beryllium compounds are highly toxic and are classified as human carcinogens.[2] The primary route of exposure is through the inhalation of dust or fumes, which can lead to chronic beryllium disease (CBD), a serious and potentially fatal lung condition.
Q2: Can I dispose of this compound waste like other chemical waste?
A2: Absolutely not. Due to its pyrophoric nature and the carcinogenicity of beryllium, this waste requires special handling and deactivation before it can be processed as hazardous waste. It must never be placed in a standard waste container without undergoing a complete and verified neutralization process.
Q3: What personal protective equipment (PPE) is mandatory for handling this compound waste?
A3: A comprehensive PPE setup is crucial. This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and double-layered chemically-resistant gloves (e.g., nitrile).[3] All manipulations of solid this compound or its concentrated solutions must be performed within a certified fume hood or, preferably, an inert atmosphere glove box.[4][5]
Q4: What is the general principle behind the safe disposal of this compound?
A4: The core principle is to convert the highly reactive this compound into a more stable, less reactive beryllium compound through a controlled chemical reaction. This process, known as quenching or neutralization, involves the slow addition of a proton-donating substance to safely manage the reaction rate and heat generation. The resulting beryllium-containing solution must then be disposed of as hazardous waste.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Sudden increase in gas evolution or foaming | The quenching agent is being added too quickly. | Immediately stop the addition of the quenching agent. Allow the reaction to subside before resuming at a much slower rate. |
| Significant temperature rise in the reaction flask | Inadequate cooling or excessively rapid addition of the quenching agent. | Ensure the reaction flask is properly submerged in the cooling bath (e.g., ice water). Stop the addition of the quenching agent until the temperature returns to a safe level. |
| White solid precipitates during quenching | Formation of insoluble beryllium salts or intermediates. | This is not necessarily a problem, but ensure the mixture can still be effectively stirred to allow for complete reaction. If stirring is impeded, add more of the dry solvent to improve mixing. |
| Visible smoke or sparks from the reaction flask | Exposure of unreacted this compound to air. | Ensure a positive pressure of inert gas is maintained throughout the procedure. If a fire starts, use a Class D fire extinguisher (for combustible metals). Do not use water or a CO₂ extinguisher.[6] |
Experimental Protocol: Controlled Neutralization of this compound Waste
This protocol outlines a method for neutralizing small quantities (typically < 1g) of this compound waste. All steps must be performed under an inert atmosphere (e.g., in a glove box or a fume hood with a nitrogen or argon purge).
Materials and Equipment:
-
Three-neck round-bottom flask appropriately sized for the amount of waste.
-
Magnetic stirrer and stir bar.
-
Addition funnel.
-
Inert gas supply (Nitrogen or Argon).
-
Cooling bath (ice/water).
-
Dry, compatible solvent (e.g., Toluene or Hexane).
-
Anhydrous isopropanol (B130326).
-
Distilled water.
-
Designated hazardous waste container, properly labeled.
Procedure:
-
Preparation (Inert Atmosphere):
-
Place the this compound waste into the three-neck flask equipped with a magnetic stir bar.
-
Add enough dry, compatible solvent (e.g., Toluene) to create a slurry that can be effectively stirred.
-
Place the flask in the cooling bath and begin stirring.
-
Ensure a continuous, gentle flow of inert gas through the flask.
-
-
Step 1: Quenching with Isopropanol:
-
Fill the addition funnel with anhydrous isopropanol.
-
Add the isopropanol dropwise to the stirred slurry. This reaction is exothermic and will produce hydrogen gas. Control the addition rate to maintain a manageable temperature and rate of gas evolution.[6]
-
Continue adding isopropanol until gas evolution ceases.
-
-
Step 2: Quenching with Isopropanol/Water Mixture:
-
Once the reaction with pure isopropanol is complete, prepare a 1:1 mixture of isopropanol and water.
-
Slowly add the isopropanol/water mixture dropwise to the flask. A renewed, but less vigorous, gas evolution may occur.
-
Continue the addition until gas evolution stops completely.
-
-
Step 3: Quenching with Water:
-
After the reaction with the isopropanol/water mixture has subsided, slowly add water dropwise to ensure all reactive material has been neutralized.
-
-
Final Waste Preparation:
-
Once the quenching process is complete and the solution has returned to room temperature, the resulting aqueous solution containing beryllium salts should be transferred to a clearly labeled hazardous waste container.
-
The label must indicate "Hazardous Waste—Contains Beryllium" and include the appropriate hazard symbols (e.g., toxic, carcinogen).[7]
-
Rinse the reaction flask with a small amount of water and add the rinsate to the hazardous waste container.
-
All contaminated materials, including gloves, wipes, and septa, must be collected in a sealed bag and disposed of as beryllium-contaminated solid waste.[4]
-
Data Summary
| Parameter | Specification | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) | This compound is pyrophoric and water-reactive; an inert atmosphere prevents ignition.[4] |
| Primary Quenching Agent | Anhydrous Isopropanol | A hydroxyl-containing solvent that reacts less violently than water, allowing for controlled neutralization.[6] |
| Cooling | Ice/Water Bath (0-5 °C) | To manage the exothermic reaction and prevent a runaway temperature increase. |
| PPE | Flame-resistant lab coat, chemical splash goggles, face shield, double nitrile gloves | To protect against fire, chemical splashes, and skin contact with highly toxic beryllium compounds.[3] |
| Emergency Equipment | Class D Fire Extinguisher, Eyewash/Shower | A Class D extinguisher is necessary for combustible metal fires. Standard emergency equipment is essential.[4][6] |
Visualizations
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. americanelements.com [americanelements.com]
- 2. Hydrolysis of the borohydride ion catalysed by metal–boron alloys - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. uh.edu [uh.edu]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. cmu.edu [cmu.edu]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Moisture Sensitivity in Beryllium Borohydride Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully conducting experiments with the highly moisture-sensitive compound, beryllium borohydride (B1222165) (Be(BH₄)₂). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols to minimize the risk of sample decomposition due to moisture contamination.
Frequently Asked Questions (FAQs)
Q1: Why is beryllium borohydride so sensitive to moisture?
A1: this compound is extremely reactive towards water.[1] This high reactivity is due to the presence of hydridic hydrogens in the borohydride anion ([BH₄]⁻), which readily react with protic sources like water in a hydrolysis reaction. This reaction is often vigorous and leads to the decomposition of the compound and the evolution of hydrogen gas.[1][2]
Q2: What are the primary signs of moisture contamination in my experiment?
A2: Signs of moisture contamination can range from subtle to dramatic. Common indicators include:
-
Gas evolution: A vigorous reaction with water produces hydrogen gas.[2]
-
Poor yield or no product formation: If your this compound has been inadvertently exposed to moisture, it will have decomposed, leading to lower than expected or no yield of your desired product.
-
Inconsistent analytical data: Spectroscopic analysis (e.g., NMR, IR) of a moisture-contaminated sample will show unexpected peaks corresponding to decomposition products.
-
Formation of white precipitates: The hydrolysis of this compound can lead to the formation of insoluble beryllium hydroxide (B78521) or other beryllium-containing species.[3]
Q3: What is the maximum acceptable moisture level in my glovebox for handling this compound?
A3: For highly reactive metal hydrides like this compound, the atmosphere inside a glovebox should be maintained at less than 1 part per million (ppm) of water .[4] Some sensitive chemistries may even require levels below 0.5 ppm.[5] Continuous monitoring of the glovebox atmosphere is crucial.
Q4: Can I use a Schlenk line instead of a glovebox?
A4: Yes, a well-maintained Schlenk line is a suitable alternative to a glovebox for handling this compound.[6] However, it requires meticulous technique to ensure an inert atmosphere is maintained throughout the experiment. Proper purging of glassware with an inert gas and the use of techniques like cannula transfer are essential to prevent the introduction of air and moisture.[7]
Q5: What are the safety concerns associated with this compound's reaction with water?
A5: The primary safety concerns are two-fold. Firstly, the reaction can be vigorous to explosive, leading to a rapid release of energy and potentially shattering glassware.[8] Secondly, the reaction produces flammable hydrogen gas, which can create an explosion hazard if not properly vented.[1] Additionally, all beryllium compounds are toxic and should be handled with appropriate personal protective equipment (PPE) to prevent inhalation or skin contact.[9]
Troubleshooting Guides
Issue 1: Failed or Low-Yield Synthesis of this compound
This guide focuses on the common synthesis route from beryllium chloride (BeCl₂) and lithium borohydride (LiBH₄).[10]
| Symptom | Possible Cause | Troubleshooting Action |
| No product formation or very low yield | Moisture contamination of reactants or solvent. | - Ensure BeCl₂ and LiBH₄ are of high purity and have been stored under an inert atmosphere. - Use freshly dried and degassed solvents. Solvents should be stored over molecular sieves inside the glovebox. |
| Incomplete reaction. | - Verify the reaction temperature and duration. The reaction often requires heating in a sealed tube.[10] - Ensure efficient stirring to maximize reactant contact. | |
| Leaks in the reaction setup (Schlenk line). | - Check all glassware for cracks and ensure all joints are properly sealed with high-vacuum grease. - Perform a leak test on your Schlenk line before starting the experiment. | |
| Product is discolored or appears impure. | Contamination from starting materials. | - Use the highest purity BeCl₂ and LiBH₄ available. - Consider purifying the reactants before use if purity is questionable. |
| Side reactions due to oxygen. | - Thoroughly degas all solvents and purge the reaction vessel with an inert gas (argon is preferred) multiple times. - Maintain a positive pressure of inert gas throughout the experiment. |
Issue 2: Decomposition of this compound During Handling or Characterization
| Symptom | Possible Cause | Troubleshooting Action |
| Sample decomposes upon transfer from glovebox/Schlenk line. | Brief exposure to atmospheric moisture/oxygen. | - Use an airtight container for sample transfer. - For transfers to analytical instruments, use a sealed sample holder prepared inside the glovebox. |
| Inconsistent results from characterization (e.g., NMR, XRD). | Moisture in analytical instrument or sample holder. | - Dry the sample holder in an oven and bring it into the glovebox while still warm. - If possible, purge the sample chamber of the instrument with an inert gas before analysis. |
| Reaction with deuterated solvents for NMR. | - Use freshly opened, high-purity deuterated solvents. - Store deuterated solvents over molecular sieves inside the glovebox. | |
| Visible degradation of the solid sample over time in the glovebox. | High moisture/oxygen levels in the glovebox. | - Check the glovebox's analyzer readings for H₂O and O₂ levels. - Regenerate the glovebox catalyst and desiccant if levels are high. - Minimize the introduction of moisture by properly drying all items before bringing them into the glovebox. |
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Glovebox Moisture Level | < 1 ppm | To prevent rapid decomposition of the highly reactive metal hydride.[4] |
| Glovebox Oxygen Level | < 1 ppm | To prevent oxidation, which can also lead to sample degradation.[4] |
| Inert Gas Purity | 99.999% (Ultra-High Purity) | To minimize the introduction of reactive impurities (H₂O, O₂) into the controlled atmosphere. |
| Solvent Water Content | < 10 ppm | Solvents are a primary source of moisture contamination in reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Be(BH₄)₂) via Solid-State Reaction
This protocol is adapted from the established synthesis route involving beryllium chloride and lithium borohydride.[10]
Materials:
-
Anhydrous Beryllium Chloride (BeCl₂)
-
Lithium Borohydride (LiBH₄)
-
High-purity Argon gas
-
Thick-walled, sealable glass reaction tube
-
Heating mantle or tube furnace
-
Schlenk line or glovebox
Procedure:
-
Preparation (inside a glovebox):
-
Ensure the glovebox atmosphere has <1 ppm H₂O and O₂.
-
Thoroughly dry all glassware in an oven at >120°C for several hours and transfer to the glovebox antechamber while still hot.
-
In the glovebox, weigh stoichiometric amounts of BeCl₂ and LiBH₄ (1:2 molar ratio) and place them in the reaction tube.
-
Seal the reaction tube under the inert atmosphere of the glovebox.
-
-
Reaction:
-
Transfer the sealed tube out of the glovebox.
-
Place the tube in a heating mantle or tube furnace and heat to 120°C.[10]
-
Maintain this temperature for the duration of the reaction (typically several hours, may require optimization).
-
-
Purification (Sublimation):
-
After cooling, the product, this compound, can be purified by sublimation under vacuum.
-
This step must be performed using air-free techniques (e.g., on a Schlenk line) to prevent contamination.
-
Protocol 2: Handling and Transfer of this compound for Characterization
Objective: To safely transfer a solid sample of Be(BH₄)₂ from a glovebox to an analytical instrument (e.g., for X-ray diffraction) without exposure to air.
Equipment:
-
Glovebox with <1 ppm H₂O and O₂
-
Airtight sample holder specific to the analytical instrument
-
Spatula and weighing paper
-
Sealed transport container
Procedure:
-
Preparation (inside a glovebox):
-
Bring the clean, dry sample holder into the glovebox.
-
Under the inert atmosphere, carefully open the container of this compound.
-
Using a clean spatula, place a small amount of the sample onto the designated area of the sample holder.
-
Securely seal the sample holder according to its design to ensure it is airtight.
-
-
Transfer:
-
Place the sealed sample holder into a secondary, sealed transport container before removing it from the glovebox antechamber.
-
Transport the container directly to the analytical instrument.
-
-
Analysis:
-
Quickly transfer the sealed sample holder from the transport container to the instrument.
-
If the instrument has the capability, purge the sample chamber with an inert gas before starting the measurement.
-
Visualizations
Caption: Experimental workflow for the synthesis and handling of this compound.
Caption: Troubleshooting decision tree for low-yield this compound synthesis.
References
- 1. Does Sodium Borohydride NaBH4 (CAS. 16940-66-2) react violately with water ? [chemicalcas.com]
- 2. echemi.com [echemi.com]
- 3. Frontiers | Beryllium solubility and hydrolysis in dilute to concentrated CaCl2 solutions: thermodynamic description in cementitious systems [frontiersin.org]
- 4. This compound structure is now crystal clear | Department of Chemistry [chem.uga.edu]
- 5. The hydrolysis of metal ions. Part 7. Beryllium(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. ossila.com [ossila.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. US3348928A - Process for preparing a this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Borohydride Reducing Agents: Unraveling the Utility of Sodium Borohydride and the Enigmatic Beryllium Borohydride
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is paramount to the success of a synthetic pathway. Sodium borohydride (B1222165) (NaBH₄) is a widely utilized reagent known for its selectivity and ease of handling. In contrast, beryllium borohydride (Be(BH₄)₂), a less common counterpart, presents a more enigmatic profile due to its high reactivity and the inherent toxicity of beryllium. This guide provides a detailed comparison of these two reducing agents, focusing on the extensive experimental data available for sodium borohydride and addressing the current knowledge gap surrounding the synthetic applications of this compound.
Executive Summary
Sodium borohydride is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2] It is valued for its stability in protic solvents and its general inability to reduce less reactive functional groups such as esters, carboxylic acids, and amides under standard conditions.[1][3] this compound, on the other hand, is a highly reactive and volatile compound. While its fundamental chemical properties have been studied, comprehensive data on its application as a reducing agent in organic synthesis, particularly in direct comparison to sodium borohydride, is notably absent in readily available scientific literature. This disparity is likely attributable to the significant handling challenges and safety concerns associated with beryllium compounds.
Data Presentation: A Tale of Two Hydrides
Due to the scarcity of experimental data for this compound in the context of organic reductions, a direct quantitative comparison of reaction yields and conditions is not feasible at this time. The following table summarizes the well-documented reducing capabilities of sodium borohydride.
| Functional Group | Substrate Example | Product Example | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aldehyde | Benzaldehyde | Benzyl alcohol | NaBH₄ | Methanol (B129727) | 25 | 0.5 | >95 | [4] |
| Ketone | Acetophenone | 1-Phenylethanol | NaBH₄ | Ethanol | 25 | 1 | ~98 | [5] |
| α,β-Unsaturated Ketone (1,2-reduction) | Cyclohexenone | Cyclohexenol | NaBH₄ / CeCl₃ | Methanol | -78 | 0.25 | >99 | [6] |
| Acyl Chloride | Benzoyl chloride | Benzyl alcohol | NaBH₄ | THF | 0 | 1 | ~90 | [1] |
| Ester | Ethyl benzoate | No reaction (or very slow) | NaBH₄ | Methanol | 25 | 24 | <5 | [3] |
| Carboxylic Acid | Benzoic acid | No reaction | NaBH₄ | Methanol | 25 | 24 | 0 | [2][3] |
| Amide | Benzamide | No reaction | NaBH₄ | Methanol | 25 | 24 | 0 | [1] |
Note: The reactivity of sodium borohydride can be enhanced with additives to reduce less reactive functional groups like esters.[7]
Experimental Protocols
Reduction of a Ketone using Sodium Borohydride
This protocol describes the reduction of 9-fluorenone (B1672902) to 9-fluorenol.
Materials:
-
9-fluorenone
-
95% Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Ice bath
-
Erlenmeyer flask
-
Stirring apparatus
-
Heating apparatus
-
Filtration apparatus
Procedure:
-
In a suitable flask, dissolve 0.1 g of 9-fluorenone in 1 mL of 95% ethanol.
-
Cool the resulting solution or suspension in an ice bath.
-
Carefully add 20 mg of sodium borohydride to the cooled mixture. The reaction is exothermic, and the solid ketone should dissolve.[8]
-
Allow the reaction to proceed for 15 minutes with occasional stirring.[8]
-
After 15 minutes, add 1 mL of water to quench the excess NaBH₄.
-
Heat the mixture to its boiling point.
-
Add hot water dropwise until the solution becomes cloudy, indicating saturation.
-
Allow the solution to cool to room temperature and then in an ice bath to facilitate crystallization of the product.
-
Collect the crystalline 9-fluorenol by vacuum filtration.[8]
A Note on this compound Handling
This compound is a white crystalline solid that is highly reactive and unstable in the presence of air and moisture, potentially exploding on contact.[9] It is also highly toxic. All manipulations should be carried out in an inert atmosphere (e.g., a glovebox) by trained personnel with appropriate personal protective equipment. Due to the lack of established protocols for its use as a reducing agent in organic synthesis, extreme caution is advised.
Reaction Mechanisms and Logical Relationships
The reducing power of borohydrides is derived from the transfer of a hydride ion (H⁻) to an electrophilic center, typically a carbonyl carbon.
Sodium Borohydride Reduction Mechanism
The reduction of a ketone by sodium borohydride in a protic solvent like methanol proceeds via a two-step mechanism:
-
Nucleophilic Attack: The hydride ion from the borohydride anion attacks the electrophilic carbonyl carbon, forming a new carbon-hydrogen bond and breaking the carbon-oxygen π bond. This results in the formation of an alkoxide intermediate.
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by the solvent (e.g., methanol) to yield the final alcohol product.[2]
Factors Influencing Reactivity
The difference in reactivity between sodium borohydride and other metal borohydrides can often be attributed to the nature of the cation. The Lewis acidity of the metal cation can influence the polarization of the carbonyl group, making it more susceptible to nucleophilic attack. For instance, the stronger Lewis acidity of Li⁺ in lithium borohydride (LiBH₄) compared to Na⁺ in sodium borohydride is thought to be a reason for the enhanced reactivity of LiBH₄, allowing it to reduce esters. While no direct experimental evidence is available for this compound, the high charge density of the Be²⁺ ion would suggest a strong Lewis acidic character, potentially leading to high reactivity.
Conclusion
Sodium borohydride remains a cornerstone reducing agent in organic synthesis, offering a favorable balance of reactivity, selectivity, and safety. Its utility in the reduction of aldehydes and ketones is well-established and supported by a wealth of experimental data.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 4. jconsortium.com [jconsortium.com]
- 5. Borohydride reduction of a ketone [cs.gordon.edu]
- 6. acs.org [acs.org]
- 7. cphi-online.com [cphi-online.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Experimental Data and DFT Calculations for Beryllium Borohydride
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical and Experimental Findings on Beryllium Borohydride (B1222165).
This guide provides a detailed comparison of experimental data with Density Functional Theory (DFT) calculations for beryllium borohydride (Be(BH₄)₂), a compound of interest for its potential as a high-capacity hydrogen storage material. Understanding the accuracy of computational models through validation with experimental results is crucial for the predictive design of novel materials.
Structural Parameters: A Tale of a Complex Polymer
This compound in the solid state adopts a complex polymeric structure.[1][2] Single-crystal X-ray diffraction has revealed a tetragonal crystal system with the space group I4₁cd, consisting of helical polymeric chains.[1][3] In this structure, each beryllium atom is coordinated to one terminal and two bridging borohydride groups.[3] The determination of exact hydrogen positions remains a challenge experimentally.[3]
DFT calculations have been employed to model this structure and predict its geometric parameters. The following table compares the experimental bond distances with those obtained from DFT calculations.
| Parameter | Experimental Value (Å) | DFT Calculated Value (Å) | Method/Basis Set |
| Be-B (terminal) | 1.92 | - | - |
| Be-B (bridging) | 2.00 | - | - |
| Be-H | - | 1.55 - 1.69 | PBE/PAW |
| B-H (terminal) | - | 1.20 - 1.26 | PBE/PAW |
| B-H (bridging) | - | 1.22 | PBE/PAW |
Vibrational Frequencies: Probing the Bonds
Vibrational spectroscopy provides a sensitive probe of the bonding within a molecule. However, obtaining a comprehensive experimental vibrational spectrum for the highly reactive Be(BH₄)₂ has been challenging. DFT calculations offer a powerful tool to predict these spectra and aid in the assignment of experimental bands.
One computational study investigated various possible structures of gas-phase Be(BH₄)₂ and found the D₂d symmetry to be the most stable.[4] The calculated vibrational frequencies from this study are compared with the available experimental data below.
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated IR (cm⁻¹) | Calculated Raman (cm⁻¹) | Method/Basis Set |
| B-H Terminal Stretch | 2627 | 2647 | 2605 | B3LYP/6-311++G(d,p) |
| B-H Bridge Stretch | - | 2573, 2574 | 2573, 2575 | B3LYP/6-311++G(d,p) |
| BH Wag | - | 1622 | 1666 | B3LYP/6-311++G(d,p) |
| B-H Bridge Deformation | - | 1169, 1283 | - | B3LYP/6-311++G(d,p) |
| B-Be-B Stretch | - | 550 | - | B3LYP/6-311++G(d,p) |
| B-Be-B Bend | - | 421 | - | B3LYP/6-311++G(d,p) |
| B-H Bridge Bend | 287, 368 | 351 | 353 | B3LYP/6-311++G(d,p) |
The calculated frequencies at the B3LYP/6-311++G(d,p) level of theory show reasonable agreement with the limited available experimental data, particularly for the high-frequency B-H terminal stretching mode.[4]
Thermodynamic Properties
The thermodynamic stability of this compound is a key factor in its potential applications. The standard enthalpy of formation (ΔfH⦵₂₉₈) has been reported from experimental data.
| Property | Experimental Value |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -108 kJ/mol |
Source: Wikipedia[1]
Experimental Protocols
A brief overview of the key experimental methodologies used to characterize this compound is provided below.
Single-Crystal X-ray Diffraction
Due to the instability of this compound, handling and data collection require special precautions.[5]
-
Sample Preparation : All sample manipulation is performed in an inert atmosphere (e.g., argon or nitrogen) inside a glovebox to prevent decomposition.[5]
-
Mounting : A suitable single crystal is selected and mounted on a goniometer head, often in a sealed capillary or under a stream of cold nitrogen gas to maintain its integrity during data collection.
-
Data Collection : The mounted crystal is exposed to a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.[6]
-
Structure Solution and Refinement : The collected diffraction data is used to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate the final crystal structure.[6]
Vibrational Spectroscopy (Infrared and Raman)
-
Sample Preparation : For solid-state measurements, samples are typically prepared as a mull (e.g., with Nujol) or pressed into a pellet with an IR-transparent material (e.g., KBr). For gas-phase measurements, the sample is heated under vacuum to generate sufficient vapor pressure in a gas cell with appropriate windows (e.g., KBr or CsI).
-
Data Acquisition : An infrared or Raman spectrometer is used to record the vibrational spectrum over a specific range of frequencies.
Logical Workflow for Validation
The following diagram illustrates the logical workflow for validating DFT calculations with experimental data for a given material like this compound.
Caption: Workflow for validating DFT calculations with experimental data.
References
comparative analysis of metal borohydrides for hydrogen storage capacity
The quest for clean and sustainable energy has propelled hydrogen to the forefront as a promising energy carrier. However, the efficient and safe storage of hydrogen remains a significant hurdle for its widespread application. Solid-state hydrogen storage in materials like metal borohydrides offers a compelling solution due to their high gravimetric and volumetric hydrogen densities. This guide provides a comparative analysis of four prominent metal borohydrides—Lithium Borohydride (LiBH₄), Sodium Borohydride (NaBH₄), Magnesium Borohydride (Mg(BH₄)₂), and Calcium Borohydride (Ca(BH₄)₂)—for their hydrogen storage capabilities, supported by experimental data.
Performance Comparison of Metal Borohydrides
Metal borohydrides are a class of complex hydrides with the general formula M(BH₄)ₙ, where M is a metal cation. Their high hydrogen content makes them attractive candidates for hydrogen storage. The following table summarizes the key hydrogen storage properties of LiBH₄, NaBH₄, Mg(BH₄)₂, and Ca(BH₄)₂.
| Property | LiBH₄ | NaBH₄ | Mg(BH₄)₂ | Ca(BH₄)₂ |
| Theoretical Gravimetric H₂ Capacity (wt%) | 18.5 | 10.6 | 14.9 | 11.5 |
| Theoretical Volumetric H₂ Capacity (kg H₂/m³) | 121 | 114 | 112 | 104 |
| Experimental Gravimetric H₂ Capacity (wt%) | ~13.8 | ~7.5 | ~10.9 | ~9.6 |
| Decomposition Temperature (°C) | 320 - 380 | >500 | ~285 | 360 - 500 |
| Melting Point (°C) | 278 | ~505 | ~300 (decomposes) | ~350 (decomposes) |
Hydrogen Storage and Release Workflow
The general process for utilizing metal borohydrides for hydrogen storage involves synthesis, hydrogen uptake (hydrogenation), and hydrogen release (dehydrogenation). The following diagram illustrates this workflow.
A Comparative Analysis of Experimental and Theoretical Bond Lengths in Beryllium Borohydride
A comprehensive review of the structural parameters of beryllium borohydride (B1222165) (Be(BH₄)₂) reveals notable differences between experimentally determined and theoretically calculated bond lengths, primarily arising from the compound's distinct gaseous and solid-state structures. This guide presents a detailed comparison of these values, supported by experimental data from single-crystal X-ray diffraction and gas-phase electron diffraction, alongside theoretical predictions from various computational chemistry methods.
Beryllium borohydride is a compound of significant interest due to its high hydrogen content, making it a potential material for hydrogen storage. Understanding its precise molecular structure is crucial for elucidating its properties and reactivity. However, the determination of its structure has been a long-standing challenge due to its high reactivity and the existence of different structures in the gas and solid phases.
Quantitative Comparison of Bond Lengths
The bond lengths in this compound have been investigated using both experimental techniques and theoretical calculations. The following table summarizes the key bond distances obtained from these studies, highlighting the differences between the solid-state polymeric structure and the proposed gas-phase monomeric structures.
| Bond Type | Experimental (Solid-State, X-ray Diffraction) | Experimental (Gas-Phase, Electron Diffraction)[1][2] | Theoretical (Solid-State, Materials Project)[3] | Theoretical (Gas-Phase, D₂d Structure, B3LYP/6-311++G(d,p))[4][5] |
| Be-B | 1.918 Å & 2.001 Å | ~1.790 Å (average) | - | - |
| Be-H (bridging) | 1.5-1.6 Å | - | 1.55-1.69 Å | - |
| B-H (terminal) | ~1.1 Å | ~1.16 Å | 1.22 Å (one site), 1.20-1.26 Å (another site) | - |
| B-H (bridging) | ~1.1 Å | ~1.303 Å (average) | - | - |
Experimental Protocols
Single-Crystal X-ray Diffraction
The solid-state structure of this compound was determined by single-crystal X-ray diffraction. Crystals were grown by sublimation in a sealed capillary. Data collection was performed at 5°C to prevent sublimation. A 2θ scan of 1°/min was used, with stationary background counts taken before and after the scan. The crystal structure was solved and refined, revealing a helical polymeric structure in the tetragonal space group I4₁cd.
Gas-Phase Electron Diffraction
The molecular structure of gaseous this compound was investigated by electron diffraction at a nozzle temperature of 40°C.[1][2] The experiments were challenging due to the reactive nature of the compound. The diffraction data was analyzed to determine the geometric parameters of the molecule in the gas phase, which was found to be inconsistent with a triangular heavy-atom configuration and more supportive of a linear or near-linear B-Be-B arrangement with hydrogen bridges.[1][2]
Theoretical Methodologies
A variety of computational methods have been employed to predict the structure and bond lengths of this compound. One prominent study utilized Ab initio (Hartree-Fock and Møller-Plesset perturbation theory) and Density Functional Theory (DFT) methods.[4][5] Specifically, the B3LYP functional with the 6-311++G(d,p) basis set was used to calculate the optimized geometries of several possible structures, including those with D₂d and D₃d symmetry. These calculations predicted the D₂d structure to be the most stable.[4][5] The Materials Project provides a calculated structure of the tetragonal solid phase of Be(BH₄)₂.[3]
Visualization of Methodological Approaches
The following diagram illustrates the relationship between the experimental and theoretical approaches used to determine the bond lengths in this compound.
References
A Comparative Guide to the Reducing Power of Beryllium Borohydride and Lithium Aluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the plethora of available hydridic reducing agents, lithium aluminum hydride (LiAlH₄) has long been established as a powerful and versatile tool. This guide provides a comprehensive comparison of the well-documented reducing capabilities of LiAlH₄ with a theoretical assessment of the potential reducing power of beryllium borohydride (B1222165) (Be(BH₄)₂), a compound for which experimental data in organic synthesis is notably scarce.
Lithium Aluminum Hydride (LiAlH₄): The Workhorse of Reduction Chemistry
Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide array of functional groups.[1][2][3][4][5] Its high reactivity stems from the polar Al-H bond, which delivers a nucleophilic hydride (H⁻) to the electrophilic center of a functional group.[3]
Quantitative Data on Functional Group Reduction by LiAlH₄
The following table summarizes the extensive reactivity of LiAlH₄ towards various organic functional groups.
| Functional Group | Substrate Example | Product | Reagent | Conditions | Yield (%) | Reference |
| Aldehyde | Benzaldehyde | Benzyl (B1604629) alcohol | LiAlH₄ | Diethyl ether, 0 °C to rt | >90 | --INVALID-LINK-- |
| Ketone | Acetophenone | 1-Phenylethanol | LiAlH₄ | Diethyl ether, 0 °C to rt | >95 | --INVALID-LINK-- |
| Carboxylic Acid | Benzoic acid | Benzyl alcohol | LiAlH₄ | Diethyl ether, reflux | ~90 | --INVALID-LINK-- |
| Ester | Ethyl benzoate (B1203000) | Benzyl alcohol | LiAlH₄ | Diethyl ether, reflux | ~90 | --INVALID-LINK-- |
| Amide (Primary) | Benzamide | Benzylamine | LiAlH₄ | Diethyl ether, reflux | ~85 | --INVALID-LINK-- |
| Amide (Tertiary) | N,N-Dimethylbenzamide | N,N-Dimethylbenzylamine | LiAlH₄ | THF, reflux | >90 | --INVALID-LINK-- |
| Nitrile | Benzonitrile | Benzylamine | LiAlH₄ | Diethyl ether, reflux | ~80 | --INVALID-LINK-- |
| Epoxide | Styrene oxide | 2-Phenylethanol | LiAlH₄ | Diethyl ether, rt | >90 | --INVALID-LINK-- |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Experimental Protocol for a Typical LiAlH₄ Reduction
Reduction of Ethyl Benzoate to Benzyl Alcohol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: A suspension of LiAlH₄ (e.g., 1.0 g, 26.4 mmol) in anhydrous diethyl ether (e.g., 50 mL) is prepared in the reaction flask and cooled to 0 °C in an ice bath.
-
Substrate Addition: A solution of ethyl benzoate (e.g., 2.0 g, 13.3 mmol) in anhydrous diethyl ether (e.g., 20 mL) is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 1-2 hours) or until the reaction is complete (monitored by TLC).
-
Quenching: The reaction is carefully quenched by the dropwise addition of water (e.g., 1 mL), followed by 15% aqueous sodium hydroxide (B78521) (e.g., 1 mL), and then more water (e.g., 3 mL) while cooling in an ice bath. This procedure (Fieser workup) results in a granular precipitate of inorganic salts.
-
Workup and Isolation: The precipitate is removed by filtration and washed with diethyl ether. The combined organic filtrates are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude benzyl alcohol, which can be further purified by distillation or chromatography.
Beryllium Borohydride (Be(BH₄)₂): A Theoretical Perspective
In stark contrast to LiAlH₄, there is a significant lack of published experimental data on the use of this compound as a reducing agent in organic synthesis. The majority of the scientific literature on Be(BH₄)₂ is dedicated to its synthesis, structural elucidation, and theoretical calculations of its properties.[6]
Inferred Reducing Power and Selectivity
Despite the absence of direct experimental evidence, we can infer the potential reducing power of Be(BH₄)₂ based on fundamental chemical principles and by comparing it to other well-characterized metal borohydrides.
The reactivity of metal borohydrides is influenced by several factors, including the nature of the metal cation. The Lewis acidity of the metal cation plays a crucial role in activating the carbonyl group of the substrate towards nucleophilic attack by the hydride. A more Lewis acidic cation will coordinate more strongly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thus enhancing the reducing power of the borohydride.
Considering the cations involved:
-
Li⁺ (in LiBH₄): Moderately Lewis acidic.
-
Na⁺ (in NaBH₄): Weakly Lewis acidic.
-
Al³⁺ (in Al(BH₄)₃): Strongly Lewis acidic.
-
Be²⁺ (in Be(BH₄)₂): Expected to be a strong Lewis acid due to its high charge density (small ionic radius and +2 charge).
Based on this trend, the Be²⁺ cation in Be(BH₄)₂ is expected to be a significantly stronger Lewis acid than Li⁺ and Na⁺. This suggests that Be(BH₄)₂ should be a more powerful reducing agent than both lithium borohydride (LiBH₄) and sodium borohydride (NaBH₄).
Its reducing power might approach that of zinc borohydride (Zn(BH₄)₂), another borohydride with a strongly Lewis acidic cation that exhibits enhanced reactivity compared to alkali metal borohydrides. However, it is unlikely to be as potent as LiAlH₄, where the greater polarity of the Al-H bond contributes significantly to its exceptional reactivity.
Summary and Outlook
Lithium aluminum hydride remains a benchmark for powerful, albeit non-selective, reductions in organic synthesis, with a vast and well-documented range of applications. In contrast, this compound is an unexplored reagent in this context. Theoretical considerations suggest that Be(BH₄)₂ may possess a reducing power intermediate between the milder alkali metal borohydrides and the highly reactive LiAlH₄.
The high toxicity of beryllium compounds has likely been a significant deterrent to the investigation of Be(BH₄)₂ as a laboratory reagent. However, for specialized applications where unique reactivity and selectivity might be required, further investigation into the reducing properties of this compound and other less common metal hydrides could be a fruitful area of research. Until such experimental data becomes available, LiAlH₄ and its modified derivatives will continue to be the reagents of choice for transformations requiring a potent hydride source.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. cphi-online.com [cphi-online.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Hydride Reduction Reactions - Chad's Prep® [chadsprep.com]
comparative study of the thermal stability of different metal borohydrides
A Comparative Guide to the Thermal Stability of Metal Borohydrides
The quest for efficient and safe hydrogen storage materials has propelled research into metal borohydrides, which are characterized by their high gravimetric and volumetric hydrogen densities.[1][2] A critical parameter for their practical application is thermal stability, as it dictates the conditions required for hydrogen release. This guide provides a comparative analysis of the thermal stability of various metal borohydrides, supported by experimental data and methodologies, to aid researchers in the development of advanced energy storage systems.
Quantitative Comparison of Thermal Decomposition
The thermal stability of metal borohydrides varies significantly depending on the metal cation. Generally, a relationship exists between the Pauling electronegativity of the metal and the decomposition temperature of the borohydride (B1222165); higher electronegativity often leads to lower thermal stability.[3][4] Alkali metal borohydrides are among the most thermally stable, while transition metal borohydrides tend to be less stable.[4][5]
The data below, compiled from various studies, summarizes the decomposition temperatures for a range of common and complex metal borohydrides. These values are typically determined as the onset temperature of decomposition from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
| Metal Borohydride | Formula | Onset Decomposition Temperature (°C) | Melting Point (°C) | Theoretical H₂ wt.% | Notes |
| Lithium Borohydride | LiBH₄ | >350[4] | ~275[4] | 18.5[2][6] | Decomposes into LiH and Boron.[4] The full release of hydrogen occurs between 380°C and 680°C.[2][6] |
| Sodium Borohydride | NaBH₄ | >500[7] | >500[7] | 10.6 | Highly stable. Nanoconfinement can lower the decomposition temperature to below 250°C.[2] |
| Potassium Borohydride | KBH₄ | >600 | >600[7][8] | 7.5 | Exhibits very high thermal stability.[4] |
| Magnesium Borohydride | Mg(BH₄)₂ | 260 - 360[1] | >280[7][8] | 14.9[6] | Decomposition is complex and can generate stable intermediates like MgB₁₂H₁₂, which poses challenges for reversibility.[2][6] |
| Calcium Borohydride | Ca(BH₄)₂ | ~350 - 500[9] | ~370[7][8] | 11.6 | Decomposes in multiple steps to form CaH₂ and other intermediates.[9] |
| Zinc Borohydride | Zn(BH₄)₂ | ~80[1][10] | - | 8.4[10] | Significantly less stable than alkali and alkaline earth metal borohydrides. |
| Aluminum Borohydride | Al(BH₄)₃ | ~150 | -30 | 16.8 | A volatile and pyrophoric liquid at room temperature.[11] |
| Zirconium Borohydride | Zr(BH₄)₄ | ~187[5] | ~30[5] | 10.9 | Decomposes to produce ZrB₂, H₂, and B₂H₆.[5] |
| Titanium(III) Borohydride | Ti(BH₄)₃ | ~20 | - | 12.6 | Thermally unstable at room temperature. |
| Scandium Borohydride | Sc(BH₄)₃ | >150 | - | 13.8 | Decomposition peaks at approximately 260°C. |
Experimental Protocols
The thermal stability of metal borohydrides is primarily investigated using a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS).
Protocol: TGA-DSC-MS Analysis of Metal Borohydride Decomposition
1. Objective: To determine the decomposition temperature, mass loss, and evolved gas composition of a metal borohydride sample upon heating.
2. Instrumentation: A simultaneous TGA-DSC instrument coupled to a mass spectrometer.
3. Sample Preparation:
- Due to the air and moisture sensitivity of most metal borohydrides, sample handling and loading into the crucible (typically alumina (B75360) or platinum) must be performed in an inert atmosphere, such as an argon-filled glovebox.
- A small amount of the sample (typically 5-10 mg) is accurately weighed.
4. Experimental Parameters:
- Atmosphere: A high-purity inert gas, such as argon or helium, is flowed over the sample at a constant rate (e.g., 50 mL/min) to prevent oxidation and carry evolved gases to the mass spectrometer.[12]
- Temperature Program: The sample is heated from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 5 °C/min).[13]
- MS Analysis: The mass spectrometer is set to monitor for masses corresponding to expected decomposition products, primarily hydrogen (m/z = 2) and potentially diborane (B8814927) (B₂H₆) or other volatile boron-containing species.
5. Data Analysis:
- TGA Curve: The percentage of weight loss is plotted against temperature. The onset temperature of weight loss indicates the beginning of decomposition. The total weight loss corresponds to the amount of gas released.
- DSC Curve: The heat flow is plotted against temperature. Endothermic peaks typically correspond to melting or decomposition, while exothermic peaks may indicate phase transitions or reactions with impurities.
- MS Data: The ion current for specific masses is plotted against temperature, providing a profile of the gas evolution and confirming the identity of the released species.
Visualizing the Workflow
The logical flow for assessing the thermal stability of metal borohydrides, from initial synthesis to final analysis, is a critical aspect of materials research. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for evaluating metal borohydride thermal stability.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Frontiers | Recent advance of metal borohydrides for hydrogen storage [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Metal Borohydrides beyond Groups I and II: A Review | MDPI [mdpi.com]
- 6. Recent advance of metal borohydrides for hydrogen storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Melting Behavior and Thermolysis of NaBH4−Mg(BH4)2 and NaBH4−Ca(BH4)2 Composites [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Validating Theoretical Models of Beryllium Borohydride Decomposition Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating theoretical models of beryllium borohydride (B1222165) (Be(BH₄)₂) decomposition. Due to the highly reactive and toxic nature of Be(BH₄)₂, there is a notable scarcity of direct experimental data in the published literature.[1][2] This document, therefore, presents the current theoretical understanding of Be(BH₄)₂ decomposition and uses well-documented experimental data from other light metal borohydrides, such as magnesium borohydride (Mg(BH₄)₂) and lithium borohydride (LiBH₄), as a proxy to detail the necessary validation methodologies. This approach serves as a blueprint for researchers to validate theoretical predictions for Be(BH₄)₂ as experimental data becomes available.
Theoretical Models of Beryllium Borohydride Decomposition
Computational studies, particularly first-principles calculations, have provided the primary insights into the decomposition of this compound. These theoretical models are crucial for predicting the stability, decomposition products, and potential intermediate species.
One prominent theoretical model suggests that the decomposition of Be(BH₄)₂ is likely to proceed directly to its constituent elements: beryllium (Be), boron (B), and hydrogen gas (H₂). This direct decomposition pathway is considered energetically competitive with pathways involving the formation of beryllium hydride (BeH₂). The standard enthalpy of formation for Be(BH₄)₂ is reported as -108 kJ/mol.[3]
Proposed Direct Decomposition Pathway:
Be(BH₄)₂ (s) → Be (s) + 2B (s) + 4H₂ (g)
This proposed pathway is visualized in the logical relationship diagram below.
References
A Comparative Guide to the Performance of Beryllium Borohydride in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Beryllium borohydride (B1222165) (Be(BH₄)₂) is an extremely toxic, pyrophoric, and moisture-sensitive compound. All handling and experimental procedures must be conducted by highly trained personnel within a dedicated inert-atmosphere glovebox, adhering to strict safety protocols and using appropriate personal protective equipment.
Executive Summary
Beryllium borohydride stands as a compound of significant interest due to its exceptionally high hydrogen content. However, its practical application is largely governed by its performance within various solvent systems, which dictates its solubility, stability, and reactivity. This guide provides a comprehensive, albeit qualitative, comparison of this compound's behavior in different solvents, based on available literature. Due to the compound's hazardous nature, quantitative experimental data is scarce. Therefore, this document also furnishes detailed experimental protocols for the safe and effective evaluation of its performance, empowering researchers to generate critical comparative data.
Solubility Profile
This compound exhibits solubility in a range of aprotic solvents, particularly ethers and aromatic hydrocarbons. It is critically reactive with protic solvents. A qualitative summary of its solubility is presented below.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Qualitative Solubility | Key Remarks |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Glymes (e.g., monoglyme, diglyme) | Soluble | Ethereal solutions are commonly used for the synthesis and subsequent reactions of Be(BH₄)₂. The formation of solvent adducts is known to occur, which can influence stability. |
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[1] | These are less coordinating than ethers, which may result in lower stability of the dissolved this compound. |
| Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane | Insoluble to Sparingly Soluble | As non-polar solvents, they are generally poor media for dissolving the polar covalent this compound. |
| Protic Solvents | Water, Methanol, Ethanol | Highly Reactive | Reacts violently upon contact, leading to the rapid evolution of hydrogen gas. This reactivity precludes their use as solvents. |
Stability and Reactivity in Solution
The stability of this compound in solution is a crucial factor for its handling and application. The formation of solvent adducts, particularly with ethereal solvents, is thought to enhance its stability in solution compared to non-coordinating solvents. However, all solutions of this compound should be considered highly reactive and handled with extreme care.
-
Thermal Stability: The solid decomposes at 123°C[2]. The decomposition temperature in solution is expected to be solvent-dependent, likely being lower in less coordinating solvents.
-
Reactivity with Air and Moisture: Solutions of this compound are expected to be highly sensitive to air and moisture, reacting vigorously.
-
Formation of Adducts: this compound is known to form adducts with Lewis bases such as ethers, phosphines, and amines. The stability of these adducts will vary depending on the specific solvent.
Experimental Protocols for Performance Evaluation
The following protocols provide a framework for the quantitative comparison of this compound's performance in different solvent systems. All procedures must be carried out in an inert-atmosphere glovebox.
Gravimetric Solubility Determination
This method is employed to ascertain the quantitative solubility of this compound in a chosen solvent.
Methodology:
-
An excess of this compound is added to a known mass of the solvent in a sealed vial.
-
The mixture is agitated at a constant temperature until equilibrium is established.
-
A known mass of the clear, saturated supernatant is carefully separated.
-
The solvent is removed under vacuum, and the mass of the remaining this compound is determined.
-
Solubility is calculated as grams of solute per 100 grams of solvent.
Thermal Stability Analysis in Solution
Thermogravimetric Analysis (TGA) can be adapted to compare the decomposition onset of this compound in various solvents.
Methodology:
-
A dilute solution of this compound is prepared in the solvent of interest.
-
A small, accurately weighed sample of the solution is hermetically sealed in a TGA pan.
-
The pan is heated at a constant rate in the TGA instrument under an inert atmosphere.
-
The mass loss is monitored as a function of temperature. The initial mass loss will correspond to solvent evaporation, followed by the decomposition of the this compound solvate.
-
The onset temperature of the second major mass loss event is taken as the decomposition temperature.
Mandatory Visualizations of Signaling Pathways and Workflows
The DOT language scripts for generating the diagrams in this guide are provided below.
References
Cross-Validation of Analytical Results for Beryllium Borohydride Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques used for the characterization of beryllium borohydride (B1222165) (Be(BH₄)₂). The objective is to offer a clear cross-validation of results obtained from various experimental methods, supported by published data. This document summarizes key quantitative findings in structured tables, details the experimental protocols for pivotal analyses, and visualizes the interplay of these techniques and the logical workflow of characterization.
Introduction to Beryllium Borohydride
This compound is a highly reactive inorganic compound with the chemical formula Be(BH₄)₂.[1] Its potential for hydrogen storage has driven significant interest in its structural and chemical properties.[2] However, the precise determination of its molecular structure has been a subject of considerable scientific discussion for decades.[2] This guide focuses on the cross-validation of data from X-ray diffraction, infrared and Raman spectroscopy, and nuclear magnetic resonance spectroscopy to provide a comprehensive understanding of its characterization.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data obtained from various analytical techniques for the characterization of this compound.
Table 1: Crystallographic Data from Single-Crystal X-ray Diffraction
| Parameter | Reported Value | Reference |
| Crystal System | Tetragonal | [3][4] |
| Space Group | I4₁cd | [3][5] |
| Unit Cell Parameter (a) | 13.62 ± 0.01 Å | [3] |
| Unit Cell Parameter (c) | 9.10 ± 0.01 Å | [3] |
| Be···B Distance (terminal BH₄) | 1.918 ± 0.004 Å | [3] |
| Be···B Distance (bridging BH₄) | 2.001 ± 0.004 Å | [3] |
| Be-H Bond Distances | 1.55 - 1.69 Å | [5] |
| B-H Bond Distances | 1.20 - 1.26 Å | [5] |
Table 2: Spectroscopic Data from Infrared (IR) and Raman Spectroscopy
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
| B-H (terminal) stretching | 2647 | 2605 | [6] |
| B-H (terminal) stretching | 2630, 2531 | - | [7] |
| B-H (bridging) deformation | 1169, 1283 | - | [6] |
| B-Be-B stretching | 550 | - | [6] |
| B-Be-B bending | 421 | - | [6] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (ppm) | Phase | Key Observation | Reference |
| ¹H | - | Gas/Solution | Magnetically equivalent BH₄ groups | [8] |
| ¹¹B | - | Gas/Solution | Rapid internal hydrogen exchange | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and critical evaluation.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound was performed using single-crystal X-ray diffraction.[3]
-
Crystal Growth: Crystals of Be(BH₄)₂ were grown by sublimation.[3]
-
Data Collection: Intensity data were collected on a single crystal at 5°C to prevent sublimation. The crystal was mounted with the b-axis nearly coincident to the phi axis of the goniometer.[3] All accessible reflections with 2θ less than 110° were recorded.[3]
-
Structure Solution and Refinement: The structure was solved and refined, leading to the determination of the tetragonal space group I4₁cd and the atomic coordinates.[3]
Infrared and Raman Spectroscopy
Infrared and Raman spectra of solid this compound were obtained to probe its vibrational modes.[4]
-
Sample Preparation: Polycrystalline samples of BeB₂H₈ and its deuterated analogues were used.[4]
-
Infrared Spectroscopy: Spectra were recorded at 20 K and 180 K.[4]
-
Raman Spectroscopy: The Raman studies were carried out using a Spex 1400-II double monochromator and a Coherent Radiation Laboratories model 52 Argon ion laser source operated at 514.5 nm. The polycrystalline sample was contained in a Pyrex tube and maintained at approximately 180 K.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Gas-phase and solution NMR spectral studies were conducted to investigate the molecular structure and dynamics of this compound.[8]
-
Sample Preparation: Samples for NMR were prepared in the gas phase and in solution.
-
Data Acquisition: ¹H and ¹¹B NMR spectra were recorded. The data indicated magnetically equivalent BH₄ groups and rapid internal hydrogen exchange.[8]
Visualizing the Analytical Workflow and Relationships
The following diagrams, created using the DOT language, illustrate the logical flow of the characterization process and the relationships between the different analytical techniques.
Caption: Workflow for the cross-validation of this compound characterization.
Caption: Interrelationship of analytical techniques for Be(BH₄)₂ characterization.
Conclusion
The characterization of this compound is a complex task that requires the integration of data from multiple analytical techniques. X-ray diffraction provides definitive information about the solid-state structure, revealing a polymeric chain.[3] Infrared and Raman spectroscopy offer insights into the vibrational modes of the borohydride groups and their interaction with the beryllium center.[4][6] NMR spectroscopy, particularly in the gas and solution phases, highlights the dynamic nature of the molecule, with rapid hydrogen exchange occurring.[8]
By cross-validating the results from these methods, a more complete and robust understanding of the structural and dynamic properties of this compound can be achieved. This guide serves as a resource for researchers by consolidating key experimental data and methodologies, thereby facilitating further investigation and application of this intriguing compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound structure is now crystal clear | Department of Chemistry [chem.uga.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. Ab initio and DFT Studies of Be(BH4)2 – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gas-phase nuclear magnetic resonance spectroscopic study of the molecular structure of this compound, Be(BH4)2 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
benchmarking beryllium borohydride performance against other hydrogen storage materials
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and safe hydrogen storage is a critical bottleneck in the realization of a hydrogen-based economy. Among the plethora of materials being investigated, beryllium borohydride (B1222165) (Be(BH₄)₂) has garnered significant attention due to its exceptionally high hydrogen density. This guide provides a comprehensive comparison of beryllium borohydride with other leading hydrogen storage materials, supported by experimental data and detailed methodologies.
Performance Comparison of Hydrogen Storage Materials
The following table summarizes the key performance metrics of this compound and other prominent solid-state hydrogen storage materials.
| Material | Gravimetric Hydrogen Density (wt.%) | Volumetric Hydrogen Density (g/L) | Decomposition Temperature (°C) | Key Advantages | Key Disadvantages |
| **this compound (Be(BH₄)₂) ** | ~20.8 | ~125 | ~91.3 (melts), 123 (decomposes) | Extremely high gravimetric and volumetric hydrogen density. [1][2] | Extreme toxicity, high reactivity (explodes on contact with air and moisture). [1] |
| Lithium Borohydride (LiBH₄) | ~18.5 | ~121 | >400 | High gravimetric and volumetric hydrogen density.[3] | High decomposition temperature, slow kinetics, poor reversibility.[3][4] |
| Magnesium Borohydride (Mg(BH₄)₂) | ~14.9 | ~112 | ~270-300 | High hydrogen capacity. | High decomposition temperature, slow kinetics.[5] |
| Sodium Alanate (NaAlH₄) | ~5.6 | ~77 | ~185 (with catalyst) | Reversible hydrogen storage at moderate conditions (with catalyst). | Lower hydrogen density compared to borohydrides. |
| Magnesium Hydride (MgH₂) | ~7.6 | ~110 | ~300-400 | High hydrogen capacity, low cost.[6] | High decomposition temperature, slow kinetics.[6] |
| Ammonia Borane (NH₃BH₃) | ~19.6 | ~150 | ~120-200 | High hydrogen density. | Release of impurities (borazine), irreversible. |
| Metal-Organic Frameworks (e.g., MOF-5) | ~1-10 (at 77K) | ~10-60 (at 77K) | N/A | High surface area, tunable properties.[7] | Low operating temperature, low volumetric density at ambient conditions.[7] |
| Compressed H₂ (700 bar) | ~5.7 | ~40 | N/A | Mature technology. | High pressure, safety concerns, low volumetric density.[8] |
| Liquid H₂ | 100 (material) | ~71 | -253 | High gravimetric density. | Boil-off losses, high energy cost for liquefaction.[9] |
Note: The performance metrics for some materials can vary depending on the synthesis method, presence of catalysts, and experimental conditions.
Experimental Protocols
The characterization of hydrogen storage materials is crucial for evaluating their performance. The following are detailed methodologies for key experiments.
2.1. Material Synthesis and Activation
-
Synthesis of this compound: A common method for synthesizing Be(BH₄)₂ is through a mechanochemical exchange reaction between beryllium chloride (BeCl₂) and an alkali metal borohydride (e.g., lithium borohydride, LiBH₄) followed by vacuum distillation at approximately 140°C.[1]
-
Activation of Metal Hydrides: Many metal hydrides require an activation process to remove surface oxide layers and enhance hydrogen uptake kinetics. A typical activation procedure involves several cycles of heating the material under vacuum to a high temperature (e.g., 350°C) to degas the sample, followed by exposure to high-pressure hydrogen (e.g., 40 bar) at a low temperature (e.g., 2-5°C) to facilitate hydrogenation. This process is repeated for several cycles.
2.2. Measurement of Hydrogen Storage Capacity and Kinetics
Three primary techniques are used to measure the hydrogen sorption properties of materials:
-
Temperature-Programmed Desorption (TPD):
-
Sample Preparation: A small, known mass of the activated material is loaded into a sample holder within a UHV (ultra-high vacuum) chamber.
-
Hydrogenation: The sample is exposed to a hydrogen atmosphere at a specific pressure and temperature to achieve saturation.
-
Desorption: The sample is heated at a constant, linear rate (e.g., 5 °C/min) under a flow of inert gas or in a vacuum.
-
Analysis: A mass spectrometer connected to the system detects the evolved hydrogen, and the amount of desorbed hydrogen is quantified as a function of temperature. This provides information on the desorption temperature and the kinetics of hydrogen release.
-
-
Volumetric (Sieverts') Method:
-
Apparatus Setup: A Sieverts' apparatus consists of a calibrated reference volume and a sample holder of known volume.
-
Sample Preparation: A known mass of the activated sample is placed in the sample holder.
-
Hydrogen Dosing: A known amount of hydrogen gas is introduced into the reference volume, and the pressure is measured.
-
Absorption/Desorption: The valve connecting the reference volume to the sample holder is opened, allowing hydrogen to be absorbed or desorbed by the sample. The pressure change in the system is monitored until it stabilizes.
-
Calculation: The amount of hydrogen absorbed or desorbed is calculated from the pressure difference, the known volumes, and the equation of state for hydrogen. This process is repeated at different pressures to construct pressure-composition isotherms (PCIs).
-
-
Gravimetric Method:
-
Apparatus Setup: The sample is placed in a microbalance that is enclosed in a high-pressure chamber.
-
Sample Preparation: A known mass of the activated sample is loaded onto the microbalance.
-
Hydrogen Sorption: The chamber is filled with hydrogen at a specific pressure and temperature.
-
Measurement: The change in the mass of the sample due to hydrogen absorption or desorption is continuously monitored.
-
Buoyancy Correction: The measured mass change is corrected for the buoyancy effect of the high-pressure hydrogen gas to obtain the true amount of hydrogen stored.
-
Hydrogen Sorption Mechanism in Metal Hydrides
The following diagram illustrates the key steps involved in the absorption and desorption of hydrogen in metal hydrides.
Caption: Workflow of hydrogen absorption and desorption in metal hydrides.
Challenges and Future Outlook
This compound, despite its unparalleled theoretical hydrogen storage capacity, faces insurmountable challenges for practical applications due to its extreme toxicity and high reactivity.[1] Research efforts are therefore focused on other metal borohydrides and complex hydrides, aiming to improve their kinetics and reduce their decomposition temperatures through nanostructuring, catalysis, and the formation of reactive hydride composites. The development of materials that can operate under moderate conditions with fast kinetics and good reversibility remains the primary goal for advancing solid-state hydrogen storage technologies.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent advance of metal borohydrides for hydrogen storage [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of Hydrogen storage materials adsorption versus absorption performance [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Study of Hydrogen Storage and Metal Hydride Systems: Future Energy Storage Solutions | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of Beryllium Borohydride: A Guide for Laboratory Professionals
Disclaimer: Beryllium borohydride (B1222165) is an exceptionally hazardous material due to its extreme toxicity and high reactivity. This document provides a procedural framework for its disposal based on available safety data for beryllium compounds and metal borohydrides. However, a specific, universally recognized disposal protocol for beryllium borohydride is not readily documented due to its dangerous nature. All procedures involving this substance must be conducted by highly trained personnel in a controlled environment and in strict accordance with your institution's Environmental Health and Safety (EHS) protocols.
This compound (Be(BH₄)₂) is a highly unstable inorganic compound that presents significant risks, including explosive reactions upon contact with air and moisture and the severe toxicity associated with all beryllium compounds.[1] Proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment.
Immediate Safety and Hazard Information
Beryllium compounds are classified as human carcinogens, with the primary exposure route being the inhalation of dust, which can lead to chronic beryllium disease (CBD), a potentially fatal lung condition.[2] this compound is also extremely reactive and can explode on contact with air and moisture.[1]
Emergency Procedures:
-
Inhalation: Immediately move the individual to fresh air and seek urgent medical attention.
-
Skin Contact: Remove all contaminated clothing. Brush off any loose particles and wash the affected area thoroughly with soap and water.[3] Seek medical attention.
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[3] Seek urgent medical attention.
-
Spill: Evacuate the area. Spills must be handled by trained personnel wearing appropriate Personal Protective Equipment (PPE). Do not use dry sweeping.[4] Cleanup should involve wet cleaning methods or a HEPA-filtered vacuum to prevent dust from becoming airborne.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound waste:
-
Respiratory Protection: A NIOSH-approved respirator, such as a powered air-purifying respirator (PAPR) with HEPA filters, is required to prevent inhalation of beryllium particles.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential.[2]
-
Body Protection: A disposable lab coat or coveralls to prevent skin contact.
-
Eye Protection: Chemical safety goggles and a face shield.
Disposal Workflow
The disposal of this compound must be approached as a controlled chemical reaction to neutralize its reactivity, followed by the proper disposal of the resulting beryllium-containing waste. This entire process must be performed within an inert atmosphere, such as a glovebox, to prevent violent reactions with air or moisture.
Caption: Logical workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedure (Conceptual)
-
Consult EHS: Before beginning any procedure, create a detailed disposal plan and have it approved by your institution's EHS department.
-
Preparation (in a fume hood/glovebox):
-
Don all required PPE.
-
Ensure the inert atmosphere of a glovebox is maintained.
-
Prepare a quenching solution in a flask. A high-boiling point, dry, and inert solvent like toluene (B28343) is a possible choice. The flask should be cooled in an ice bath.
-
-
Neutralization (inside the glovebox):
-
Very slowly and in small portions, add the this compound to the cooled, stirred quenching solvent. This will dissolve and dilute the material, helping to control the subsequent reaction.
-
Prepare a solution of a weak proton source, such as tert-butanol in toluene.
-
Add the tert-butanol solution dropwise to the this compound solution. This will react with the borohydride to produce hydrogen gas in a controlled manner. The gas must be safely vented from the glovebox.
-
After the borohydride has been fully neutralized (cessation of gas evolution), the next step is to convert the soluble beryllium into an insoluble, more stable form.
-
Slowly add a stoichiometric amount of degassed water to precipitate beryllium hydroxide (Be(OH)₂).
-
-
Waste Segregation and Packaging:
-
Filter the resulting mixture to separate the solid beryllium hydroxide from the solvent.
-
The solid beryllium waste must be placed into a sealed, impermeable container (e.g., a labeled drum).[5]
-
The liquid waste (solvent) should be collected in a separate, appropriately labeled hazardous waste container.
-
All contaminated labware (flasks, filters, etc.) and PPE must be treated as beryllium-contaminated waste and disposed of accordingly.
-
-
Final Disposal:
-
Label all waste containers clearly, indicating "Beryllium Waste" and any other hazardous components.
-
Arrange for pickup and final disposal by your institution's EHS or a certified hazardous waste contractor.
-
Hazard and Reactivity Data
The following table summarizes key data regarding this compound and related substances. Due to its instability, precise quantitative data is limited.
| Property | This compound (Be(BH₄)₂) | Notes |
| Appearance | White crystals[6] | - |
| Molar Mass | 38.70 g/mol [6] | - |
| Reactivity with Water | Reacts violently, potentially explosive.[1] | The reaction produces flammable hydrogen gas.[7] All contact with moisture must be avoided. |
| Reactivity with Air | Explodes on contact.[1] | Must be handled under an inert atmosphere at all times. |
| Thermal Stability | Decomposes upon heating.[6] | Decomposition can produce flammable gases like diborane (B8814927) and hydrogen.[8] |
| Primary Hazards | Extreme toxicity (carcinogen), high reactivity, flammability. | Beryllium is the primary toxic component.[1] Borohydride contributes to the high reactivity and flammability. |
| Solubility | Soluble in diethyl ether and benzene.[6] | - |
Experimental Protocols Cited in Literature
While specific protocols for the disposal of this compound are not detailed in the literature, its synthesis is described, highlighting the conditions required for its handling.
-
Synthesis via Beryllium Chloride: this compound can be formed by the reaction of beryllium chloride (BeCl₂) with lithium borohydride (LiBH₄) in a sealed tube at 120 °C.[6]
-
Synthesis via Dimethylberyllium (B1605263): An older method involved the reaction of dimethylberyllium (Be(CH₃)₂) with diborane (B₂H₆).[1]
These synthesis methods underscore the need for high temperatures and/or highly reactive and toxic precursors, reinforcing the necessity for expert handling and controlled environments. The reverse of these processes, a controlled decomposition and neutralization, forms the basis of the recommended disposal strategy.
References
Essential Safety and Logistical Information for Handling Beryllium Borohydride
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Beryllium Borohydride (B1222165) (Be(BH₄)₂). Due to its extreme reactivity and high toxicity, meticulous adherence to these guidelines is mandatory to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Information
Beryllium borohydride is a highly hazardous substance with multiple critical risks:
-
Pyrophoric and Water-Reactive: It can spontaneously ignite or explode upon contact with air and/or moisture.[1][2]
-
Highly Toxic: As a beryllium compound, it is classified as a human carcinogen.[3][4] The primary and most dangerous route of exposure is inhalation of dust or fumes, which can lead to chronic beryllium disease (CBD), a severe and potentially fatal lung condition.[4]
-
Corrosive: It can cause severe skin burns and eye damage upon contact.[5]
Given these dangers, this compound must be handled with extreme caution in a controlled environment by trained personnel. Never work with this compound alone.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to protect against the dual threats of pyrophoricity and beryllium toxicity.
| PPE Category | Specification | Rationale |
| Primary Engineering Control | All manipulations must be conducted within an inert atmosphere glove box or a properly functioning chemical fume hood using Schlenk line techniques.[1][7][8] | To rigorously exclude air and moisture, preventing spontaneous ignition or explosion.[1] |
| Respiratory Protection | A NIOSH-approved respirator with High-Efficiency Particulate Air (HEPA) or Powered Air-Purifying Respirator (PAPR) filters is required if there is any potential for aerosol generation outside of a glove box.[4][9] | To prevent inhalation of beryllium particles, the primary cause of Chronic Beryllium Disease. |
| Body Protection | A flame-resistant lab coat must be worn over long pants and a long-sleeved shirt made of natural fibers (e.g., cotton, wool).[1][7] A chemical-resistant apron over the lab coat is required for larger quantities.[1] | To protect skin from splashes and in case of a flash fire. Synthetic fibers can melt and adhere to the skin.[8] |
| Hand Protection | Double gloving is required. A fire-resistant glove (e.g., Nomex) should be worn between two pairs of chemically resistant nitrile gloves.[8][10] | To provide both chemical resistance and protection from thermal burns in case of ignition. |
| Eye and Face Protection | Chemical splash goggles must be worn at all times.[8] A full face shield must be worn over the goggles whenever there is a risk of explosion or splashing.[1][7] | To provide maximum protection against chemical splashes, explosions, and flying particles. |
| Footwear | Closed-toe, closed-heel shoes, preferably made of leather, must be worn.[7] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely handling solid this compound.
Experimental Protocol: Handling this compound
-
Preparation and Planning:
-
Develop a detailed Standard Operating Procedure (SOP) for the specific experiment.
-
Ensure all personnel are trained on the hazards and handling procedures for pyrophoric and highly toxic materials.[6]
-
Designate a specific work area, such as a fume hood or glove box, for the procedure. Clear the area of all unnecessary and combustible materials.[1]
-
Ensure an appropriate fire extinguisher (Class D for combustible metals or standard dry powder ABC) and spill cleanup materials (sand, lime) are immediately accessible.[6][8]
-
Verify that the safety shower and eyewash station are unobstructed and functional.[8]
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Inert Atmosphere Handling (Glove Box):
-
All handling of solid this compound must be performed inside an inert atmosphere glove box.[7][8]
-
Before introducing the compound, ensure the glove box atmosphere is stable and has low oxygen and moisture levels.
-
All glassware, spatulas, and other equipment must be oven-dried and brought into the glove box without re-exposure to air.[6]
-
-
Weighing and Transfer:
-
Use pre-tared, sealed containers for weighing.
-
Carefully transfer the solid using clean, dry spatulas. Avoid any actions that could generate dust.
-
Immediately and securely seal the container after transfer.
-
-
Post-Handling:
-
Securely seal the primary container of this compound and store it under an inert atmosphere as recommended by the supplier.[7]
-
Decontaminate any non-disposable equipment used in the procedure.
-
Carefully remove PPE, avoiding cross-contamination. Disposable items should be treated as hazardous waste.
-
Disposal Plan
All this compound waste is considered hazardous and must be managed accordingly.
-
Segregation and Collection:
-
Collect all disposable materials (gloves, wipes, etc.) contaminated with this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[11][12] The label should state: "Hazardous Waste—Contains Beryllium. Pyrophoric and Water-Reactive Solid. Cancer and Lung Disease Hazard".[13]
-
-
Quenching Excess Reagent:
-
Any unused or unwanted this compound must be carefully quenched (destroyed) before disposal. This is a hazardous procedure that should only be performed by experienced personnel following a validated SOP.
-
The process typically involves slow, controlled addition of the material to a non-reactive solvent, followed by the gradual introduction of a quenching agent (e.g., isopropanol) with cooling.
-
-
Final Disposal:
Emergency Procedures
Immediate and correct response is critical in an emergency.
| Emergency Situation | Action Plan |
| Personal Exposure (Skin) | Immediately remove contaminated clothing.[3] Rinse the affected area with copious amounts of soap and water for at least 15 minutes.[14][15] Seek immediate medical attention.[5] |
| Personal Exposure (Eyes) | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[14] Remove contact lenses if possible. Seek immediate medical attention. |
| Personal Exposure (Inhalation) | Move the individual to fresh air immediately.[14] Call for emergency medical assistance.[15] |
| Small Spill (in Glove Box) | Smother the material with sand or another dry, inert absorbent. Carefully collect the mixture into a sealed, labeled hazardous waste container. |
| Spill Outside Controlled Area | Evacuate the immediate area and alert others.[14][16] Contact the institution's emergency response team. Do not attempt to clean the spill unless you are trained and equipped to do so. Cleanup should involve wet methods or a HEPA-filtered vacuum to avoid raising dust.[9][14] |
| Fire | If a person's clothing is on fire, use the "stop, drop, and roll" method and a safety shower.[8] For a small fire involving the chemical, use a Class D fire extinguisher or smother with sand.[16] Do NOT use water, CO₂, or Halon extinguishers.[16] For larger fires, evacuate and call 911. |
Safe Handling Workflow
The following diagram illustrates the logical progression of tasks for safely handling this compound.
Caption: Logical workflow for handling this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. americanelements.com [americanelements.com]
- 3. uvm.edu [uvm.edu]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. uh.edu [uh.edu]
- 8. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. ehs.mit.edu [ehs.mit.edu]
- 10. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 11. Beryllium (HSG 44, 1990) [inchem.org]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. Chapter 38 – Beryllium Hazards and Controls [ehs.lbl.gov]
- 14. benchchem.com [benchchem.com]
- 15. dla.mil [dla.mil]
- 16. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
